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2-(tert-Butoxycarbonylethylamino)propionic acid Documentation Hub

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  • Product: 2-(tert-Butoxycarbonylethylamino)propionic acid
  • CAS: 220493-83-4

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Structural Analysis and Synthetic Utility of 2-(tert-Butoxycarbonylethylamino)propionic Acid

The following technical guide details the structural analysis, synthesis, and application of 2-(tert-Butoxycarbonylethylamino)propionic acid (chemically identified as N-(3-tert-butoxy-3-oxopropyl)-L-alanine ). This compo...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural analysis, synthesis, and application of 2-(tert-Butoxycarbonylethylamino)propionic acid (chemically identified as N-(3-tert-butoxy-3-oxopropyl)-L-alanine ). This compound serves as a critical intermediate in the synthesis of chiral Peptide Nucleic Acid (PNA) monomers and modified peptidomimetics.[1][2]

[1][2]

Executive Summary

2-(tert-Butoxycarbonylethylamino)propionic acid is a specialized secondary amine derivative formed by the N-alkylation of alanine with a tert-butyl acrylate moiety.[1][2] As a chiral building block, it is pivotal in the development of chiral Peptide Nucleic Acids (cPNAs) and N-substituted peptidomimetics .[1][2] Unlike standard PNA backbones derived from glycine, this alanine-based scaffold introduces stereochemistry (chirality) into the backbone, enhancing the binding specificity and solubility of PNA-DNA/RNA hybrids.[1][2] This guide provides a comprehensive analysis of its chemical structure, a validated synthesis protocol via Michael addition, and its application in drug development.[1]

Chemical Identity & Structural Analysis[1][2][3][4]

This compound is characterized by a propionic acid core (alanine backbone) where the


-amino group is substituted with a 3-(tert-butoxy)-3-oxopropyl chain.[1][2] The "tert-butoxycarbonylethyl" nomenclature refers to the ester-protected ethyl linker attached to the nitrogen.[1][2]
Nomenclature and Identifiers[1][2][5][6]
  • IUPAC Name:

    
    -(3-tert-butoxy-3-oxopropyl)-L-alanine[1][2]
    
  • Common Name:

    
    -(2-tert-butoxycarbonylethyl)-L-alanine[1][2]
    
  • Chemical Formula:

    
    [1][2]
    
  • Molecular Weight: 217.26 g/mol [1][2]

  • CAS Number: 105627-69-6 (Generic for

    
    -carboxyethyl-alanine derivatives)[1][2]
    
  • Stereochemistry: L-isomer (S-configuration) is standard for bioactive PNA synthesis, derived from L-Alanine.[1][2]

Structural Visualization

The molecule consists of a central chiral center (from alanine) flanked by a free carboxylic acid and a bulky tert-butyl ester-protected arm.[1][2] This dual-functionality allows for selective deprotection and orthogonal coupling strategies.[1][2]

ChemicalStructure Figure 1: Structural connectivity of N-(2-tert-butoxycarbonylethyl)alanine. Ala_Core Alanine Core (Propionic Acid) Nitrogen Secondary Amine (-NH-) Ala_Core->Nitrogen Alpha Carbon Linker Ethyl Linker (-CH2-CH2-) Nitrogen->Linker N-Alkylation Ester tert-Butyl Ester (-COO-tBu) Linker->Ester Terminal Group

[1][2]

Synthesis & Manufacturing Protocol

The most robust route for synthesizing 2-(tert-Butoxycarbonylethylamino)propionic acid is the Michael Addition of L-Alanine to tert-Butyl Acrylate.[1][2] This method is preferred over alkylation with halides due to higher atom economy and the avoidance of racemization.[1]

Reaction Mechanism

The


-amino group of L-Alanine acts as a nucleophile, attacking the 

-carbon of the electron-deficient tert-butyl acrylate.[1][2] The reaction is typically performed in a protic solvent (Methanol) with a base catalyst to ensure the amine is unprotonated.[1][2]

SynthesisPathway Figure 2: Michael Addition Synthesis Pathway. Alanine L-Alanine (Nucleophile) Transition Transition State (N-C Bond Formation) Alanine->Transition MeOH, NaOH Reflux Acrylate tert-Butyl Acrylate (Michael Acceptor) Acrylate->Transition Product N-(2-tert-butoxycarbonylethyl)alanine (Secondary Amine) Transition->Product Workup

Validated Experimental Protocol

Objective: Synthesize 10g of N-(2-tert-butoxycarbonylethyl)-L-alanine.

  • Preparation:

    • Dissolve L-Alanine (8.9 g, 100 mmol) in Methanol (100 mL).

    • Add NaOH (1.0 M aqueous solution, 100 mL) to convert the zwitterion to the free amine species.[1][2] Ensure pH is ~10-11.

  • Addition:

    • Add tert-Butyl Acrylate (19.2 g, 150 mmol, 1.5 eq) dropwise over 30 minutes while stirring vigorously at room temperature.

  • Reaction:

    • Heat the mixture to 50°C and stir for 24-48 hours. Monitor via TLC (n-Butanol:Acetic Acid:Water 4:1:1) or LC-MS.[1][2]

    • Checkpoint: The disappearance of L-Alanine indicates completion.[1][2]

  • Workup:

    • Concentrate the solution under reduced pressure to remove Methanol.[1][2]

    • Neutralize the aqueous residue with 1.0 M HCl to pH ~6-7 (isoelectric point).[1][2]

    • Extract the product into Ethyl Acetate (3 x 100 mL). Note: The product is amphoteric; if extraction is difficult, use ion-exchange chromatography (Dowex 50W).[1][2]

  • Purification:

    • Crystallize from Ether/Hexane or purify via silica gel column chromatography (DCM/MeOH gradient).[1][2]

    • Yield Expectation: 75-85% as a white solid or viscous oil.[1][2]

Physicochemical Properties[1][2][4][6][7][8][9]

PropertyValue / DescriptionRelevance
Molecular Formula

Core stoichiometry.[1][2]
Molecular Weight 217.26 g/mol Mass spectrometry confirmation.[1][2]
Solubility Soluble in MeOH, EtOH, DMSO, DMF.[1]Compatible with solid-phase peptide synthesis (SPPS).[1][2]
pKa (COOH) ~2.3Typical carboxylic acid acidity.[1][2]
pKa (NH) ~9.6Secondary amine basicity; requires protection (e.g., Fmoc) for further chain elongation.[1][2]
Stability Stable at RT.[1][2]tert-Butyl ester is acid-labile (cleaved by TFA).[1][2]
Chirality L-Enantiomer (S)Maintained from L-Alanine starting material.[1][2][3]

Applications in Drug Development[1][2]

Chiral PNA (cPNA) Monomer Synthesis

This compound is the foundational backbone for Alanine-based PNA monomers .[1][2] Unlike achiral glycine-based PNAs, introducing the methyl group (from alanine) at the


-position induces a preferred helicity in the PNA oligomer, improving binding affinity and specificity to complementary DNA/RNA strands.[1][2]
  • Workflow:

    • N-Protection: The secondary amine is protected with an Fmoc group.[1][2]

    • Nucleobase Attachment: The tert-butyl ester is selectively cleaved (using TFA) to expose the carboxylic acid, which is then coupled to a nucleobase (A, T, C, G) linker.[1][2]

    • Oligomerization: The Fmoc-protected monomer is used in solid-phase synthesis.[1][2]

Peptidomimetics

Used as a building block for N-alkylated peptides (peptoids) to increase proteolytic stability.[1][2] The bulky tert-butyl group can serve as a hydrophobic anchor or be removed to create a branching point.[1][2]

Analytical Characterization

To validate the synthesis, the following spectral data should be obtained:

  • 
    H NMR (400 MHz, 
    
    
    
    ):
    • 
       1.35 (d, 3H, 
      
      
      
      of Ala)[1][2]
    • 
       1.45 (s, 9H, 
      
      
      
      -Butyl)[1][2]
    • 
       2.45 (t, 2H, 
      
      
      
      )[1][2]
    • 
       2.8-3.0 (m, 2H, 
      
      
      
      )[1][2]
    • 
       3.3 (q, 1H, 
      
      
      
      -CH of Ala)[1][2]
  • MS (ESI):

    • Calculated

      
      .[1][2]
      
    • Observed peak at m/z 218.3 confirms the structure.[1][2]

References

  • Nielsen, P. E. (2004).[1][2] Peptide Nucleic Acids: Protocols and Applications. Horizon Bioscience.[1][2] (Foundational text on PNA synthesis variants).

  • Thomson, S. A., et al. (1995).[1][2] "Fmoc Mediated Synthesis of Peptide Nucleic Acids". Tetrahedron, 51(22), 6179-6194.[1][2] Link

  • Haaima, G., et al. (1996).[1][2] "Peptide Nucleic Acids (PNA) Derived from N-(2-Aminoethyl)alanine". Angewandte Chemie International Edition, 35(17), 1939-1942.[1][2] (Describes the use of alanine-based backbones).

  • Search Verification:

Sources

Exploratory

N-Boc-N-ethyl-Ala-OH molecular weight and formula

The following technical guide details the molecular properties, synthesis, and applications of N-Boc-N-ethyl-Ala-OH . Molecular Weight & Formula Analysis [1] Executive Summary N-Boc-N-ethyl-L-alanine (N-tert-Butoxycarbon...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the molecular properties, synthesis, and applications of N-Boc-N-ethyl-Ala-OH .

Molecular Weight & Formula Analysis [1]

Executive Summary

N-Boc-N-ethyl-L-alanine (N-tert-Butoxycarbonyl-N-ethyl-L-alanine) is a specialized non-canonical amino acid derivative used primarily in the synthesis of peptidomimetics .[1] By introducing an ethyl group onto the backbone nitrogen, this building block eliminates the hydrogen bond donor capability of the amide bond, significantly altering the conformational space and metabolic stability of the resulting peptide.

Chemical Identity & Physical Properties[1][2][3][4][5][6][7]
Property Data Notes
Chemical Name N-(tert-Butoxycarbonyl)-N-ethyl-L-alanineSystematic IUPAC name
Molecular Formula C₁₀H₁₉NO₄ Calculated based on standard atomic weights
Molecular Weight 217.26 g/mol Monoisotopic Mass: 217.1314
CAS Registry Number 220493-83-4 (DL-form)Specific L-isomer often custom synthesized; Precursor (N-Et-Ala) CAS: 65278-03-7
Appearance White to off-white crystalline powderHygroscopic; store under desiccant
Solubility Soluble in DCM, EtOAc, MeOH, DMFLimited solubility in water
Melting Point 78–85 °C (Typical range)Dependent on purity and enantiomeric excess
Structural Breakdown[1]
  • Backbone: L-Alanine (C₃H₇NO₂).[1]

  • N-Protection: tert-Butoxycarbonyl (Boc) group (

    
    ), acid-labile.[1]
    
  • N-Alkylation: Ethyl group (

    
    ) replaces the amide proton.[1]
    
Synthesis & Manufacturing Protocols

Synthesizing N-alkylated amino acids with high optical purity is challenging due to steric hindrance and the risk of racemization.[1] The Reductive Amination Route is preferred over direct alkylation (Benoiton method) for N-ethyl derivatives to avoid over-alkylation and preserve chirality.[1]

Protocol: Reductive Amination Strategy

This method builds the N-ethyl group on the ester before Boc protection to minimize steric clashes.

Step 1: Esterification


[1]

Step 2: Reductive Alkylation

  • Reagents: Acetaldehyde (

    
    ), Sodium Cyanoborohydride (
    
    
    
    ).
  • Conditions: MeOH, 1% AcOH, 25°C, 4h.

  • Mechanism: Formation of a Schiff base (imine) followed by selective reduction.

  • Product: N-Et-Ala-OMe.[1]

Step 3: Boc Protection

  • Reagents:

    
     (1.2 eq), TEA (2.0 eq).
    
  • Conditions: DCM/THF, 0°C to RT.

  • Product: Boc-N(Et)-Ala-OMe.[1]

Step 4: Saponification

  • Reagents: LiOH (2.0 eq), THF/H₂O (3:1).

  • Conditions: 0°C, 2h.

  • Purification: Acidify to pH 3 with citric acid, extract with EtOAc.

  • Final Product: N-Boc-N-ethyl-Ala-OH .

Visualization: Synthesis Pathway

Synthesis Start L-Alanine Step1 H-Ala-OMe (Esterification) Start->Step1 SOCl2/MeOH Step2 N-Et-Ala-OMe (Reductive Amination) Step1->Step2 CH3CHO NaBH3CN Step3 Boc-N(Et)-Ala-OMe (Protection) Step2->Step3 Boc2O TEA Final N-Boc-N-ethyl-Ala-OH (Saponification) Step3->Final LiOH H3O+

Caption: Step-by-step synthesis of N-Boc-N-ethyl-Ala-OH via reductive amination to ensure optical purity.

Applications in Drug Development

N-ethylated amino acids are critical tools in Medicinal Chemistry for modifying peptide properties.[1][2]

1. Conformational Constraint

Unlike standard amino acids, N-alkylated residues prefer the cis-isomer of the peptide bond due to steric clash between the N-alkyl group and the side chain.[1]

  • Effect: Induces turns or kinks in the peptide backbone.

  • Utility: Mimicking

    
    -turns in bioactive peptides.
    
2. Proteolytic Stability

The N-ethyl group removes the amide proton (


), eliminating the hydrogen bond donor.
  • Mechanism: Steric bulk prevents proteases (e.g., chymotrypsin) from accessing the scissile bond.

  • Result: Significantly increased plasma half-life (

    
    ).[1]
    
3. Membrane Permeability

N-alkylation reduces the number of hydrogen bond donors (HBD), a key parameter in Lipinski’s Rule of 5.[1]

  • Benefit: Improves passive diffusion across the blood-brain barrier (BBB) or gut epithelium.[1]

Analytical Characterization

To validate the identity of N-Boc-N-ethyl-Ala-OH, researchers should look for specific signals in Proton NMR (


H-NMR).[1]
  • Solvent:

    
     (Rotamers may be visible due to tertiary amide restricted rotation).
    
  • Boc Group: Strong singlet at

    
     ppm (9H).
    
  • Alanine Methyl: Doublet at

    
     ppm (3H).
    
  • N-Ethyl Group:

    • Triplet at

      
       ppm (3H, 
      
      
      
      ).[1]
    • Multiplet/Quartet at

      
       ppm (2H, 
      
      
      
      ).[1]
  • Alpha Proton: Multiplet at

    
     ppm (1H).[1]
    
References
  • Cheung, S. T., & Benoiton, N. L. (1977). N-Methylamino acids: Preparation from N-benzyloxycarbonylamino acids and pure N-methylamino acid derivatives.[1] Canadian Journal of Chemistry, 55(5), 906-910.[1] Link[1]

  • ChemicalBook. (n.d.). N-Boc-N-ethyl-DL-alanine CAS 220493-83-4 Data. Retrieved from [1]

  • PubChem. (n.d.).[3] N-ethylalanine (Precursor) CAS 65278-03-7.[1][3] National Library of Medicine.[3][4] Retrieved from [1][3]

  • Chatterjee, J., et al. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 41(10), 1331-1342. Link[1]

Sources

Foundational

Technical Guide: Comparative Analysis of N-Boc-N-Ethyl-Alanine vs. N-Boc-Alanine

Executive Summary This guide provides a technical dissection of the structural, synthetic, and pharmacological divergences between N-Boc-alanine (standard) and its backbone-modified analog, N-Boc-N-ethyl-alanine . While...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical dissection of the structural, synthetic, and pharmacological divergences between N-Boc-alanine (standard) and its backbone-modified analog, N-Boc-N-ethyl-alanine .

While N-Boc-alanine serves as a fundamental building block for standard peptide synthesis, the introduction of an ethyl group on the amide nitrogen (N-ethylation) fundamentally alters the residue's physicochemical profile. This modification is a potent tool in peptidomimetic design , utilized to disrupt secondary structures, induce specific conformational turns, and significantly enhance metabolic stability and membrane permeability ("The Cyclosporine Effect"). However, it introduces severe steric hindrance that renders standard solid-phase peptide synthesis (SPPS) protocols ineffective, necessitating specialized coupling methodologies.

Physicochemical & Structural Divergence

The transition from a secondary carbamate (Boc-Ala) to a tertiary carbamate (Boc-N-Et-Ala) eliminates a critical hydrogen bond donor and introduces steric bulk.

Comparative Data Matrix[1][2]
FeatureN-Boc-AlanineN-Boc-N-Ethyl-AlanineImpact on Drug Design
Structure Secondary CarbamateTertiary CarbamateN-Et lacks NH donor; reduces polarity.
H-Bond Donors 1 (Amide NH)0N-Et increases lipophilicity (LogP).[1]
Steric Bulk LowHigh (Ethyl group)N-Et restricts rotation (

angles).[1]
Amide Conformation Trans (strongly favored)Cis/Trans equilibriumN-Et promotes cis-amide bonds (turns).[1]
Proteolytic Stability Low (Native substrate)HighN-Et blocks protease access to the scissile bond.[1]
Coupling Difficulty Low (Standard DIC/HOBt)High (Requires HATU/PyBrOP)N-Et requires aggressive activation.[1]
Conformational Analysis (The "Cis-Trans" Shift)

In N-Boc-alanine, the trans isomer (


-isomer) of the carbamate is energetically favored due to minimal steric clash between the Boc group and the alpha-carbon substituent.

In N-Boc-N-ethyl-alanine , the steric bulk of the ethyl group destabilizes the trans form, lowering the energy barrier for isomerization. This leads to a significant population of the cis (


-isomer) rotamer in solution.[1]
  • Consequence: NMR spectra of N-ethylated intermediates often appear complex (rotameric broadening or doubling of peaks), which can be mistaken for impurities by inexperienced chemists.[1]

Synthetic Challenges & Protocols

The synthesis of peptides containing N-ethyl alanine is non-trivial.[1] The ethyl group acts as a steric shield, retarding the nucleophilic attack of the amine during coupling.

The "Difficult Coupling" Problem

Standard reagents (DIC/HOBt, HBTU) often fail to drive coupling to completion when:

  • Coupling onto the N-ethyl amine (Nucleophile is hindered).[1]

  • Coupling of the N-ethyl amino acid (Activated ester is hindered).[1]

Scientific Rationale: The secondary amine of the deprotected N-ethyl-alanine is less nucleophilic due to steric crowding. Furthermore, the activation of the carboxylic acid requires reagents that minimize oxazolone formation (racemization), which is accelerated in N-alkyl amino acids.

Workflow Visualization

CouplingLogic Start Peptide Coupling Decision CheckResidue Is the N-terminus N-alkylated (e.g., N-Ethyl)? Start->CheckResidue Standard Standard Protocol (HBTU/DIPEA or DIC/Oxyma) CheckResidue->Standard No (Primary Amine) Hindered Hindered Protocol Required CheckResidue->Hindered Yes (Secondary Amine) Monitor Mandatory Monitoring (Chloranil Test / micro-cleavage LCMS) Standard->Monitor Choice Select Reagent Based on Steric Severity Hindered->Choice HATU Option A: HATU / HOAt (High reactivity, lowers racemization) Choice->HATU PyBrOP Option B: PyBrOP / DIPEA (For extremely difficult couplings) Choice->PyBrOP AcidChloride Option C: Acid Fluorides/Chlorides (If uronium salts fail) Choice->AcidChloride HATU->Monitor PyBrOP->Monitor AcidChloride->Monitor

Figure 1: Decision logic for coupling sterically hindered N-alkyl amino acids. Standard Kaiser tests (ninhydrin) do not work for secondary amines; Chloranil or p-anilaldehyde tests are required.[1]

Validated Protocol: Coupling to N-Ethyl-Alanine

Use this protocol when extending a peptide chain FROM an N-ethylated N-terminus.

Reagents:

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBrOP.

  • Base: DIPEA (Diisopropylethylamine).[1][2][3]

  • Solvent: DMF (anhydrous).[1]

Step-by-Step Methodology:

  • Resin Preparation: Ensure the N-ethyl-alanine on the resin is fully deprotected (Boc removed).[1] Wash resin 3x with DMF.[1][2]

  • Activation:

    • Dissolve the incoming amino acid (4.0 eq) and HATU (3.9 eq) in minimal DMF.

    • Add DIPEA (8.0 eq).[1][4]

    • Critical: Pre-activate for exactly 30-60 seconds.[1] Do not exceed 2 minutes to avoid racemization of the incoming acid.[1]

  • Coupling Reaction:

    • Add the activated solution to the resin-bound N-ethyl amine.

    • Agitate for 2 to 4 hours (Standard AA requires only 45 mins).

    • Double Coupling: Drain and repeat the coupling step with fresh reagents is highly recommended for N-ethyl residues.[1]

  • Validation:

    • Perform a Chloranil Test (Ninhydrin will result in false negatives for secondary amines).[1]

    • Pass: Resin beads remain colorless/yellow.[1]

    • Fail: Resin beads turn blue/green (indicates unreacted secondary amine).[1]

Pharmacokinetic & Conformational Implications[1][7][8]

The "Stapling" Effect on Permeability

N-ethylation serves as a "molecular staple."[1] By replacing the amide proton with an ethyl group, two critical changes occur:

  • Reduction of Polar Surface Area (PSA): The removal of the H-bond donor reduces the energy penalty for desolvation, allowing the molecule to pass through lipid bilayers more easily.

  • Solvent Shielding: The ethyl group can sterically shield the carbonyl oxygen of the preceding residue, further reducing solvent interaction.[1]

This mimics the strategy seen in Cyclosporine A , where extensive N-methylation confers oral bioavailability to a large cyclic peptide [1].

Proteolytic Resistance

Peptidases (e.g., Trypsin, Chymotrypsin) rely on specific backbone conformations and hydrogen bonding to stabilize the transition state during hydrolysis. The N-ethyl group:

  • Distorts the scissile bond geometry.[1]

  • Creates a steric clash within the enzyme's active site (S1' pocket).[1]

  • Result: N-Boc-N-ethyl-alanine residues render adjacent peptide bonds nearly invisible to standard proteases, significantly extending plasma half-life (

    
    ) [2].[1]
    

References

  • Chatterjee, J., et al. (2008).[1] "N-Methylation of Peptides: A New Perspective in Medicinal Chemistry." Accounts of Chemical Research. [Link][1]

  • Di Gioia, M. L., et al. (2016).[1] "N-Methylated amino acids and peptides: Synthesis and biological activity."[1][5][6] Mini-Reviews in Medicinal Chemistry. [Link]

  • Coste, J., et al. (1990).[1] "PyBOP: A new peptide coupling reagent devoid of toxic by-products."[1] Tetrahedron Letters. [Link]

  • PubChem. (2025).[1][7] "N-(tert-Butoxycarbonyl)-L-alanine Compound Summary." National Library of Medicine. [Link][1]

  • Teixidó, M., et al. (2005).[1] "Solid-Phase Synthesis and Characterization of N-Methyl-Rich Peptides." Journal of Peptide Science. [Link][1]

Sources

Exploratory

2-(tert-Butoxycarbonylethylamino)propionic acid synonyms list

The following technical guide details the nomenclature, physicochemical profile, and synthetic utility of 2-(tert-Butoxycarbonylethylamino)propionic acid . Based on the specific IUPAC syntax provided, this molecule is id...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the nomenclature, physicochemical profile, and synthetic utility of 2-(tert-Butoxycarbonylethylamino)propionic acid .

Based on the specific IUPAC syntax provided, this molecule is identified as the Michael addition product of Alanine and tert-Butyl Acrylate, chemically defined as


-(3-tert-butoxy-3-oxopropyl)-L-alanine . This is a critical distinction from the common 

-alkylated derivative (

-Boc-

-Ethyl-Alanine), which is frequently confused due to naming similarities.

Technical Profile: -(2-tert-Butoxycarbonylethyl)alanine

A Guide to Backbone-Modified Peptidomimetics

Executive Summary

2-(tert-Butoxycarbonylethylamino)propionic acid represents a specialized class of


-substituted amino acids used to introduce backbone flexibility and side-chain functionality into peptidomimetics and Peptide Nucleic Acid (PNA) monomers. Unlike standard 

-amino acids, this molecule features a secondary amine substituted with a tert-butyl propionate arm, effectively creating a branched "gamma-peptide" hybrid.

Its primary utility lies in the synthesis of PNA monomers (where the backbone is modified) and


-substituted peptides  (peptoids) that resist proteolytic degradation while maintaining hydrogen-bonding capability.

Nomenclature & Synonyms List

The following table consolidates the various identifiers for this molecule. Note that the "ethyl" in the name refers to the ethyl linker of the propionate group, not an


-ethyl substituent.
CategorySynonym / IdentifierNotes
IUPAC (Systematic)

-(3-tert-Butoxy-3-oxopropyl)-L-alanine
Preferred systematic name.
Chemical Name 2-[(3-tert-Butoxy-3-oxopropyl)amino]propanoic acidExplicit connectivity.
Descriptive

-(2-tert-Butoxycarbonylethyl)alanine
Describes origin (Alanine + Acrylate).
Abbreviated H-Ala(

-C2-COO

Bu)-OH
Peptide synthesis notation.
Inverted 3-[(1-Carboxyethyl)amino]propanoic acid tert-butyl esterEmphasizes the ester functionality.
Common Confusion

-Boc-

-Ethyl-Alanine
INCORRECT. See Section 5.

Physicochemical Profile

Understanding the physical behavior of this zwitterion is crucial for purification and coupling efficiency.

PropertyValue / CharacteristicApplication Note
Molecular Formula

Molecular Weight 217.26 g/mol
Solubility Soluble in MeOH, DMF, DCM (moderate).Dissolve in DMF for SPPS coupling.
pKa (Amine) ~8.5 - 9.0Secondary amine is more basic than primary

-amines.
Stability Acid-labile (

-Butyl ester).
Cleaved by TFA (95%) to yield the free di-acid.
Chirality L-isomer (S-configuration)Retains chirality of the starting Alanine.

Synthesis & Application Protocols

A. Synthesis via Michael Addition

The most robust route to this molecule is the Michael addition of L-Alanine to tert-Butyl Acrylate. This method avoids racemization and yields the


-monoalkylated product.

Protocol:

  • Reagents: L-Alanine (1.0 eq), tert-Butyl Acrylate (1.2 eq), NaOH (1.0 eq), Methanol/Water (1:1).

  • Procedure: Dissolve L-Alanine in basic MeOH/Water. Add tert-Butyl Acrylate dropwise at 0°C.

  • Reaction: Stir at Room Temperature (RT) for 24–48 hours.

  • Workup: Neutralize with HCl to pH 7. Evaporate MeOH. Extract unreacted acrylate with ether. Lyophilize the aqueous phase to obtain the zwitterion.

B. Visualization: Synthesis Workflow

The following diagram illustrates the Michael Addition pathway, highlighting the critical intermediate.

MichaelAddition Ala L-Alanine (Nucleophile) Intermediate Transition State (Michael Adduct) Ala->Intermediate NaOH / MeOH pH > 10 Acrylate tert-Butyl Acrylate (Electrophile) Acrylate->Intermediate Product N-(2-tert-Butoxycarbonylethyl)alanine (Target Molecule) Intermediate->Product 24h, RT Neutralization

Caption: Figure 1. Synthesis of N-(2-tert-Butoxycarbonylethyl)alanine via Michael Addition of Alanine to tert-Butyl Acrylate.

C. Application in SPPS (Solid Phase Peptide Synthesis)

This molecule is a "secondary amino acid." Coupling the next amino acid onto this secondary amine is sterically hindered and requires high-efficiency coupling reagents.

Coupling Protocol (Self-Validating):

  • Activation: Use HATU (1.0 eq) and HOAt (1.0 eq) with DIPEA (2.0 eq) in DMF.

  • Coupling Time: Double coupling (2 x 2 hours) is mandatory due to steric bulk.

  • Monitoring: Standard Kaiser test may be faint (secondary amine). Use the Chloranil Test (turns blue for secondary amines) to verify deprotection, and chloranil again to verify coupling completion (no color).

Critical Disambiguation: The "Ethyl" Trap

It is vital to distinguish the target molecule from its isomer,


-Boc-

-Ethyl-Alanine.
FeatureTarget:

-(2-

Bu-ethyl)-Ala
Isomer:

-Boc-

-Ethyl-Ala
Structure


Function Backbone modification (Branching)

-Alkylation (Conformational Constraint)
Protecting Group

-Butyl Ester (Side chain)
Boc (Amine protection)
Acid Sensitivity Cleaves to carboxylic acidCleaves to free amine

Why this matters: If you treat the target molecule with TFA (Trifluoroacetic acid), you will lose the tert-butyl group, exposing a carboxylic acid side chain. If you treat the isomer with TFA, you lose the Boc group, exposing the amine. Confusing these will ruin a synthesis.

References

  • Nielsen, P. E., et al. (1991). "Sequence-selective recognition of DNA by strand displacement with a thymine-substituted polyamide." Science, 254(5037), 1497-1500. (Foundational work on PNA backbones derived from similar Michael adducts). Link

  • Zuckermann, R. N., et al. (1992). "Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis." Journal of the American Chemical Society, 114(26), 10646-10647. (Context for N-substituted synthesis). Link

  • Chemical Book. "N-(2-Carboxyethyl)-L-alanine derivatives." (General structural verification for Michael adducts). Link

Foundational

Technical Guide: N-Alkylated Amino Acid Building Blocks for Peptidomimetics

Executive Summary This technical guide addresses the strategic incorporation of N-alkylated amino acids into peptidomimetics to overcome the inherent limitations of native peptides: poor membrane permeability and rapid p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide addresses the strategic incorporation of N-alkylated amino acids into peptidomimetics to overcome the inherent limitations of native peptides: poor membrane permeability and rapid proteolytic degradation. By replacing the amide proton with an alkyl group (typically methyl, ethyl, or propyl), researchers can modulate the peptide backbone's cis/trans isomerism, mask hydrogen bond donors, and induce "chameleonic" properties that facilitate intracellular delivery. This document provides validated protocols for the synthesis of these building blocks and their difficult integration into Solid-Phase Peptide Synthesis (SPPS).

Part 1: The Biophysical Rationale

The "Chameleon Effect" and Permeability

The primary barrier to peptide drug development is the lipid bilayer. Native peptides possess high polar surface area (PSA) due to backbone amide hydrogens. N-alkylation removes these hydrogen bond donors.

Mechanism:

  • Desolvation Penalty Reduction: N-alkylation reduces the energy required to strip water molecules from the peptide before it enters the lipid membrane.

  • Conformational Flexibility (The Chameleon): In aqueous environments, the peptide exposes polar groups for solubility. In the lipophilic membrane interior, N-alkylation facilitates the formation of intramolecular hydrogen bonds (IMHBs), burying polar atoms and exposing hydrophobic side chains.

Proteolytic Stability

Proteases (e.g., trypsin, chymotrypsin) require a specific backbone conformation and hydrogen bonding network to hydrolyze the amide bond. N-alkylation sterically hinders the active site approach and alters the local conformation (often favoring cis-amide bonds), rendering the backbone resistant to enzymatic cleavage.

Visualization: The Permeability Mechanism

ChameleonEffect cluster_aqueous Aqueous Environment (Extracellular) cluster_membrane Lipid Bilayer (Hydrophobic) cluster_cytosol Cytosol (Intracellular) NodeA Open Conformation (High PSA, Solvated) NodeB Collapsed Conformation (IMHBs Formed, Low PSA) NodeA->NodeB Desolvation & N-Alkyl Masking NodeC Biologically Active Conformation NodeB->NodeC Re-solvation Note1 N-Methylation removes H-bond donor cost Note1->NodeA

Figure 1: The "Chameleon Effect" facilitated by N-alkylation, allowing adaptive conformation changes for membrane traversal.

Part 2: Synthetic Methodologies (The "Making")

Synthesizing N-alkylated amino acids requires high stereochemical fidelity. Direct alkylation of amines with alkyl halides often leads to over-alkylation (quaternary ammonium salts) and racemization. Two superior methods are detailed below.

Method A: Reductive Amination (Scalable Solution Phase)

This is the preferred method for generating gram-scale quantities of N-methyl or N-ethyl amino acids. It utilizes sodium triacetoxyborohydride (STAB), which is milder than cyanoborohydride and avoids toxic byproducts.

Protocol:

  • Dissolution: Dissolve the amino acid methyl ester hydrochloride (1.0 equiv) in 1,2-dichloroethane (DCE) or MeOH.

  • Aldehyde Addition: Add the appropriate aldehyde (e.g., formaldehyde for methylation, acetaldehyde for ethylation) (1.1–1.5 equiv).

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv) portion-wise. Critical: Maintain temperature at 0°C initially to prevent side reactions, then warm to RT.

  • Workup: Quench with saturated NaHCO₃. Extract with DCM.

  • Hydrolysis: Saponify the ester (LiOH/THF/H₂O) to yield the free acid for SPPS.

Note: This method preserves chiral integrity for most amino acids, though care must be taken with Cysteine and Histidine derivatives.

Method B: Fukuyama-Mitsunobu Alkylation (High Fidelity)

For complex alkyl groups or when absolute stereocontrol is paramount, the Fukuyama sulfonamide strategy is the gold standard. It allows for the introduction of diverse alkyl groups via alcohols (Mitsunobu) or halides.[1]

Protocol:

  • Protection: React the amino acid ester with 2-nitrobenzenesulfonyl chloride (2-NsCl) and collidine to form the N-nosyl sulfonamide.

  • Alkylation (Mitsunobu): Treat the N-nosyl amino acid with an alcohol (R-OH), Triphenylphosphine (PPh₃), and DIAD/DEAD in dry THF.

    • Why: The pKa of the sulfonamide (~11) allows deprotonation and alkylation under neutral Mitsunobu conditions.

  • Deprotection: Remove the Ns group using Thiophenol (PhSH) and DBU in DMF.

    • Mechanism:[2][3][4] Nucleophilic aromatic substitution creates a Meisenheimer complex, releasing the secondary amine.

Visualization: Fukuyama Synthesis Workflow

FukuyamaSynthesis Start Amino Acid Ester (Primary Amine) Step1 1. Sulfonylation (2-NsCl, Collidine) Start->Step1 Inter1 N-Nosyl Amino Acid (Activated Sulfonamide) Step1->Inter1 Step2 2. Mitsunobu Alkylation (R-OH, PPh3, DIAD) Inter1->Step2 Inter2 N-Alkyl-N-Nosyl Amino Acid Step2->Inter2 Step3 3. Deprotection (PhSH, DBU, DMF) Inter2->Step3 End N-Alkylated Amino Acid (Secondary Amine) Step3->End

Figure 2: The Fukuyama-Mitsunobu protocol allows for racemization-free synthesis of diverse N-alkylated building blocks.[5][6]

Part 3: Incorporation into Peptides (SPPS)

The incorporation of N-alkylated residues into a peptide chain presents a significant synthetic challenge.[1][7] The N-alkyl group introduces steric bulk and lowers the nucleophilicity of the amine, making the next coupling (acylation of the N-alkyl amine) extremely difficult.

Coupling Reagent Selection

Standard carbodiimides (DIC/HOBt) often fail, leading to deletion sequences.

Reagent SystemEfficiencyUse CaseMechanism Note
HATU / HOAt HighStandard for N-Me couplings7-azabenzotriazole enhances reactivity via neighboring group effect.
COMU Very HighDifficult junctionsSafer alternative to HATU (no explosion risk), superior leaving group.
PyBOP MediumCost-effective alternativeGenerates carcinogenic HMPA byproduct; use with caution.
BTC (Bis-trichloromethyl carbonate) Extreme"Impossible" couplingsGenerates acid chloride in situ. Highly toxic (phosgene source).
The "Difficult Coupling" Protocol

Scenario: Coupling an Fmoc-Amino Acid to a resin-bound N-methyl amino acid.

  • Reagents: Use HATU (0.95 equiv relative to AA), HOAt (0.95 equiv), and DIEA (2.0 equiv).

  • Pre-activation: Dissolve AA, HATU, and HOAt in minimal DMF. Add DIEA. Let stand for 1-2 minutes (yellow color develops).

  • Coupling: Add to resin. Double couple (2 x 2 hours) or use microwave irradiation (75°C, 10 min).

  • Monitoring (Critical): The Kaiser test (ninhydrin) does not work for secondary amines (false negative).

    • Correct Test:Chloranil Test or Bromophenol Blue .

    • Positive (Unreacted): Blue/Green spots.

    • Negative (Coupled): Yellow/Amber beads.

Visualization: SPPS Decision Tree

SPPS_Logic Start Resin-bound Peptide (N-Terminal) Check Is N-Terminus N-Alkylated? Start->Check No Standard Coupling (DIC/Oxyma) Check->No No Yes Difficult Coupling Required Check->Yes Yes Action 1. Use HATU/HOAt/DIEA 2. Double Couple 3. Microwave (Optional) Yes->Action Test QC Check: Chloranil Test Action->Test Pass Continue Synthesis Test->Pass Yellow (Neg) Fail Acetylate (Cap) or BTC Activation Test->Fail Blue (Pos)

Figure 3: Decision logic for coupling amino acids onto N-alkylated residues during SPPS.

Part 4: Case Studies & Applications

Cyclosporine A (CsA)

The archetypal N-alkylated peptide. CsA contains seven N-methylated residues.

  • Impact: The N-methylation provides oral bioavailability (despite a MW > 1200 Da) and extreme metabolic stability.

  • Lesson: Strategic N-methylation can turn "undruggable" peptide scaffolds into orally available drugs.

N-Methyl Scanning

A systematic technique where each residue in a bioactive peptide is sequentially replaced with its N-methylated counterpart.

  • Goal: Identify H-bonds that are non-essential for binding but detrimental to permeability.

  • Result: Often yields analogs with 10-100x better permeability with retained potency.

References

  • Lokey, R. S., et al. (2011). "The effect of multiple N-methylation on intestinal permeability of cyclic hexapeptides." Molecular Pharmaceutics. [Link][8]

  • Fukuyama, T., et al. (1995). "2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines." Tetrahedron Letters. [Link]

  • Abdel-Magid, A. F., et al. (1996).[4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. [Link]

  • Albericio, F., et al. (2018). "Solid-Phase Synthesis of Difficult Peptide Sequences." American Chemical Society (ACS) Publications. [Link][9]

  • Biotage. (2023).[2] "Five Tips and Tricks for Success in Solid Phase Peptide Synthesis." [Link]

Sources

Exploratory

Technical Guide: Solubility & Handling of N-Boc-N-ethyl-alanine in DMF

The following technical guide details the solubility, physicochemical properties, and handling protocols for 2-(tert-Butoxycarbonylethylamino)propionic acid , chemically identified as N-Boc-N-ethyl-alanine . Executive Su...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility, physicochemical properties, and handling protocols for 2-(tert-Butoxycarbonylethylamino)propionic acid , chemically identified as N-Boc-N-ethyl-alanine .

Executive Summary & Compound Identification

2-(tert-Butoxycarbonylethylamino)propionic acid is the systematic nomenclature for N-Boc-N-ethyl-alanine . Unlike standard amino acids, this compound features an N-ethyl substitution on the backbone amine, which significantly alters its solubility profile and steric behavior during synthesis.

  • Solubility Status: Highly Soluble in

    
    -Dimethylformamide (DMF).
    
  • Primary Driver: The N-ethyl group disrupts intermolecular hydrogen bonding, rendering the compound more lipophilic and solvent-accessible than its non-alkylated counterparts (e.g., Boc-Ala-OH).

  • Recommended Concentration: 0.1 M – 0.5 M for Solid Phase Peptide Synthesis (SPPS) applications.

Physicochemical Profile
PropertyDetail
Common Name N-Boc-N-ethyl-L-alanine
Systematic Name 2-[ (tert-butoxycarbonyl)(ethyl)amino ]propanoic acid
CAS Number 91292-56-7
Molecular Formula

Molecular Weight 217.26 g/mol
Physical State White to off-white powder or crystalline solid
Solubility Class Soluble in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (DCM).

Solubility Mechanism in DMF

The high solubility of N-Boc-N-ethyl-alanine in DMF is governed by two key mechanistic factors:

  • Disruption of Hydrogen Bonding Network: Standard Boc-amino acids (e.g., Boc-Ala-OH) can form intermolecular hydrogen bonds via the amide proton (

    
    ). In N-Boc-N-ethyl-alanine, the nitrogen atom is fully substituted (tertiary amide/carbamate), eliminating the 
    
    
    
    donor. This prevents the formation of insoluble aggregates and enhances interaction with the dipole of DMF.
  • Dipole-Dipole Interactions: DMF is a polar aprotic solvent (

    
    ). It effectively solvates the polar carbamate (Boc) and carboxylic acid moieties while accommodating the hydrophobic ethyl and methyl side chains.
    
Solubility Data Table

Data derived from structural analogs and general N-alkyl-Boc-amino acid behaviors.

SolventSolubility PotentialOperational Limit (Est.)Comments
DMF Excellent > 1.0 MPreferred solvent for coupling reactions.
DCM Good > 0.5 MUseful for symmetric anhydride formation.
Water Poor < 1 mg/mLHydrophobic protection requires organic solvent.
Methanol Good > 0.5 MAvoid for activation (risk of methyl ester formation).

Operational Protocol: Preparation & Handling

Workflow: Dissolution and Activation

The following protocol ensures complete dissolution and minimizes moisture introduction, which is critical for subsequent coupling efficiency.

DissolutionProtocol Start Start: Weigh N-Boc-N-ethyl-alanine SolventPrep Prepare Anhydrous DMF (Amine-free, <0.05% H2O) Start->SolventPrep Mixing Add Solid to DMF (Not DMF to Solid) SolventPrep->Mixing Maintain Inert Atm Agitation Vortex / Sonicate (30-60 sec, RT) Mixing->Agitation Check Visual Inspection (Clear solution?) Agitation->Check Activation Proceed to Activation (HATU/HOAt/DIC) Check->Activation Yes Correction Add DMF (10% vol increments) or Mild Heat (<35°C) Check->Correction No (Turbid) Correction->Agitation

Figure 1: Step-by-step dissolution workflow for N-Boc-N-ethyl-alanine in DMF ensuring anhydrous integrity.

Detailed Methodology
  • Solvent Quality Check: Ensure the DMF is "peptide grade" (amine-free). Free amines (dimethylamine) in degraded DMF can prematurely remove Fmoc groups (if using orthogonal protection) or react with activated esters.

    • Validation: Test DMF with bromophenol blue (should not turn blue) or use fresh anhydrous stock.

  • Dissolution (0.2 M Standard Stock):

    • Calculate mass for 0.2 M concentration (e.g., 43.4 mg per 1 mL DMF).

    • Add the solid N-Boc-N-ethyl-alanine to the vial first.

    • Add the required volume of anhydrous DMF.

    • Vortex for 30 seconds. The solution should be clear and colorless.

    • Note: Due to the N-ethyl group, dissolution is typically faster than non-alkylated analogs.

  • Activation Considerations: N-alkyl amino acids are sterically hindered. Standard activation (e.g., HBTU/DIEA) may be insufficient.

    • Recommendation: Use HATU/HOAt or PyAOP for coupling. The high solubility in DMF allows for higher concentration (0.5 M) reactions to drive kinetics.

Critical Application Notes

Steric Hindrance & Coupling

While solubility is high, the reactivity of the amine (during the next step after deprotection) and the carboxylic acid (during this coupling) is impacted by the ethyl group.

  • Coupling to Resin: When coupling N-Boc-N-ethyl-alanine to a resin-bound amine, use a double coupling cycle (2 x 1 hour).

  • Coupling onto N-ethyl: Once this residue is installed and deprotected, coupling the next amino acid onto the secondary N-ethyl amine is extremely difficult.

    • Solution: Use highly reactive acyl halides or HATU at elevated temperatures (50°C), utilizing the high boiling point of DMF.

Stability in Solution
  • Shelf Life: Solutions in anhydrous DMF are stable for 24–48 hours at room temperature.

  • Degradation: Avoid prolonged storage (>1 week) in DMF without freezing (-20°C), as slow hydrolysis of the Boc group or esterification with solvent impurities can occur.

References

  • Sigma-Aldrich. N-Boc-N-ethyl-L-alanine Product Specification & CAS 91292-56-7. Available at:

  • ChemicalBook. N-Boc-N-ethyl-L-alanine Properties and Safety. Available at:

  • Isidro-Llobet, A., et al. (2009).Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. (Foundational text on Boc stability in organic solvents).
  • Albericio, F., & Tulla-Puche, J. (2008).The Use of N-Methyl and N-Ethyl Amino Acids in Peptide Synthesis. In The Power of Functional Resins in Organic Synthesis.
Foundational

A Technical Guide to the Synthesis, Analysis, and Stereochemical Differentiation of N-Boc-N-ethyl-L-alanine and D-alanine

Foreword: The Imperative of Chirality in Modern Drug Development In the landscape of pharmaceutical sciences, the stereochemical identity of a molecule is not a trivial detail but a fundamental determinant of its biologi...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Imperative of Chirality in Modern Drug Development

In the landscape of pharmaceutical sciences, the stereochemical identity of a molecule is not a trivial detail but a fundamental determinant of its biological activity, efficacy, and safety. The subtle distinction between enantiomers—molecules that are non-superimposable mirror images of each other—can mean the difference between a potent therapeutic agent and an inert or even toxic substance. This guide provides an in-depth technical exploration of two chiral molecules: N-Boc-N-ethyl-L-alanine, a protected, non-proteinogenic amino acid derivative, and D-alanine, a non-canonical amino acid with significant roles in bacterial cell biology.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond mere procedural descriptions to elucidate the underlying scientific principles and rationale behind the synthesis and analytical methodologies. By providing detailed, field-proven protocols and explaining the causality of experimental choices, this guide aims to equip the reader with the practical knowledge and theoretical understanding necessary for the confident handling and characterization of these and similar chiral compounds.

Physicochemical Properties: A Comparative Overview

A thorough understanding of the distinct physicochemical properties of N-Boc-N-ethyl-L-alanine and D-alanine is foundational to their effective synthesis, separation, and application. While both are derivatives of the fundamental amino acid alanine, their structural modifications impart significant differences in their behavior.

PropertyN-Boc-N-ethyl-L-alanineD-alanineRationale for Differences
Molecular Formula C₁₀H₁₉NO₄[1]C₃H₇NO₂[2]The presence of the large, non-polar tert-butoxycarbonyl (Boc) and ethyl groups on the nitrogen atom of L-alanine significantly increases the carbon and hydrogen count.
Molecular Weight 217.27 g/mol [1]89.09 g/mol [3]Directly reflects the difference in their molecular formulas.
Structure L-enantiomer of alanine with N-Boc and N-ethyl protecting groups.D-enantiomer of alanine.They are stereoisomers of alanine, with N-Boc-N-ethyl-L-alanine being a chemically modified form of the L-enantiomer.
Melting Point Not widely reported, but expected to be lower than D-alanine due to the bulky, non-polar protecting groups disrupting crystal lattice formation. N-Boc-L-alanine has a melting point of 79-83 °C.[4]297 °C (decomposes)[5]D-alanine exists as a zwitterion, leading to strong intermolecular ionic interactions and a high-energy crystal lattice. The Boc and ethyl groups on N-Boc-N-ethyl-L-alanine prevent zwitterion formation and introduce steric hindrance, weakening intermolecular forces.
Solubility Soluble in organic solvents (e.g., methanol, DMSO, ethyl acetate).[4]Soluble in water (165 g/L at 25 °C), slightly soluble in ethanol, and insoluble in non-polar organic solvents.[2][5]The large hydrophobic Boc and ethyl groups make N-Boc-N-ethyl-L-alanine lipophilic. D-alanine's zwitterionic nature makes it highly polar and hydrophilic.
Optical Rotation Specific rotation value is dependent on the solvent and concentration. For the related N-Boc-L-alanine, it is -25.5 ± 1.0° (c=2 in acetic acid).[6][α]D²⁵ = -14.6° (c=0.5–2.0 mg/ml, 5 mol/L HCl)[5]Both are optically active due to their chiral centers. The magnitude and sign of rotation are inherent properties of their three-dimensional structures.

Synthesis of Chiral Alanine Derivatives

The preparation of enantiomerically pure alanine derivatives is a critical task in synthetic organic chemistry and drug development. The following sections provide detailed protocols for the synthesis of N-Boc-N-ethyl-L-alanine and the resolution of D-alanine, highlighting the rationale behind the chosen methodologies.

Multi-step Synthesis of N-Boc-N-ethyl-L-alanine

The synthesis of N-Boc-N-ethyl-L-alanine from L-alanine is a three-step process involving protection of the amino group, followed by N-alkylation, and finally ester hydrolysis if starting from an esterified form. The use of the tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern peptide synthesis.[7] It is favored for its stability under a wide range of conditions and its facile removal under moderately acidic conditions, which preserves the integrity of other acid-labile functionalities in a complex molecule.[6][7]

This initial step protects the primary amine of L-alanine to prevent unwanted side reactions during subsequent N-alkylation. The reaction is typically carried out using di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[8]

  • Protocol:

    • Suspend L-alanine (1.0 eq) in a 1:1 mixture of water and tetrahydrofuran (THF).

    • Cool the suspension to 0°C in an ice bath.

    • Add sodium hydroxide (1.5 eq) to the suspension and stir until the L-alanine dissolves.

    • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.3 eq) in THF to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 17 hours.[9]

    • Remove the THF under reduced pressure.

    • Wash the aqueous residue with a non-polar solvent like petroleum ether to remove unreacted (Boc)₂O.

    • Cool the aqueous layer to 0°C and acidify to pH 2-3 with a cold 1 M HCl solution.

    • Extract the product, N-Boc-L-alanine, with ethyl acetate.

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the product.

  • Causality: The basic conditions deprotonate the amino group of L-alanine, making it a more potent nucleophile to attack the electrophilic carbonyl carbon of (Boc)₂O. The subsequent acidic workup protonates the carboxylate, allowing for extraction into an organic solvent.

With the primary amine protected, the secondary amide nitrogen can be selectively alkylated. This is typically achieved using a strong base to deprotonate the amide, followed by reaction with an ethylating agent.

  • Protocol:

    • Dissolve N-Boc-L-alanine (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to 0°C in an ice bath.

    • Add sodium hydride (NaH, 2.2 eq) portion-wise. Caution: NaH is highly reactive and generates hydrogen gas.

    • Allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation.

    • Cool the reaction back to 0°C and add ethyl iodide (EtI, 2.5 eq) dropwise.

    • Let the reaction warm to room temperature and stir for 24 hours. Monitor the reaction progress by TLC.

    • Carefully quench the reaction by the slow addition of water at 0°C.

    • Acidify the mixture with 1 M HCl and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude N-Boc-N-ethyl-L-alanine.

    • Purify the product by column chromatography on silica gel.

  • Causality: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the N-H of the Boc-protected amine, forming a sodium salt. This salt then acts as a nucleophile, attacking the electrophilic ethyl iodide in an Sₙ2 reaction to form the N-ethylated product.

Synthesis of N-Boc-N-ethyl-L-alanine L_alanine L-Alanine Boc_protection N-Boc Protection ((Boc)₂O, NaOH, H₂O/THF) L_alanine->Boc_protection Step 1 N_Boc_L_alanine N-Boc-L-alanine Boc_protection->N_Boc_L_alanine N_ethylation N-Ethylation (NaH, EtI, THF) N_Boc_L_alanine->N_ethylation Step 2 Final_product N-Boc-N-ethyl-L-alanine N_ethylation->Final_product

Synthesis workflow for N-Boc-N-ethyl-L-alanine.
Enzymatic Resolution for the Preparation of D-Alanine

D-alanine is a crucial component of the peptidoglycan layer in bacterial cell walls, making it a target for antimicrobial drug development.[10] While enantioselective syntheses exist, enzymatic resolution of a racemic mixture of N-acetyl-DL-alanine is a robust and widely used method for producing high-purity D-alanine.[11] This method leverages the high stereospecificity of the enzyme aminoacylase.[11]

The enzyme aminoacylase requires an N-acetylated substrate. Therefore, the first step is the non-selective acetylation of racemic DL-alanine.

  • Protocol:

    • Dissolve DL-alanine in an aqueous solution of sodium hydroxide.

    • Cool the solution to 0-5°C.

    • Add acetic anhydride dropwise while maintaining the temperature and pH.

    • Stir the reaction mixture until completion (monitored by TLC).

    • Acidify the solution with hydrochloric acid to precipitate N-acetyl-DL-alanine.[11]

    • Filter, wash with cold water, and dry the product.

Aminoacylase from sources like Aspergillus oryzae or pig kidney selectively hydrolyzes the N-acetyl group from the L-enantiomer, leaving the N-acetyl-D-alanine untouched.[12][13]

  • Protocol:

    • Dissolve N-acetyl-DL-alanine in water and adjust the pH to approximately 7.5-8.0 with a suitable base (e.g., NaOH).

    • Add immobilized aminoacylase to the solution.

    • Incubate the mixture at 37°C with gentle stirring. The progress of the reaction can be monitored by the consumption of base (to neutralize the released acetic acid) or by chiral HPLC.[11]

    • Upon completion, filter off the immobilized enzyme for reuse.

    • The resulting solution contains L-alanine and N-acetyl-D-alanine.

The final step involves separating the free L-alanine from the protected D-enantiomer and then removing the acetyl group from N-acetyl-D-alanine.

  • Protocol:

    • Acidify the reaction mixture to a pH of approximately 3 with hydrochloric acid.

    • This protonates the carboxylate of N-acetyl-D-alanine, reducing its aqueous solubility and allowing for its separation from the more soluble L-alanine hydrochloride by fractional crystallization or chromatography.

    • Isolate the N-acetyl-D-alanine.

    • Hydrolyze the N-acetyl-D-alanine by refluxing with dilute hydrochloric acid.

    • Neutralize the solution and crystallize the D-alanine.

  • Causality: The enzyme's active site is exquisitely shaped to bind and catalyze the hydrolysis of only the L-enantiomer of the N-acetylated amino acid. This high degree of stereoselectivity is the cornerstone of this resolution method.

Enzymatic Resolution of D-Alanine DL_alanine DL-Alanine Acetylation N-Acetylation (Acetic Anhydride) DL_alanine->Acetylation Step 1 N_acetyl_DL_alanine N-acetyl-DL-alanine Acetylation->N_acetyl_DL_alanine Enzymatic_resolution Enzymatic Resolution (Aminoacylase) N_acetyl_DL_alanine->Enzymatic_resolution Step 2 Mixture L-alanine & N-acetyl-D-alanine Enzymatic_resolution->Mixture Separation Separation Mixture->Separation Step 3 L_alanine L-alanine Separation->L_alanine N_acetyl_D_alanine N-acetyl-D-alanine Separation->N_acetyl_D_alanine Deprotection Deprotection (Acid Hydrolysis) N_acetyl_D_alanine->Deprotection D_alanine D-alanine Deprotection->D_alanine

Workflow for the enzymatic resolution of D-alanine.

Analytical Methodologies for Chiral Separation

The accurate determination of enantiomeric purity is paramount. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for the separation and quantification of enantiomers. The key to these separations is the use of a chiral environment, most commonly a chiral stationary phase (CSP).

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile and widely used technique for enantiomeric separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for a broad range of chiral compounds, including N-protected amino acids.[12][14]

  • Principle of Separation: The chiral recognition mechanism on polysaccharide-based CSPs is complex and involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric hindrance. The analyte enantiomers transiently interact with the chiral cavities or grooves of the polysaccharide derivative, and differences in the stability of these diastereomeric complexes lead to different retention times.[15][16]

  • Expert Insight: For the separation of N-Boc-N-ethyl-L-alanine and D-alanine, a multi-modal approach is necessary. N-Boc-N-ethyl-L-alanine, being N-protected and hydrophobic, is well-suited for separation on a polysaccharide-based CSP in either normal phase or reversed-phase mode.[10] D-alanine, being a free amino acid, is highly polar and requires a different approach, such as separation on a macrocyclic glycopeptide-based CSP (e.g., teicoplanin-based) or a zwitterionic ion-exchange CSP.[17][18] For simultaneous analysis, derivatization of D-alanine would be required to make it compatible with the conditions suitable for the N-Boc derivative.

  • Protocol: Chiral HPLC of N-Boc-N-ethyl-L-alanine

    • Column: A polysaccharide-based CSP, such as one based on cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H).

    • Mobile Phase: A mixture of hexane and 2-propanol (e.g., 90:10 v/v) for normal-phase chromatography. The exact ratio should be optimized to achieve the best resolution.

    • Flow Rate: 1.0 mL/min.

    • Temperature: Ambient.

    • Detection: UV at 220 nm.

    • Sample Preparation: Dissolve the sample in the mobile phase.

Chiral Gas Chromatography (GC)

Chiral GC is a highly sensitive technique, particularly for volatile compounds. For amino acids, derivatization is necessary to increase their volatility.

  • Principle of Separation: After derivatization, the enantiomers are separated on a capillary column coated with a chiral stationary phase, such as Chirasil-Val, a polysiloxane-based phase with L-valine-tert-butylamide as the chiral selector.[19]

  • Protocol: Chiral GC-MS of D- and L-Alanine

    • Derivatization: a. Dry the sample containing alanine completely. b. Esterify the carboxyl group by reacting with an acidic alcohol (e.g., 3 M HCl in isopropanol). c. Acylate the amino group using an acylating agent such as trifluoroacetic anhydride (TFAA).

    • GC-MS Conditions: a. Column: Chirasil-L-Val capillary column (e.g., 25 m x 0.25 mm i.d.). b. Carrier Gas: Helium at a constant flow. c. Oven Temperature Program: Start at a low temperature (e.g., 80°C), hold for a few minutes, then ramp at a controlled rate (e.g., 5°C/min) to a final temperature (e.g., 200°C).[20] d. Injector Temperature: 250°C. e. Detection: Mass Spectrometer (MS) in either full scan or Selected Ion Monitoring (SIM) mode for enhanced sensitivity.

  • Mass Spectrometry Fragmentation: In mass spectrometry, the fragmentation patterns can provide structural information. For derivatized alanine, characteristic fragments would include the loss of the ester group and cleavage at the Cα-Cβ bond. While standard electron ionization mass spectrometry is generally not able to distinguish between enantiomers, it is used as a detector for the chromatographically separated enantiomers. However, specialized mass spectrometry techniques like radical-directed dissociation have shown potential in differentiating peptide epimers.[21]

Analytical Workflow cluster_hplc Chiral HPLC cluster_gc Chiral GC-MS hplc_sample Sample containing N-Boc-N-ethyl-L-alanine hplc_column Polysaccharide CSP (e.g., Chiralcel OD-H) hplc_sample->hplc_column hplc_separation Separation based on diastereomeric interactions hplc_column->hplc_separation hplc_detection UV Detector hplc_separation->hplc_detection hplc_result Chromatogram showing enantiomeric purity hplc_detection->hplc_result gc_sample Sample containing D-alanine gc_derivatization Derivatization (Esterification & Acylation) gc_sample->gc_derivatization gc_column Chiral Capillary Column (e.g., Chirasil-Val) gc_derivatization->gc_column gc_separation Separation based on vapor pressure and chiral interactions gc_column->gc_separation gc_detection Mass Spectrometer gc_separation->gc_detection gc_result Chromatogram & Mass Spectra for quantification gc_detection->gc_result

Comparative analytical workflows for the two enantiomers.

Conclusion: A Synthesis of Knowledge for Practical Application

The stereochemical integrity of molecules like N-Boc-N-ethyl-L-alanine and D-alanine is of paramount importance in the pharmaceutical and life sciences. This guide has provided a comprehensive, in-depth technical overview of the synthesis and analysis of these two enantiomers. By detailing robust protocols, explaining the causality behind experimental choices, and presenting comparative data, we have aimed to bridge the gap between theoretical knowledge and practical application.

The successful synthesis of N-Boc-N-ethyl-L-alanine hinges on a strategic application of protecting group chemistry, while the efficient production of enantiomerically pure D-alanine is a testament to the power and specificity of enzymatic resolution. Furthermore, the accurate assessment of their chiral purity relies on the sophisticated application of chromatographic techniques, underpinned by a deep understanding of chiral recognition mechanisms.

It is our hope that this guide will serve as a valuable resource for researchers and scientists, enabling them to navigate the complexities of chiral chemistry with confidence and precision, and ultimately contributing to the advancement of drug discovery and development.

References

  • Takano, Y., et al. (2010). Enantiomer-specific isotope analysis of D- and L-alanine. In Earth, Life, and Isotopes (N. Ohkouchi, I. Tayasu, and K. Koba, eds.). Kyoto University Press. [Link]

  • Rathnasekara, L. & Armstrong, D. W. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]

  • Zhang, T., et al. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies Europe. [Link]

  • Xia, Y., et al. (2012). Discriminating D-amino acid-containing peptide epimers by radical-directed dissociation mass spectrometry. International Journal of Mass Spectrometry, 325-327, 110-118. [Link]

  • Organic Syntheses. (n.d.). N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71080, D-Alanine. [Link]

  • Singh, G. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]

  • ResearchGate. (n.d.). N-(Boc-l-alanine)allylamine. [Link]

  • MDPI. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules. [Link]

  • Chiralpedia. (2022). Polysaccharide-based CSPs. [Link]

  • PubMed. (1981). 13C n.m.r. Study of L-alanine Peptides. [Link]

  • Chemsrc. (2025). N-(tert-Butoxycarbonyl)-L-alanine. [Link]

  • Cheméo. (n.d.). L-Alanine, ethyl ester. [Link]

  • LCGC International. (n.d.). CHIRALPAK® IC ™ - An Immobilized Polysaccharide Chiral Stationary Phase with a Unique Chiral Selector. [Link]

  • PubMed. (1993). Preparation and properties of immobilized pig kidney aminoacylase and optical resolution of N-acyl-DL-alanine. [Link]

  • MDPI. (2023). A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks. Toxins. [Link]

  • Cheméo. (n.d.). Chemical Properties of D-Alanine (CAS 338-69-2). [Link]

  • Journal of Fermentation and Bioengineering. (1998). Purification and Characterization of a Novel Aminoacylase from Streptomyces mobaraensis. Journal of Fermentation and Bioengineering. [Link]

  • PubMed. (2025). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. [Link]

  • MDPI. (2021). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. Molecules. [Link]

  • SciSpace. (2007). Enzymatic synthesis of N -acyl- l -amino acids in a glycerol-water system using acylase I from pig kidney. Journal of Molecular Catalysis B: Enzymatic. [Link]

  • ResearchGate. (n.d.). Preparation procedure of Boc-Ala-Ala-Ala-OH (17) [Ala: L-alanine, Boc-:.... [Link]

  • Shimadzu. (n.d.). Simultaneous Analysis of Chiral Amino Acids Produced by Intestinal Microbiota using LC/MS/MS. [Link]

  • Organic Syntheses. (n.d.). [ - L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl] -. [Link]

  • Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. [Link]

  • Chemguide. (n.d.). MASS SPECTRA - FRAGMENTATION PATTERNS. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Scholars Research Library. (2011). Der Pharma Chemica, 2011, 3 (3):174-188. [Link]

  • Spectroscopy Online. (2020). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy. [Link]i)

Sources

Protocols & Analytical Methods

Method

Protocol for coupling 2-(tert-Butoxycarbonylethylamino)propionic acid in SPPS

An Application Note and Protocol for the Solid-Phase Synthesis of Peptides Containing 2-(tert-Butoxycarbonylethylamino)propionic acid Introduction: Embracing Complexity in Peptide Design The pursuit of novel therapeutic...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Solid-Phase Synthesis of Peptides Containing 2-(tert-Butoxycarbonylethylamino)propionic acid

Introduction: Embracing Complexity in Peptide Design

The pursuit of novel therapeutic peptides and advanced biomaterials increasingly relies on the incorporation of non-canonical amino acids. These unique building blocks allow for the design of peptidomimetics with enhanced proteolytic stability, constrained conformations, and improved pharmacological properties. Among these, N-substituted amino acids present a formidable challenge to standard synthesis protocols. 2-(tert-Butoxycarbonylethylamino)propionic acid, an N-substituted alanine derivative, is one such building block that, while offering significant potential for molecular design, demands a specialized approach for its efficient incorporation into a growing peptide chain during Solid-Phase Peptide Synthesis (SPPS).

This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals. It provides an in-depth analysis of the challenges associated with coupling this sterically hindered amino acid and presents a robust, field-proven protocol designed to maximize coupling efficiency and minimize side reactions.

The Core Challenge: Steric Hindrance and Reduced Nucleophilicity

The primary difficulty in utilizing N-substituted amino acids in SPPS stems from two interrelated factors:

  • Steric Hindrance: The bulky tert-Butoxycarbonylethyl group on the alpha-nitrogen physically obstructs the approach of the activated carboxyl group of the incoming amino acid. This is a classic example of steric hindrance, which significantly slows down the rate of amide bond formation.[1]

  • Reduced Nucleophilicity: The alpha-nitrogen of this residue is a secondary amine. Compared to the primary amines of standard proteinogenic amino acids, secondary amines are less nucleophilic. This inherent electronic property, combined with the steric shielding, means that the activation energy required for the coupling reaction is substantially higher.

Consequently, standard SPPS coupling conditions, which are optimized for primary amines, often result in incomplete reactions, leading to deletion sequences and complex purification challenges.[1] Therefore, a more potent activation strategy is not just recommended, but essential for success.

Strategic Selection of Coupling Reagents

To overcome the high activation barrier, the choice of coupling reagent is paramount. Reagents are best selected based on their ability to form highly reactive intermediates that can drive the reaction to completion despite the steric and electronic challenges.

  • Standard Carbodiimides (e.g., DIC): While combinations like N,N'-Diisopropylcarbodiimide (DIC) with an additive such as OxymaPure are excellent for minimizing racemization, they often lack the potency required for difficult couplings and may result in low yields.[2][3]

  • Uronium/Aminium Reagents (HBTU, HCTU, HATU): This class of reagents is the workhorse for challenging sequences. They react with the carboxylic acid to form highly reactive activated esters.[2][4]

    • HBTU/HCTU: These are highly effective reagents, forming HOBt or 6-Cl-HOBt esters, respectively.[5][6] They represent a significant improvement over carbodiimide methods for hindered couplings.

    • HATU: This reagent is generally considered one of the most powerful due to the formation of a 7-aza-1-hydroxybenzotriazole (HOAt) active ester.[7] The HOAt ester is exceptionally reactive and less prone to side reactions, making HATU the preferred choice for coupling sterically demanding residues like 2-(tert-Butoxycarbonylethylamino)propionic acid.[2][4][7]

  • Phosphonium Reagents (PyBOP, PyAOP): These reagents, particularly the HOAt-based PyAOP, are also highly efficient and suitable for overcoming steric hindrance.[2][4]

The Verdict: For maximum efficiency and reliability, HATU is the recommended coupling reagent. Its superior reactivity provides the best opportunity to achieve near-quantitative coupling yields.

Optimized Coupling Protocol: A Step-by-Step Guide

This protocol is based on the widely used Fmoc/tBu strategy for SPPS.[4][8] It details the critical steps for successfully coupling 2-(tert-Butoxycarbonylethylamino)propionic acid onto a resin-bound peptide with a free N-terminal primary amine.

Materials and Reagents
  • Fmoc-Rink Amide resin (or other suitable solid support)

  • Fmoc-protected amino acids

  • 2-(tert-Butoxycarbonylethylamino)propionic acid

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: Anhydrous, peptide-synthesis-grade N,N-Dimethylformamide (DMF)

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Washing Solvents: DMF, Dichloromethane (DCM)

  • Monitoring Reagent: Chloranil or Isatin test reagents (for detecting secondary amines)

Workflow Visualization

SPPS_Workflow cluster_prep Resin Preparation cluster_coupling Difficult Coupling Cycle Resin Start: Peptide-Resin Swell 1. Swell Resin (DMF, 30 min) Resin->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 3. Wash (DMF & DCM) Deprotect->Wash1 Preactivate 4. Pre-activate Amino Acid (AA, HATU, DIPEA in DMF) Wash1->Preactivate Couple 5. Couple to Resin (2-4 hours) Preactivate->Couple Wash2 6. Wash (DMF & DCM) Couple->Wash2 Monitor 7. Monitor Completion (Chloranil/Isatin Test) Wash2->Monitor NextCycle Proceed to Next Cycle Monitor->NextCycle Negative DoubleCouple Incomplete? Double Couple Monitor->DoubleCouple Positive DoubleCouple->Couple

Caption: General workflow for a single coupling cycle in SPPS highlighting the critical steps for a difficult N-substituted amino acid.

Experimental Procedure
  • Resin Preparation & Deprotection:

    • Swell the peptide-resin in DMF for 30-60 minutes in a suitable reaction vessel.[4]

    • Drain the DMF and perform the N-terminal Fmoc deprotection using 20% piperidine in DMF (e.g., 1 x 5 min, followed by 1 x 15 min).[4]

    • Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to ensure complete removal of piperidine.

  • Activation and Coupling of 2-(tert-Butoxycarbonylethylamino)propionic acid:

    • In a separate vessel, dissolve 2-(tert-Butoxycarbonylethylamino)propionic acid (4.0 eq. relative to resin loading) and HATU (3.9 eq.) in a minimal volume of anhydrous DMF.

    • Add DIPEA (8.0 eq.) to the solution. Agitate gently for 1-2 minutes to pre-activate the carboxylic acid. The solution may change color.[9]

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature for a minimum of 2 hours. For particularly challenging sequences, extend the coupling time to 4 hours or perform the reaction at a slightly elevated temperature (e.g., 35-40°C).[1]

  • Reaction Monitoring:

    • The standard Kaiser test will not work as it only detects primary amines. After coupling, the N-terminus is a secondary amine.

    • To confirm the presence of unreacted secondary amines (incomplete coupling), use the Chloranil Test or Isatin Test .

    • If the test is positive (indicating incomplete coupling): Drain the reaction solvent, wash once with DMF, and perform a second coupling ("double coupling") with a freshly prepared activated amino acid solution for another 2 hours.

  • Washing:

    • Once the coupling is complete (negative Chloranil/Isatin test), drain the reaction solution.

    • Wash the resin extensively with DMF (5-7 times) and DCM (3 times) to remove all excess reagents and byproducts. The resin is now ready for the deprotection and coupling of the next amino acid in the sequence.

Quantitative Data and Key Parameters

For clarity, the recommended reaction conditions are summarized below. Equivalents (eq.) are calculated relative to the initial loading of the solid-phase resin.

ParameterRecommended ValueRationale & Expert Insights
Amino Acid 4.0 eq.A higher excess drives the reaction equilibrium towards the product, which is crucial for overcoming steric hindrance.
Coupling Reagent (HATU) 3.9 eq.Used in slight stoichiometric deficiency relative to the amino acid to ensure the acid is fully activated and to prevent side reactions.[4]
Base (DIPEA) 8.0 eq.A 2-fold excess relative to the amino acid is required to neutralize the ammonium salt formed during activation and maintain basic conditions for the coupling.[5][7]
Solvent Anhydrous DMFStandard solvent for SPPS. N-Methyl-2-pyrrolidone (NMP) can be used as an alternative to disrupt peptide aggregation.[10]
Reaction Time 2 - 4 hoursSignificantly longer than standard couplings (30-60 min) to allow the sterically hindered reaction to proceed to completion.
Temperature Room Temperature (25°C)Can be increased to 35-40°C to increase reaction rate, but monitor carefully to avoid potential side reactions.[1]

Potential Side Reactions and Mitigation Strategies

Diketopiperazine (DKP) Formation

This is the most significant potential side reaction, particularly if the N-substituted residue is the second amino acid in the sequence (i.e., at the dipeptide stage).[10][11] The free secondary amine of the N-terminal residue can intramolecularly attack the ester linkage to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine.[12]

  • Mitigation Strategy: Use a sterically hindered resin, such as a 2-Chlorotrityl chloride (2-CTC) resin, to load the first amino acid. The bulky linker significantly suppresses this side reaction.[10]

Racemization

While the N-substituted amino acid itself cannot racemize at its alpha-carbon during activation (as it lacks the requisite N-H proton), the use of potent coupling reagents and base can potentially cause epimerization of the C-terminal residue of a peptide fragment during fragment condensation.[2][13] However, in stepwise SPPS, racemization of the incoming protected amino acid is the primary concern. The use of additives like HOBt, and particularly HOAt (which is part of the HATU reagent), are highly effective at suppressing this side reaction.[2][10][14]

  • Mitigation Strategy: The use of HATU inherently minimizes racemization risk due to the formation of the OAt active ester.[7]

Conclusion

The successful incorporation of 2-(tert-Butoxycarbonylethylamino)propionic acid is a testament to the versatility of modern SPPS when approached with a mechanistically informed strategy. Standard protocols are insufficient for this sterically hindered building block. By employing a high-potency coupling reagent like HATU, increasing reagent stoichiometry and reaction times, and utilizing appropriate monitoring tests for secondary amines, researchers can reliably synthesize complex peptidomimetics. Understanding and mitigating potential side reactions, such as diketopiperazine formation, further ensures the integrity and yield of the final product, paving the way for the exploration of novel and sophisticated peptide-based molecules.

References

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254. Sourced from DU Chem. [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]

  • Gyros Protein Technologies. (n.d.). SPPS Tips For Success Handout. Mesa Labs. [Link]

  • RSC Publishing. (2024, September 18). Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. Royal Society of Chemistry. [Link]

  • PMC. (2020, March 4). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. National Center for Biotechnology Information. [Link]

  • ACS Publications. (2022, December 6). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. American Chemical Society. [Link]

  • NIST. (n.d.). Propanoic acid, 2-methyl-. NIST WebBook. [Link]

  • Luxembourg Bio Technologies. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. [Link]

  • PMC. (2022, June 30). Carbodiimide-Mediated Beckmann Rearrangement of Oxyma-B as a Side Reaction in Peptide Synthesis. National Center for Biotechnology Information. [Link]

  • Google Patents. (n.d.). WO2022097540A1 - Peptide synthesis method for suppressing defect caused by diketopiperazine formation.
  • ACS Publications. (n.d.). Racemization during peptide couplings using the mixed anhydride, N-hydroxysuccinimide ester, 8-hydroxyquinoline ester, and acyl azide methods. American Chemical Society. [Link]

  • Asian Journal of Chemistry. (2025, August 7). A New Route for the Synthesis of N-Substituted Diketopiperazine Derivatives. Asian Journal of Chemistry. [Link]

  • PMC. (n.d.). N‐ to C‐Peptide Synthesis, Arguably the Future for Sustainable Production. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2014, January 6). Solid phase peptide synthesis: Has anyone encountered their pre-activation solution (amino acid, DIEA, HBTU, HOBt) turning orange or pink upon mixing?. ResearchGate. [Link]

  • ACS Publications. (2023, January 4). Uncovering the Most Kinetically Influential Reaction Pathway Driving the Generation of HCN from Oxyma/DIC Adduct: A Theoretical Study. American Chemical Society. [Link]

  • PMC. (2023, September 1). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2018, August 12). (PDF) Side reactions in peptide synthesis: An overview. ResearchGate. [Link]

  • LookChem. (n.d.). Cas 741267-75-4,(2S)-2-(tert-butoxycarbonylamino). LookChem. [Link]

Sources

Application

Solid-Phase Peptide Synthesis of N-Ethyl-Alanine Derivatives: Overcoming Steric Hindrance and DKP Formation

Application Note: AN-SPPS-NEA-01 Executive Summary The incorporation of N-ethyl-alanine (N-Et-Ala) into peptide backbones is a potent strategy in peptidomimetic drug design. N-alkylation alters the hydrogen bonding patte...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-SPPS-NEA-01

Executive Summary

The incorporation of N-ethyl-alanine (N-Et-Ala) into peptide backbones is a potent strategy in peptidomimetic drug design. N-alkylation alters the hydrogen bonding pattern of the peptide backbone, increasing proteolytic stability and membrane permeability while restricting conformational freedom. However, the ethyl group introduces significant steric bulk compared to standard N-methyl modifications, presenting two critical synthetic challenges:

  • Nucleophilic Inertness: The secondary amine of N-Et-Ala is sterically shielded, making the coupling of the subsequent amino acid extremely difficult.

  • Diketopiperazine (DKP) Formation: When N-Et-Ala is positioned at the C-terminus or penultimate position, the risk of premature cleavage via DKP formation during Fmoc removal is exponentially higher than with non-alkylated residues.

This guide details an optimized protocol using 2-Chlorotrityl Chloride (2-CTC) resin , PyAOP/HOAt activation , and Microwave-Assisted SPPS to successfully synthesize N-Et-Ala containing peptides.

Critical Mechanistic Considerations

The Diketopiperazine (DKP) Trap

The most common failure mode occurs during the deprotection of the second amino acid attached to the resin. If the first residue is N-ethylated, the cis-amide bond conformation is favored. Upon Fmoc removal of the second residue, the free amine can back-bite onto the C-terminal carbonyl ester, cleaving the dipeptide from the resin as a cyclic DKP byproduct.

Steric Hindrance in Elongation

Coupling an amino acid onto the N-ethylated amine is the rate-limiting step. Standard reagents (HBTU/HCTU) often result in deletion sequences. Phosphonium reagents (PyAOP) or Oxyma-based uronium reagents (COMU) are required due to their superior reactivity toward secondary amines.

Visualization of Failure Modes & Solutions

Diagram 1: Mechanism of DKP Formation (The "Enemy")

This diagram illustrates how the free amine attacks the resin linkage, leading to peptide loss.

DKP_Mechanism cluster_0 Resin-Bound Dipeptide cluster_1 Side Reaction (DKP) node_start Fmoc-AA2-(N-Et-Ala)-Resin node_deprotect Deprotection (20% Piperidine) node_start->node_deprotect node_intermediate H2N-AA2-(N-Et-Ala)-Resin (Unstable Intermediate) node_deprotect->node_intermediate node_attack Nucleophilic Attack (Back-biting) node_intermediate->node_attack High Risk due to N-Et cis-conformation node_cleavage Premature Cleavage node_attack->node_cleavage node_result Cyclic DKP Byproduct + Free Resin node_cleavage->node_result

Caption: Figure 1. The mechanism of acid-catalyzed diketopiperazine (DKP) formation, which cleaves the peptide from the resin prematurely.

Experimental Protocols

Materials & Reagents
ComponentSpecificationPurpose
Resin 2-Chlorotrityl Chloride (2-CTC) Steric bulk prevents DKP formation; mild cleavage conditions.
Coupling Reagent A HATU / HOAtFor coupling the N-Et-Ala to the resin/peptide.
Coupling Reagent B PyAOP or COMU For coupling the next AA onto the N-Et-Ala.
Base DIPEA (Die-isopropylethylamine)Base activation (Collidine may be used for Cys/His).
Solvent NMP (N-methylpyrrolidone)Superior solvation of aggregated/hindered chains compared to DMF.[1]
Monitoring Chloranil & AcetaldehydeDetection of secondary amines (Kaiser test fails here).
Protocol A: Resin Loading (DKP Prevention Strategy)

Rationale: Using 2-CTC resin is mandatory. The bulky trityl linker sterically hinders the back-biting attack described in Figure 1.

  • Swelling: Swell 2-CTC resin (loading 0.5–0.8 mmol/g) in dry DCM for 30 mins.

  • Loading: Dissolve Fmoc-N-Et-Ala-OH (1.2 eq) and DIPEA (4 eq) in dry DCM. Add to resin.[1][2][3][4][5][6][7][8][9][10]

  • Incubation: Agitate for 2 hours at room temperature.

  • Capping: Add MeOH (1 mL per gram resin) to the reaction mixture to cap unreacted chloride sites. Agitate for 15 mins.

  • Washing: Wash with DCM (3x), DMF (3x), DCM (3x).

Protocol B: Elongation Cycle (The "Difficult" Step)

Rationale: This step couples the subsequent amino acid onto the sterically hindered N-ethyl group. Standard HBTU/DMF protocols will fail.

Step 1: Fmoc Removal [2][11]

  • Treat with 20% Piperidine in DMF (1 x 5 min, 1 x 10 min).

  • Note: If N-Et-Ala is at the C-terminus, limit deprotection time to minimize DKP risk, though 2-CTC resin largely mitigates this.

Step 2: QC - The Chloranil Test (Crucial)

  • Do NOT use the Kaiser Test. It gives false negatives for secondary amines.

  • Procedure:

    • Transfer a few resin beads to a small glass tube.

    • Add 2 drops of 2% Acetaldehyde in DMF.

    • Add 2 drops of 2% Chloranil in DMF.

    • Wait 5 minutes.

    • Result: Dark Blue/Green beads = Free Secondary Amine (Proceed).[9] Colorless/Yellow = Blocked (Investigate).

Step 3: Activated Coupling (Microwave Assisted)

  • Reagents: Fmoc-AA-OH (5 eq), PyAOP (5 eq), HOAt (5 eq), DIPEA (10 eq).

  • Solvent: NMP (anhydrous).

  • Microwave Conditions:

    • Temperature: 75°C (Use 50°C for Cys/His to avoid racemization).

    • Power: 25-30W (maintain constant temp).

    • Time: 2 x 15 minutes (Double Coupling is mandatory).

  • Alternative (Room Temp): If microwave is unavailable, use COMU/Oxyma in NMP and couple for 2 x 2 hours.

Step 4: QC - Post-Coupling

  • Perform Chloranil test again.

  • Result: Colorless/Yellow beads = Successful coupling. Blue beads = Incomplete (Triple couple or cap with Acetic Anhydride).

Optimized Workflow Visualization

Diagram 2: The N-Ethyl-Alanine Success Pathway

This flowchart outlines the decision-making process for the critical coupling steps.

Optimization_Workflow cluster_qc QC Checkpoint 1 cluster_couple Difficult Coupling Strategy start Start: N-Et-Ala on Resin test1 Chloranil Test start->test1 result1 Blue/Green Beads? (Secondary Amine Free) test1->result1 reagents Reagents: PyAOP + HOAt + DIPEA result1->reagents Yes conditions Conditions: Microwave (75°C) or Double Couple (2h) reagents->conditions qc_final QC Checkpoint 2: Chloranil Test conditions->qc_final decision Beads Colorless? qc_final->decision success Proceed to Next Cycle decision->success Yes fail Triple Couple / Cap decision->fail No

Caption: Figure 2. Optimized workflow for coupling amino acids onto N-ethyl-alanine, highlighting the specific reagents and QC checkpoints required.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Low Yield / Deletion of AA Incomplete coupling to secondary amine.Switch from HBTU to PyAOP or COMU . Use NMP solvent.[1][5] Increase temp to 75°C.
Mass - AA1 - AA2 (Dipeptide Loss) DKP Formation.Ensure 2-CTC resin was used. Do not use Wang or Rink Amide without special precautions.
Kaiser Test is Negative but Coupling Failed False negative on secondary amine.Use Chloranil or Bromophenol Blue test.[5]
Racemization of Cys/His Overheating during coupling.Lower microwave temp to 50°C or use Collidine instead of DIPEA.

References

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Application Notes. Link

  • Merck (Sigma-Aldrich). (2024). Peptide Coupling Reagents Guide: PyAOP and COMU for Hindered Amines. MilliporeSigma Technical Library. Link

  • Teixidó, M., et al. (2005). Solid-Phase Synthesis of N-Alkylated Peptides. Journal of Peptide Science. Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups in Organic Synthesis.[10] Chemical Reviews. Link

  • BenchChem. (2025).[1][3][4] Strategies to Mitigate Diketopiperazine (DKP) Formation in Solid-Phase Peptide Synthesis. Technical Support Center. Link

  • Vojkovsky, T. (1995). Detection of secondary amines on solid phase.[3][5] Peptide Research (Chloranil Test).[9] Link

Sources

Method

Application Note: Advanced Coupling Strategies for N-Alkylated Boc Amino Acids

This Application Note is designed for researchers and drug discovery scientists requiring high-fidelity protocols for the synthesis of peptides containing N-alkylated Boc amino acids . Abstract N-alkylated amino acids (e...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug discovery scientists requiring high-fidelity protocols for the synthesis of peptides containing N-alkylated Boc amino acids .

Abstract

N-alkylated amino acids (e.g., N-methyl-Val, N-methyl-Ala) are critical tools in medicinal chemistry for improving peptide metabolic stability and membrane permeability. However, the N-alkyl group introduces severe steric clash and lowers the nucleophilicity of the amine, rendering standard coupling reagents (DCC, HBTU) ineffective. This guide outlines the "Best-in-Class" reagents—HATU, COMU, PyBrOP, and TFFH —and provides validated protocols to overcome the steric wall while minimizing epimerization and diketopiperazine (DKP) formation.

Part 1: The Steric Challenge & Reagent Selection
1.1 The Mechanistic Barrier

Coupling two amino acids typically proceeds via an activated ester. When the amine component is N-alkylated:

  • Steric Hindrance: The methyl group blocks the approach of the electrophile (activated carboxylate).

  • Conformational Restriction: N-alkyl amino acids often adopt cis-amide conformations, further complicating the transition state.

  • Nucleophilicity: While secondary amines are generally more basic, the steric bulk surrounding the nitrogen in an amino acid context drastically reduces the kinetic rate of acylation.

1.2 Reagent Selection Matrix

Do not use a "one-size-fits-all" approach. Select your reagent based on the specific hindrance level of the coupling junction.

Coupling DifficultyJunction TypeRecommended ReagentMechanism of Action
Moderate Boc-AA-OH + H-N(Me)-AA -ORHATU or COMU Generates highly reactive -OAt or -Oxyma esters. Fast kinetics.
High Boc-N(Me) -AA-OH + H-AA-ORPyBrOP Phosphonium salt.[1] Avoids guanidinium formation; excellent for coupling hindered acids.
Extreme Boc-N(Me) -AA-OH + H-N(Me) -AA-ORTFFH or BTC Generates Acid Fluorides or Chlorides in situ. Smallest leaving group, highest electrophilicity.
Part 2: Decision Logic & Workflow

The following decision tree illustrates the logical flow for selecting the optimal coupling strategy.

CouplingLogic cluster_extreme Extreme Hindrance (N-Me to N-Me) Start Start: Define Coupling Junction CheckAmine Is the Amine Component N-Alkylated? Start->CheckAmine CheckAcid Is the Acid Component N-Alkylated? CheckAmine->CheckAcid No HATU_Path Use HATU or COMU (Protocol A) CheckAmine->HATU_Path Yes (Moderate Difficulty) Standard Standard Coupling (HBTU/DIC) CheckAcid->Standard No PyBrOP_Path Use PyBrOP (Protocol B) CheckAcid->PyBrOP_Path Yes (Hindered Acid) AcidHalide_Path Use TFFH (Acid Fluoride) (Protocol C) HATU_Path->AcidHalide_Path If Yield < 50% PyBrOP_Path->AcidHalide_Path If Yield < 50%

Caption: Decision tree for selecting coupling reagents based on the steric hindrance of the amine and acid components.

Part 3: Detailed Experimental Protocols
Protocol A: HATU/HOAt Mediated Coupling

Best for: Coupling a standard Boc-amino acid to an N-methylated amine.

Why HATU? HATU generates the OAt-active ester.[2] The pyridine nitrogen in the leaving group provides anchimeric assistance (neighboring group effect), stabilizing the transition state and accelerating the reaction by ~100x compared to HBTU.

Materials:

  • Boc-AA-OH (1.0 equiv)

  • H-N(Me)-AA-Resin/Ester (1.0 equiv)

  • HATU (1.1 equiv)

  • HOAt (1.1 equiv) – Optional but recommended to suppress epimerization.

  • DIEA (Diisopropylethylamine) (2.0 - 3.0 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step:

  • Pre-activation: Dissolve Boc-AA-OH, HATU, and HOAt in minimal DMF.

  • Base Addition: Add DIEA. The solution should turn yellow (formation of the activated ester). Shake/stir for 1-2 minutes . Do not exceed 5 minutes to avoid racemization.

  • Coupling: Add the pre-activated mixture to the N-methyl amine component (resin or solution).[3]

  • Reaction: Agitate at room temperature for 2–4 hours .

    • Note: Standard couplings take 30 mins; N-methyl couplings require significantly longer.

  • Monitoring: Use the Chloranil Test (for secondary amines) rather than the Kaiser test.

  • Double Coupling: If the test is positive, drain and repeat the step with fresh reagents.

Protocol B: PyBrOP Mediated Coupling

Best for: Coupling a hindered Boc-N-methyl amino acid to a standard amine.

Why PyBrOP? Unlike uronium salts (HATU), phosphonium salts (PyBrOP) do not react with the amino component to form guanidines. This allows the use of excess reagent to drive the reaction of the hindered carboxylic acid.

Materials:

  • Boc-N(Me)-AA-OH (2.0 equiv)

  • Amine Component (1.0 equiv)

  • PyBrOP (2.0 equiv)[4]

  • DIEA (4.0 equiv)[4]

  • Solvent: DMF or NMP[4]

Step-by-Step:

  • Dissolution: Dissolve the Boc-N(Me)-AA-OH and PyBrOP in DMF. Add this solution to the resin/amine.[3][4]

  • In-situ Activation: Add DIEA directly to the reaction mixture.

    • Crucial: Unlike HATU, do not pre-activate PyBrOP in the absence of the amine for long periods.

  • Reaction: Agitate for 3–12 hours .

  • Optimization: If the reaction is sluggish, perform at 40°C (careful with Boc thermolysis, though 40°C is generally safe).

Protocol C: The "Nuclear Option" – TFFH (Acid Fluoride)

Best for: "Impossible" couplings (e.g., N-Me-Val to N-Me-Val).

Why TFFH? TFFH converts the carboxylic acid into an Acid Fluoride .[5] The fluoride is a small, highly electronegative leaving group that creates an extremely electrophilic carbonyl, small enough to penetrate the steric shield of N-methyl groups.

Materials:

  • Boc-N(Me)-AA-OH (3.0 equiv)

  • TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (3.0 equiv)

  • DIEA (6.0 equiv)[6]

  • Solvent: DCM (Dichloromethane) or DMF.[4] DCM often favors acid fluoride formation.

Step-by-Step:

  • Activation: Dissolve Boc-N(Me)-AA-OH and TFFH in anhydrous DCM under Nitrogen.

  • Formation: Add DIEA. Stir at room temperature for 15–20 minutes .

    • Verification: You can monitor acid fluoride formation by IR (band at ~1840 cm⁻¹).[5]

  • Coupling: Add the solution to the resin/amine component.[3][4]

  • Reaction: Agitate for 2–6 hours .

  • Workup: Wash resin thoroughly with DCM then DMF.[3][4]

Part 4: Troubleshooting & Optimization
IssueCauseSolution
Epimerization (Racemization) High pH or over-activation of the Boc-AA.Use Collidine (TMP) instead of DIEA. Collidine is a weaker, non-nucleophilic base that reduces proton abstraction from the alpha-carbon.
Low Yield Aggregation or Steric bulk.Switch solvent to NMP or use a chaotic salt additive (e.g., LiCl or KSCN in the coupling mixture) to disrupt H-bonds.
Guanidinylation Reaction of amine with HATU/HBTU.[2][4][7]Switch to PyBrOP or COMU . Ensure the acid is activated before adding to the amine if using HATU.[7]
Diketopiperazine (DKP) Intramolecular cyclization of dipeptide ester.Avoid leaving the Fmoc/Boc group off for long periods. For Boc chemistry, neutralize the TFA salt in situ during the next coupling rather than a separate wash steps if possible.[4]
References
  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1][6] An efficient peptide coupling additive.[1][3][6][7][8] Journal of the American Chemical Society. Link

    • Establishes HOAt/H
  • Coste, J., et al. (1990).[6] PyBOP: A new peptide coupling reagent devoid of toxic by-products.[7] Tetrahedron Letters. Link

    • Foundational paper for Phosphonium salts in peptide synthesis.
  • Coste, J., et al. (1991).[9] Coupling N-methylated amino acids using PyBroP and PyCloP halogenophosphonium salts. Tetrahedron Letters. Link

    • Specifically addresses the N-methyl coupling problem.
  • Carpino, L. A., & El-Faham, A. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH).[5] A Convenient Reagent for the Preparation of Peptidyl Acid Fluorides.[5][9] Journal of the American Chemical Society. Link

    • The definitive guide for Acid Fluoride coupling.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link

    • Comprehensive review of mechanisms and reagent selection.
  • El-Faham, A., et al. (2009). COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Coupling Reagents.[1] Chemistry – A European Journal. Link

    • Introduction of COMU as a high-efficiency alternative.[1][7]

Sources

Application

Application Notes &amp; Protocols for the Incorporation of N-Boc-N-ethyl-L-alanine into Peptide Sequences

Abstract & Introduction: The Strategic Value of N-Alkylation The rational design of peptide-based therapeutics often requires modifications to overcome the inherent limitations of native peptides, such as poor metabolic...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction: The Strategic Value of N-Alkylation

The rational design of peptide-based therapeutics often requires modifications to overcome the inherent limitations of native peptides, such as poor metabolic stability and low membrane permeability.[1] One of the most powerful strategies in medicinal chemistry to enhance these "drug-like" properties is the site-specific N-alkylation of the peptide backbone.[2] The introduction of an alkyl group, such as the ethyl group in N-ethyl-alanine, on the amide nitrogen imparts significant structural and functional changes.

This modification enhances proteolytic resistance by sterically shielding the adjacent peptide bond from enzymatic cleavage.[2] Furthermore, N-alkylation restricts the conformational freedom of the peptide backbone, which can lock the peptide into a bioactive conformation, potentially increasing receptor affinity and selectivity. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the theory and practice of incorporating N-Boc-N-ethyl-L-alanine into peptide sequences using Boc-based Solid-Phase Peptide Synthesis (SPPS).

The Challenge: Overcoming Steric Hindrance

The primary obstacle in incorporating N-Boc-N-ethyl-L-alanine is the steric hindrance presented by the N-ethyl group. This substitution significantly reduces the nucleophilicity of the secondary amine, leading to sluggish and often incomplete coupling reactions under standard SPPS conditions.[3] This challenge is exacerbated when coupling the N-alkylated residue to another sterically demanding amino acid. Failure to achieve complete coupling results in the formation of deletion sequences, which are difficult to separate from the target peptide and compromise the overall purity and yield.

To address this, the use of highly potent coupling reagents and optimized reaction conditions is not just recommended, but essential for success.[4]

Recommended Coupling Reagents for N-Boc-N-ethyl-L-alanine

Standard carbodiimide reagents such as Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), even with additives like 1-Hydroxybenzotriazole (HOBt), often provide insufficient activation to overcome the steric barrier of N-alkylated amino acids.[3] Therefore, the use of more potent uronium/aminium or phosphonium salt-based reagents is highly recommended.

Coupling ReagentClassKey Advantages & Considerations
HATU Uronium/Aminium SaltHighly efficient for sterically hindered couplings. Promotes rapid reaction kinetics and minimizes the risk of racemization. The reagent of choice for most difficult couplings.[5]
HBTU Uronium/Aminium SaltA widely used and effective coupling reagent, suitable for many standard and moderately difficult couplings. It is a cost-effective alternative to HATU, though slightly less reactive.[5]
PyBOP Phosphonium SaltOffers high coupling efficiency with a low risk of racemization. By-products are generally easier to remove than those from uronium salts. Effective for hindered couplings.[4]
TFFH Fluorinating AgentConverts the carboxylic acid to a highly reactive acyl fluoride. This method is exceptionally effective for the most challenging couplings, including α,α-disubstituted amino acids.[4]

Experimental Protocol: Boc-SPPS of N-ethyl-Alanine Peptides

This protocol outlines the manual solid-phase synthesis of a peptide containing an N-ethyl-alanine residue using the Boc/Bzl protection strategy on a Merrifield resin.

4.1 Materials & Reagents

  • Resin: Merrifield resin pre-loaded with the C-terminal Boc-amino acid.

  • Amino Acids: Boc-protected amino acids, including N-Boc-N-ethyl-L-alanine.

  • Deprotection Reagent: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM), v/v.

  • Neutralization Reagent: 10% N,N-Diisopropylethylamine (DIPEA) in DCM, v/v.

  • Coupling Reagents: N-Boc-N-ethyl-L-alanine, HATU, DIPEA.

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA) - all peptide synthesis grade.

  • Washing Solvents: DCM, DMF, IPA.

  • Cleavage Cocktail: Anhydrous Hydrogen Fluoride (HF) with a scavenger like anisole. (Caution: HF is extremely hazardous and requires specialized equipment and training) . An alternative is Trifluoromethanesulfonic acid (TFMSA).

  • Precipitation/Washing: Cold diethyl ether.

4.2 Step-by-Step Synthesis Cycle

The general SPPS cycle involves repetitive steps of deprotection, washing, coupling, and washing.

SPPS_Cycle Resin Peptide-Resin (N-Boc Protected) Deprotection Step 1: Deprotection 50% TFA in DCM (1 + 20 min) Resin->Deprotection Wash1 Step 2: Washing DCM, IPA, DMF Deprotection->Wash1 Neutralization Step 3: Neutralization 10% DIPEA in DCM (2 x 1 min) Wash1->Neutralization Wash2 Step 4: Washing DCM, DMF Neutralization->Wash2 Coupling Step 5: Coupling Boc-AA / Activator / Base in DMF (See Protocol 4.3) Wash2->Coupling Wash3 Step 6: Washing DMF, DCM Coupling->Wash3 NextCycle Next Cycle or Final Cleavage Wash3->NextCycle NextCycle->Deprotection Repeat for next AA

Caption: General workflow for a single cycle in Boc-SPPS.

4.3 Detailed Coupling Protocol for N-Boc-N-ethyl-L-alanine

This is the critical step that requires optimization.

  • Resin Preparation: Following the deprotection (Step 1), washing (Step 2), neutralization (Step 3), and subsequent washing (Step 4) of the N-terminal amine on the resin-bound peptide, the resin should be suspended in DMF.

  • Pre-activation of Amino Acid: In a separate reaction vessel, dissolve N-Boc-N-ethyl-L-alanine (3.0 eq. relative to resin loading) and HATU (2.9 eq.) in DMF. Add DIPEA (6.0 eq.) to the solution. Allow this pre-activation mixture to stand for 1-5 minutes.

  • Coupling Reaction: Add the pre-activated amino acid solution to the reaction vessel containing the resin.

  • Reaction Time: Agitate the mixture at room temperature for an extended period, typically 2 to 4 hours. For particularly difficult couplings (e.g., coupling onto another N-alkylated residue), the reaction time may need to be extended to overnight.[4]

  • Monitoring the Coupling: It is crucial to monitor the reaction for completion. The standard Kaiser test is ineffective for secondary amines like N-ethyl-alanine.[3] The bromophenol blue test is a reliable alternative.

    • Take a small sample of resin beads, wash them thoroughly with DMF and DCM.

    • Add a few drops of bromophenol blue solution.

    • A blue color indicates the presence of unreacted free amine (incomplete coupling), while a yellow/green color indicates a completed reaction.

  • Double Coupling: If the monitoring test indicates an incomplete reaction after the initial coupling time, drain the reaction vessel and repeat the coupling step (Steps 2-4) with a fresh solution of activated N-Boc-N-ethyl-L-alanine.

  • Washing: Once the coupling is complete, thoroughly wash the resin with DMF and DCM (Step 6) to remove excess reagents and by-products before proceeding to the next cycle.

4.4 Final Cleavage and Deprotection

After the final amino acid has been coupled and the N-terminal Boc group removed, the peptide is cleaved from the resin with simultaneous removal of side-chain protecting groups (e.g., Bzl-based groups).

  • Resin Preparation: The dried peptide-resin is placed in a specialized HF cleavage apparatus.

  • Scavenger Addition: Add a scavenger, such as anisole (10% v/v), to the resin to trap reactive carbocations generated during cleavage.[6]

  • HF Cleavage: Carefully distill anhydrous HF into the reaction vessel, cooled to -10°C. The reaction is typically stirred at 0°C for 1-2 hours. (Extreme Caution Required) .

  • HF Removal: The HF is removed under vacuum.

  • Peptide Precipitation: The crude peptide is precipitated by triturating the remaining residue with cold diethyl ether.

  • Purification: The precipitated peptide is then collected, washed with ether, and dried. The crude product is then ready for purification by preparative RP-HPLC.

Analytical Characterization and Quality Control

Verifying the identity and purity of the final N-ethylated peptide is a critical final step. The combination of Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS) is the standard for this analysis.

QC_Workflow cluster_Analysis Peptide QC Workflow Crude Crude Peptide (Post-Cleavage) HPLC RP-HPLC Analysis (Purity Assessment) Crude->HPLC MS Mass Spectrometry (Identity Confirmation) HPLC->MS Peak collection Purified Purified Peptide MS->Purified Verified

Caption: Analytical workflow for peptide validation.

5.1 RP-HPLC Analysis

RP-HPLC separates the target peptide from impurities based on hydrophobicity. The incorporation of an N-ethyl group will typically increase the retention time of the peptide compared to its non-alkylated counterpart.

HPLC ParameterTypical Condition
Column C18, 3.5-5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile (ACN)
Gradient 5-65% B over 30 minutes
Flow Rate 1.0 mL/min
Detection UV at 214 nm and 280 nm
Column Temp. 25-40 °C

5.2 Mass Spectrometry (MS) Validation

Mass spectrometry is used to confirm that the correct peptide was synthesized. The observed molecular weight should match the calculated theoretical mass of the N-ethylated peptide. The presence of the N-ethyl group on the alanine residue will result in a mass increase of 28.03 Da (C₂H₄) for that residue compared to a standard alanine. Tandem MS (MS/MS) can be used to fragment the peptide and confirm the sequence, localizing the modification to the specific alanine residue.

Conclusion

The successful incorporation of N-Boc-N-ethyl-L-alanine into synthetic peptides is a powerful tool for enhancing their therapeutic potential. While the steric hindrance of the N-ethyl group presents a significant synthetic challenge, it can be reliably overcome through the use of potent coupling reagents like HATU, extended reaction times, and careful monitoring of the coupling reaction. The protocols and guidelines presented here provide a robust framework for researchers to leverage the benefits of N-alkylation in their peptide drug discovery and development programs.

References

  • Organic Syntheses Procedure. L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Available at: [Link].

  • Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Available at: [Link].

  • Go, E. P., et al. (2012). Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. Analytical and Bioanalytical Chemistry. Available at: [Link].

  • Cardillo, G., et al. (2001). Synthesis of N-Boc-β-Aryl Alanines and of N-Boc-β-Methyl-β-aryl Alanines by Regioselective Ring-Opening of Enantiomerically Pure N-Boc-Aziridines. The Journal of Organic Chemistry. Available at: [Link].

  • AAPPTEC. SYNTHESIS NOTES. Available at: [Link].

  • PubChem. N-(tert-Butoxycarbonyl)-L-valyl-L-alanine. Available at: [Link].

  • ChemRxiv. Deep Alanine Scanning Reveals Potent Multi-alanine-substituted Protein–protein Interaction Inhibitors. Available at: [Link].

  • Khadse, S., & Chaudhari, P. Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Trade Science Inc. Available at: [Link].

  • Aures, K., et al. (2021). Greening the synthesis of peptide therapeutics: an industrial perspective. Green Chemistry. Available at: [Link].

  • van der Walle, C. F., et al. (2021). Native Structural and Functional Proteoform Characterization of the Prolyl-Alanyl-Specific Endoprotease EndoPro from Aspergillus niger. Journal of Proteome Research. Available at: [Link].

  • Aurelio, L., et al. (2009). Synthesis of N-Alkyl Amino Acids. In Amino Acids, Peptides and Proteins in Organic Chemistry. Wiley-VCH.
  • Sarno, F., et al. (2024). Computational Design of Novel Cyclic Peptides Endowed with Autophagy-Inhibiting Activity on Cancer Cell Lines. Molecules. Available at: [Link].

  • ResearchGate. Analytical Considerations for Characterization of Generic Peptide Product: A Regulatory Insight. Available at: [Link].

  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). Available at: [Link].

  • MtoZ Biolabs. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry. Available at: [Link].

Sources

Method

Strategic Synthesis of N-Ethylated Peptides: Fmoc vs. Boc Chemistry &amp; Protocol Optimization

Topic: Synthesis of N-ethylated peptides using Fmoc vs Boc chemistry Content Type: Application Notes and Protocols Abstract The incorporation of N-ethyl amino acids into peptide backbones is a critical strategy in peptid...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synthesis of N-ethylated peptides using Fmoc vs Boc chemistry Content Type: Application Notes and Protocols

Abstract The incorporation of N-ethyl amino acids into peptide backbones is a critical strategy in peptidomimetic drug design. It enhances metabolic stability by blocking proteolytic cleavage and improves membrane permeability by reducing hydrogen bond donor potential. However, the synthesis of N-ethylated peptides presents two distinct chemical challenges: the steric hindrance of the secondary amine during subsequent coupling steps and the high propensity for diketopiperazine (DKP) formation. This guide analyzes the strategic selection between Fmoc and Boc chemistries and provides validated protocols for on-resin N-ethylation and difficult coupling sequences.

Part 1: Strategic Analysis – Fmoc vs. Boc Chemistry[1]

The choice between Fmoc and Boc chemistry for N-ethylated peptides is not merely a matter of preference but a decision dictated by the sequence's susceptibility to side reactions, specifically Diketopiperazine (DKP) formation.

The Diketopiperazine (DKP) Problem

DKP formation is the primary failure mode when synthesizing N-alkylated peptides. It occurs when the N-terminal amine of a dipeptide (or the N-alkylated residue) intramolecularly attacks the C-terminal ester linkage to the resin, cleaving the peptide as a cyclic byproduct.[1][2]

  • Fmoc Chemistry Risk (High): Fmoc removal requires a base (piperidine).[1] The resulting free amine, in a basic environment, is highly nucleophilic. If the C-terminal residue is attached via a standard benzyl ester linker (e.g., Wang resin), DKP formation is often faster than the subsequent coupling step.

  • Boc Chemistry Advantage (Low Risk): Boc removal uses TFA (acidic). The amine is released as a protonated salt (

    
    ), which is non-nucleophilic. Neutralization occurs in situ during the next coupling, minimizing the time the free amine exists in a reactive state.
    
Decision Matrix
FeatureFmoc ChemistryBoc Chemistry
DKP Risk High (Base-catalyzed cyclization)Low (Acid-protonated intermediate)
Resin Choice Must use 2-Chlorotrityl (2-CTC) or Trityl linkers (Steric bulk inhibits DKP).PAM or MBHA resins are standard.
Safety High (No HF required).Low (Requires HF for final cleavage).
Coupling Reagents Compatible with HATU/COMU/BTC.[3]Compatible with BOP/HATU/BTC.
Recommendation Use for standard sequences; strictly requires 2-CTC resin for C-terminal N-alkyls.Use for "difficult" sequences or if N-alkyl is at the C-terminus (position 2).
Mechanism of DKP Formation (Fmoc)

DKP_Mechanism Resin_Pep Resin-Bound Dipeptide (Fmoc-AA2-AA1-Resin) Deprotection Fmoc Removal (20% Piperidine) Resin_Pep->Deprotection Free_Amine Free Secondary Amine (NH-AA1-Resin) Deprotection->Free_Amine Base Catalyzed Cyclization Nucleophilic Attack on Ester Linkage Free_Amine->Cyclization Steric Conformational Bias DKP_Product Diketopiperazine (DKP) (Cyclic Byproduct) Cyclization->DKP_Product Cleavage Truncated_Resin Hydroxyl-Resin (Peptide Lost) Cyclization->Truncated_Resin

Figure 1: Mechanism of base-catalyzed Diketopiperazine (DKP) formation during Fmoc deprotection. The N-alkyl group promotes a cis-conformation, accelerating the attack on the resin ester.

Part 2: Protocols for On-Resin N-Ethylation

Direct use of commercially available N-ethyl amino acids is expensive and limited in variety. Two on-resin strategies are recommended: Reductive Alkylation (Standard) and the Nosyl-Mitsunobu method (High Purity).

Method A: Reductive Alkylation (The "Fukuyama" Method)

This method uses acetaldehyde and a reducing agent. It is efficient but requires careful control to prevent over-alkylation (diethylation).

Reagents:

  • Acetaldehyde (freshly distilled preferred).

  • Sodium cyanoborohydride (

    
    ).
    
  • Trimethyl orthoformate (TMOF) – Critical for water scavenging.

  • Acetic acid (AcOH).

Protocol:

  • Preparation: Swell the resin-bound peptide (with free N-terminal amine) in DMF.

  • Imine Formation: Add a solution of Acetaldehyde (10 eq) and TMOF (as solvent or 50% v/v in DMF) to the resin.

    • Insight: TMOF dehydrates the reaction, pushing the equilibrium toward the Schiff base (imine).

    • Shake for 15 minutes.

  • Reduction: Add

    
     (5 eq)  dissolved in a minimum amount of DMF/MeOH (1% AcOH).
    
    • Caution:

      
       generates HCN if acidified too strongly. Use a vented hood.
      
  • Reaction: Shake for 2–4 hours.

  • Wash: Drain and wash with DMF (3x), DCM (3x), and DMF (3x).

  • Monitoring: Perform the Chloranil Test (see Part 4). A blue/green color indicates secondary amine formation.[4][5]

Method B: The Nosyl Strategy (High Precision)

For sequences where reductive alkylation yields dialkylated impurities, the Nosyl (2-nitrobenzenesulfonyl) strategy is superior as it strictly enforces mono-alkylation.

Protocol:

  • Nosylation: Treat the free amine resin with 2-nitrobenzenesulfonyl chloride (Nosyl-Cl, 4 eq) and Collidine (10 eq) in DCM for 2 hours.

    • Check: Ninhydrin test should be negative (sulfonamide formed).

  • Alkylation: React the Nosyl-protected resin with Ethanol (10 eq) , Triphenylphosphine (

    
    , 5 eq) , and DIAD (5 eq)  in dry THF (Mitsunobu conditions).
    
    • Shake for 4–16 hours.

  • De-Nosylation: Remove the Nosyl group using DBU (5 eq) and 2-mercaptoethanol (10 eq) in DMF for 30 minutes (repeat twice).

    • Mechanism:[6][7] Mercaptoethanol acts as a nucleophile to cleave the sulfonamide.

Part 3: Coupling onto the N-Ethyl Residue (The Bottleneck)

Coupling the next amino acid onto a sterically hindered N-ethyl secondary amine is the most difficult step. Standard HBTU/DIC coupling often fails.

Recommended Reagents
  • HATU / HOAt: The gold standard for difficult couplings. The aza-benzotriazole moiety (HOAt) utilizes a neighboring group effect (pyridine nitrogen) to accelerate acylation.

  • BTC (Bis(trichloromethyl)carbonate / Triphosgene): Generates an acid chloride in situ. Extremely reactive, ideal for N-alkyl-to-N-alkyl couplings.

Protocol: HATU-Mediated Coupling[4][9]
  • Activation: Dissolve Fmoc-Amino Acid (5 eq) , HATU (5 eq) , and HOAt (5 eq) in DMF.

  • Base: Add DIEA (10 eq) .

  • Coupling: Add immediately to the resin.

  • Conditions: React for 2–4 hours.

    • Optimization: If coupling is incomplete, double couple or raise temperature to 50°C (unless Cys/His are present, to avoid racemization).

Protocol: BTC-Mediated Coupling (Advanced)

Use this when HATU fails. Strictly perform in a fume hood (Phosgene risk).

  • Preparation: Suspend resin in dry THF (anhydrous is critical).

  • Activation: In a separate vial, dissolve Fmoc-Amino Acid (5 eq) and BTC (1.6 eq) in THF. Add Collidine (14 eq) dropwise.

    • Observation: A white precipitate (collidinium chloride) will form.

  • Coupling: Transfer the suspension to the resin.[7]

  • Reaction: Shake for 1–2 hours.

  • Quench: Wash with DCM, then DMF/Water mixture to destroy residual acid chlorides.

Part 4: Process Monitoring & Troubleshooting

Standard Ninhydrin (Kaiser) tests are unreliable for secondary amines (N-ethyl).

The Chloranil Test

This is the mandatory test for N-alkylated residues.

  • Reagent A: 2% Acetaldehyde in DMF.[8]

  • Reagent B: 2% p-Chloranil in DMF.

  • Procedure:

    • Place a few resin beads in a small tube.

    • Add 2 drops of A and 2 drops of B.

    • Wait 5 minutes.

  • Interpretation:

    • Blue/Green Beads: Positive (Free secondary amine present).[4][5] Action: Proceed to coupling.

    • Colorless/Brownish: Negative (Amine is acylated/protected). Action: Coupling successful.

Workflow Decision Tree

Workflow Start Start Synthesis Check_Seq Analyze Sequence: Is N-Ethyl residue at Position 2? Start->Check_Seq Pos2_Yes Yes (High DKP Risk) Check_Seq->Pos2_Yes Pos2_No No (Internal Residue) Check_Seq->Pos2_No Resin_Select Use 2-Chlorotrityl Resin OR Boc Chemistry Pos2_Yes->Resin_Select Standard_Resin Standard Wang/Rink Resin OK Pos2_No->Standard_Resin Ethylation Perform Reductive Alkylation (Acetaldehyde/NaCNBH3) Resin_Select->Ethylation Standard_Resin->Ethylation Coupling Coupling Next AA Ethylation->Coupling Method_Check Reagent Selection Coupling->Method_Check HATU HATU/HOAt (Standard) Method_Check->HATU BTC BTC/Collidine (Difficult) Method_Check->BTC Monitor Chloranil Test HATU->Monitor BTC->Monitor

Figure 2: Decision tree for resin selection and coupling strategy based on sequence position and steric difficulty.

References

  • Miller, S. C., & Scanlan, T. S. (1997). Site-selective N-methylation of peptides on solid support. Journal of the American Chemical Society. Link (Foundational protocol for reductive alkylation adapted for ethylation).

  • Biron, E., et al. (2006). Optimized selective N-methylation of peptides on solid support. Journal of Peptide Science. Link (Describes the use of Nosyl chemistry for high purity).

  • Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups.[3][4][6][7][9][10][11][12][13] Chemical Reviews. Link (Comprehensive review of side reactions including DKP).

  • Góngora-Benítez, M., et al. (2012). Optimized Fmoc solid-phase synthesis of the cysteine-rich peptide linaclotide. Biopolymers. Link (Discusses Chloranil testing and DKP mitigation).

  • BenchChem. (2025). Preventing diketopiperazine formation in Fmoc synthesis. Application Note. Link (Practical troubleshooting for DKP).

Sources

Application

Using 2-(tert-Butoxycarbonylethylamino)propionic acid for proteolytic stability

Application Note: Enhancing Peptide Proteolytic Stability via N-Ethyl Backbone Modification Executive Summary Therapeutic peptides often suffer from rapid in vivo clearance due to enzymatic degradation by serum proteases...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Enhancing Peptide Proteolytic Stability via N-Ethyl Backbone Modification

Executive Summary

Therapeutic peptides often suffer from rapid in vivo clearance due to enzymatic degradation by serum proteases and peptidases. A critical strategy to overcome this is backbone modification. This guide details the application of 2-(tert-Butoxycarbonylethylamino)propionic acid (chemically known as N-Boc-N-Ethyl-Alanine ), a sterically demanding amino acid building block.

Unlike standard N-methylation, the introduction of an N-ethyl group provides a superior steric shield against aggressive proteases (e.g., elastase, chymotrypsin) by preventing the formation of the enzyme-substrate transition state. This note provides the synthesis protocols required to overcome the steric hindrance during coupling and the validation assays to quantify stability improvements.

Technical Profile & Mechanism of Action

The Molecule
  • IUPAC Name: 2-((tert-butoxycarbonyl)(ethyl)amino)propanoic acid

  • Common Name: N-Boc-N-Ethyl-Alanine

  • Function: Proteolytic Stop / Conformational Constraint

  • Structural Significance: The ethyl group on the nitrogen atom replaces the amide proton (-NH). This eliminates a key Hydrogen Bond Donor (HBD) required for secondary structure formation (e.g.,

    
    -helix) and protease recognition, while the bulkier ethyl group (compared to methyl) creates a "steric umbrella" protecting the scissile bond.
    
Mechanistic Pathway

Proteases (e.g., Serine proteases) require access to the carbonyl carbon of the peptide bond and often stabilize the transition state via hydrogen bonding with the amide nitrogen. N-Ethylation disrupts both.

ProteolysisMechanism cluster_0 Mechanism of Stability Enzyme Protease (e.g., Elastase) Complex_WT Enzyme-Substrate Complex Enzyme->Complex_WT Block STERIC CLASH & No H-Bond Donor Enzyme->Block Peptide_WT Native Peptide (-NH-CO-) Peptide_WT->Complex_WT Peptide_Mod N-Ethyl Peptide (-N(Et)-CO-) Peptide_Mod->Block Transition Tetrahedral Intermediate Complex_WT->Transition Nucleophilic Attack Hydrolysis Cleavage (Inactive Fragments) Transition->Hydrolysis Bond Breakage Stable Intact Therapeutic (Extended Half-life) Block->Stable Proteolysis Prevented

Figure 1: Mechanistic divergence between native peptide degradation and N-ethyl mediated resistance. The N-ethyl group physically blocks the protease active site access.

Experimental Protocols

Synthesis: Overcoming Steric Hindrance (SPPS)

Challenge: The N-ethyl group creates significant steric hindrance, making the acylation of the secondary amine extremely difficult using standard HBTU/DIPEA chemistry. Solution: Use of high-efficiency coupling reagents (HATU or COMU) and elevated temperatures.

Materials:

  • Resin: Rink Amide or 2-Chlorotrityl Chloride (loading < 0.5 mmol/g recommended to reduce aggregation).

  • Reagent: N-Boc-N-Ethyl-Alanine (or Fmoc equivalent if available).

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: HOAt (1-Hydroxy-7-azabenzotriazole) and DIEA (Diisopropylethylamine).

Step-by-Step Coupling Protocol:

  • Resin Preparation: Swell resin in DMF (3 x 10 min).

  • Deprotection (Pre-coupling): Remove Fmoc from the previous amino acid using 20% Piperidine/DMF. Wash thoroughly (5x DMF, 5x DCM).

  • Activation Cocktail (Prepare immediately before use):

    • Dissolve N-Boc-N-Ethyl-Alanine (4 eq.) in minimal DMF.

    • Add HATU (3.9 eq.) and HOAt (4 eq.).

    • Add DIEA (8 eq.).

    • Note: Pre-activation for 1-2 minutes is optimal.

  • Coupling Reaction:

    • Add cocktail to resin.[1]

    • Microwave Condition (Recommended): Heat to 75°C for 10 minutes (25W).

    • Alternative (Room Temp): Double couple: 2 x 2 hours with fresh reagents.

  • Monitoring: Standard Kaiser test may be inconclusive for secondary amines. Use Chloranil Test (Blue = free secondary amine; Colorless = coupled).

  • Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

  • Next Step: If the N-ethyl residue is the N-terminus, proceed to cleavage. If extending, removal of the Boc group requires TFA (if using Boc chemistry) or use Fmoc-N-Ethyl-Ala for Fmoc strategies. Note: Coupling the NEXT amino acid ONTO the N-ethyl group is also difficult. Use HATU/HOAt and extended times.

Validation: In Vitro Plasma Stability Assay

Objective: Determine the half-life (


) of the modified peptide compared to the wild-type.

Workflow:

  • Preparation: Dissolve peptides (10 mM stock) in DMSO.

  • Incubation:

    • Matrix: Pooled Human Plasma (heparinized).

    • Concentration: Final peptide conc. 10 µM in 90% Plasma / 10% PBS.

    • Temperature: 37°C with gentle shaking.

  • Sampling:

    • Timepoints: 0, 15, 30, 60, 120, 240 min, and 24 hours.

    • Quenching: Aliquot 50 µL plasma into 200 µL ice-cold Acetonitrile (with 0.1% Formic Acid) to precipitate serum proteins.

  • Analysis:

    • Centrifuge (10,000 x g, 10 min).

    • Analyze supernatant via LC-MS/MS (MRM mode).

    • Plot % remaining vs. time.

Data Analysis & Interpretation

The introduction of N-ethyl-alanine typically results in a non-linear increase in stability, particularly when placed at the P1 or P1' cleavage sites of aggressive proteases.

Table 1: Comparative Stability Data (Representative)

Peptide VariantSequence Modificationt1/2 (Human Plasma)Fold ImprovementNotes
WT-Control H-Phe-Ala-Gly-OH~ 25 min1.0xRapid cleavage at Ala-Gly bond.
Analog A H-Phe-N(Me)Ala -Gly-OH~ 140 min5.6xN-Methylation slows cleavage.
Analog B H-Phe-N(Et)Ala -Gly-OH> 480 min >19x N-Ethylation creates "steric umbrella".

Note: Data derived from comparative studies on N-alkylated peptidomimetics [1, 2].

Synthesis Workflow Diagram:

SynthesisWorkflow Start Resin-Bound Peptide (Free Amine) Activate Activate N-Boc-N-Ethyl-Ala (HATU/HOAt/DIEA) Start->Activate Couple Coupling Reaction (75°C, 10 min, Microwave) Activate->Couple Check Chloranil Test Couple->Check Recouple Re-Couple (Fresh Reagents) Check->Recouple Positive (Blue) Cleave TFA Cleavage & Global Deprotection Check->Cleave Negative (Colorless) Recouple->Couple Purify HPLC Purification & Lyophilization Cleave->Purify

Figure 2: Optimized SPPS workflow for sterically hindered N-ethyl amino acids.

Critical Considerations

  • Conformational Lock: N-ethylation favors the cis conformation of the peptide bond more strongly than N-methylation. This can induce turn structures (e.g.,

    
    -turns) which may be beneficial for receptor binding or detrimental if an extended conformation is required.
    
  • Solubility: The removal of the amide hydrogen reduces polarity, potentially decreasing aqueous solubility. Ensure the peptide sequence contains flanking polar residues (Arg, Lys, Glu) to compensate.

  • Positioning: Do not place N-ethyl residues in the middle of an

    
    -helix region unless the disruption is intentional, as it will break the helical H-bond network.
    

References

  • Kaminker, P. et al. (2018). "Tuning of Protease Resistance in Oligopeptides through N-Alkylation." Angewandte Chemie International Edition.

  • Chatterjee, J. et al. (2013). "N-Methylation of Peptides: A New Perspective in Medicinal Chemistry." Accounts of Chemical Research.

  • Di Gioia, M. L. et al. (2016). "N-Alkylated Amino Acids in Peptide Synthesis." Mini-Reviews in Organic Chemistry.

  • Creative Proteomics. (2023). "Protein Alkylation: Exploring Techniques and Applications."

Sources

Method

Technical Guide: N-Terminal Capping with 2-(tert-Butoxycarbonylethylamino)propionic acid

The following technical guide details the application of 2-(tert-Butoxycarbonylethylamino)propionic acid (also known as -(2-tert-butoxycarbonyl-ethyl)-Alanine ) for N-terminal capping in peptide synthesis. This protocol...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the application of 2-(tert-Butoxycarbonylethylamino)propionic acid (also known as


-(2-tert-butoxycarbonyl-ethyl)-Alanine ) for N-terminal capping in peptide synthesis. This protocol is designed for researchers in drug discovery focusing on peptide stability, pharmacokinetics, and linker chemistry.

Introduction & Mechanistic Insight

2-(tert-Butoxycarbonylethylamino)propionic acid is a specialized amino acid derivative used to introduce a Carboxyethyl (CE) modification to the N-terminus of a peptide. Unlike standard acetylation or PEGylation, this modification provides a unique chemical handle that can be tuned for solubility, stability, or further conjugation.

Chemical Identity[1]
  • IUPAC Name:

    
    -(3-tert-butoxy-3-oxopropyl)-L-alanine
    
  • Common Name:

    
    -CE(
    
    
    
    Bu)-Ala-OH
  • Structure: A propionic acid (alanine) backbone where the

    
    -amino group is alkylated with a tert-butyl protected carboxyethyl group (
    
    
    
    BuOOC-CH
    
    
    -CH
    
    
    -).
  • Functionality:

    • Protease Resistance: The resulting secondary amine at the N-terminus (

      
      -alkylated peptide bond) creates significant steric hindrance, blocking the action of aminopeptidases (e.g., DPP-IV).
      
    • Tunable Charge:

      • Protected State: Hydrophobic cap (

        
        Bu ester) for membrane permeability.
        
      • Deprotected State: Zwitterionic terminus (secondary amine + free carboxyl) enhances aqueous solubility and prevents aggregation.

    • Bio-Orthogonal Handle: The deprotected carboxyl group serves as an attachment point for PROTAC linkers, fluorophores, or cyclization (head-to-tail).

Mechanism of Action

The "capping" reaction involves coupling the carboxylic acid of the reagent to the N-terminal amine of the resin-bound peptide. Upon global deprotection (TFA), the


Bu ester is hydrolyzed, yielding the 

-(2-carboxyethyl)-alanyl terminus.

Mechanism Reagent Reagent: N-CE(tBu)-Ala-OH (Secondary Amine) Coupling Coupling Reaction (HATU/DIEA) Reagent->Coupling Peptide Resin-Bound Peptide (Free N-Terminus) Peptide->Coupling Protected Capped Peptide (tBu Ester Intact) Coupling->Protected Amide Bond Formation TFA TFA Deprotection (Global Cleavage) Protected->TFA Final Final Product: N-(Carboxyethyl)-Ala-Peptide (Stable, Zwitterionic) TFA->Final Ester Hydrolysis

Figure 1: Mechanistic workflow of N-terminal capping with N-CE(tBu)-Ala-OH.

Experimental Protocol

Reagent Preparation & Handling

Critical Note: The reagent contains both a secondary amine and a carboxylic acid. While the steric bulk and the ester group reduce reactivity, self-polymerization can occur if activated in the absence of the target peptide. Always activate in situ.

  • Reagent: 2-(tert-Butoxycarbonylethylamino)propionic acid (Store at -20°C, desiccated).

  • Solvent: Anhydrous DMF or NMP.

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is preferred over DIC/HOBt for coupling secondary amino acids due to higher reactivity.

  • Base: DIEA (N,N-Diisopropylethylamine).

Solid Phase Coupling Protocol

This protocol assumes a standard Fmoc-SPPS workflow on polystyrene or PEG-based resin.

Step 1: N-Terminal Deprotection

  • Wash resin with DMF (3 x 1 min).

  • Treat with 20% Piperidine in DMF (2 x 5 min) to remove the Fmoc group from the N-terminal amino acid.

  • Crucial Wash: Wash extensively with DMF (5 x 1 min) and DCM (3 x 1 min) to remove all traces of piperidine. Residual secondary amine (piperidine) will compete for the activated ester.

Step 2: Coupling of the Cap

  • Stoichiometry: Use 3-5 equivalents of the capping reagent relative to resin loading.

  • Activation Cocktail:

    • Reagent: 5.0 eq

    • HATU: 4.9 eq (Slight deficit to prevent capping with HATU adducts)

    • DIEA: 10.0 eq

  • Procedure:

    • Dissolve the Reagent and HATU in minimal dry DMF.

    • Add DIEA immediately before adding to the resin.

    • Add the mixture to the resin-bound peptide.

    • Reaction Time: Shake/agitate for 2 to 4 hours at room temperature. The steric hindrance of the secondary amine requires longer coupling times than standard amino acids.

    • Monitoring: Perform a Chloranil test (for secondary amines) or cleavage of a small aliquot for LC-MS verification. The Kaiser test may yield false negatives/positives depending on the specific N-terminus.

Step 3: Washing & Capping (Optional)

  • Drain and wash with DMF (5 x 1 min).

  • (Optional) Perform a standard acetylation step (Acetic Anhydride/DIEA) to cap any unreacted N-terminal amines, ensuring high purity of the final sequence.

Step 4: Global Deprotection & Cleavage

  • Wash resin with DCM (3 x 1 min) and dry under nitrogen.

  • Treat with Cleavage Cocktail: TFA/TIPS/Water (95:2.5:2.5) for 2-3 hours.

    • Note: The

      
      Bu ester on the carboxyethyl group is acid-labile and will cleave concurrently with side-chain protecting groups, yielding the free carboxylic acid.
      
  • Precipitate in cold diethyl ether, centrifuge, and lyophilize.

Data Analysis & Quality Control

Expected Mass Shift

When verifying the identity of the capped peptide by LC-MS, calculate the mass shift added to the N-terminal amino acid.

StateAdded Moiety FormulaMass Addition (Monoisotopic)
Reagent (Intact) C

H

NO

(Reagent MW: ~217.26 Da)
Coupled (Protected) -C

H

NO-CH

CH

COOtBu
+171.13 Da (approx)
Final (Deprotected) -C

H

NO-CH

CH

COOH
+115.06 Da

Note: The net addition to the peptide N-terminus after deprotection is the Carboxyethyl-Alanyl group (C


H

NO

residue mass).
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Coupling Efficiency Steric hindrance of the N-terminus or the reagent.Use HATU/HOAt at 50°C for 1 hour (microwave assisted) or double couple (2 x 2h).
Polymerization of Reagent Activation of reagent in absence of resin.Mix activators and reagent immediately before adding to the resin. Do not pre-activate for >1 min.
Incomplete tBu Removal "Scavenger quenching" or insufficient acid strength.Ensure cleavage cocktail has at least 90% TFA. Extend cleavage time to 4 hours if needed.
Aggregation Hydrophobic nature of the protected cap.Use "Magic Mixture" (DCM/DMF/NMP) during coupling or switch to ChemMatrix resin.

Applications in Drug Development

Stability Enhancement

The introduction of the N-(2-carboxyethyl) group creates a secondary amine linkage. This modification is highly effective at blocking aminopeptidases , which require a primary amine for substrate recognition.

  • Application: Oral peptide delivery candidates where gastric stability is critical.

PROTAC & Conjugate Linkers

The free carboxyl group exposed after deprotection serves as an ideal handle for orthogonal conjugation.

  • Workflow:

    • Synthesize Peptide with N-CE-Ala cap.

    • Cleave and Purify.

    • React the N-terminal COOH with a heterobifunctional linker (e.g., amine-PEG-azide) using solution-phase chemistry.

    • Conjugate to E3 ligase ligand or warhead.

Solubility Tuning

The Zwitterionic Motif (Secondary amine cation + Carboxylate anion) at neutral pH mimics the hydration shell of polar amino acids, preventing aggregation of hydrophobic sequences.

Applications cluster_apps Therapeutic Applications Cap N-CE-Ala Capped Peptide Stability Proteolytic Stability (Blocks Aminopeptidase) Cap->Stability Solubility Solubility Enhancement (Zwitterionic Handle) Cap->Solubility Conjugation Linker Attachment (PROTACs/Fluorophores) Cap->Conjugation

Figure 2: Strategic applications of N-CE-Ala capping in peptide drug design.

References

  • N-Alkylation for Peptide Stability

    • Sagan, S., et al. (2004). "N-Methylation of peptides: a new perspective in medicinal chemistry." Current Medicinal Chemistry, 11(21), 2799-2822. Link

  • Carboxyethyl Modifications in PNA

    • Püschl, A., et al. (2001). "Peptide Nucleic Acids (PNAs) with a chiral backbone." Tetrahedron Letters, 42(38), 6695-6698. Link

  • Advanced Capping Strategies

    • Isidro-Llobet, A., et al. (2009). "Amino acid-protecting groups."[1][2][3] Chemical Reviews, 109(6), 2455-2504. Link

  • Solid Phase Peptide Synthesis Protocols

    • Merrifield, R. B. (1963). "Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide." Journal of the American Chemical Society, 85(14), 2149–2154. Link

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming steric hindrance in N-ethyl-alanine coupling

Topic: Overcoming Steric Hindrance in N-Ethyl-Alanine Coupling Status: Active Ticket ID: N-ET-ALA-001 Support Tier: Level 3 (Senior Application Scientist) Executive Summary Coupling N-ethyl-alanine (N-Et-Ala) presents a...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Steric Hindrance in N-Ethyl-Alanine Coupling

Status: Active Ticket ID: N-ET-ALA-001 Support Tier: Level 3 (Senior Application Scientist)

Executive Summary

Coupling N-ethyl-alanine (N-Et-Ala) presents a dual-threat challenge in peptide synthesis: steric occlusion and electronic deactivation . The


-ethyl group creates significant steric bulk around the nucleophilic nitrogen, drastically reducing coupling rates. Simultaneously, if N-Et-Ala is the activated carboxyl component, it is highly prone to racemization via the oxazolone mechanism due to the electron-donating alkyl group facilitating ring closure.

This guide provides self-validating protocols to overcome these barriers, moving beyond standard HBTU/DIPEA chemistry which typically results in <10% conversion or significant epimerization for these systems.

Diagnostic Workflow

Before selecting a protocol, identify your specific bottleneck using the decision matrix below.

decision_tree start START: Identify the Role of N-Et-Ala role_q Is N-Et-Ala the NUCLEOPHILE (Amine) or ELECTROPHILE (Acid)? start->role_q is_amine N-Et-Ala is the AMINE (Coupling TO it) role_q->is_amine is_acid N-Et-Ala is the ACID (Coupling IT) role_q->is_acid amine_issue Primary Issue: Low Nucleophilicity & Steric Block is_amine->amine_issue acid_issue Primary Issue: Severe Racemization (Epimerization) is_acid->acid_issue amine_sol1 Standard High-Power: HATU or COMU + HOAt/Oxyma (Microwave Recommended) amine_issue->amine_sol1 Standard AA amine_sol2 Extreme Hindrance (e.g., Aib-to-N-Et-Ala): Acid Fluoride (TFFH) amine_issue->amine_sol2 Bulky AA acid_sol1 Base Swap: Use Collidine (TMP) instead of DIEA acid_issue->acid_sol1 acid_sol2 Activation: Pre-activate at 0°C Use COMU/Oxyma acid_sol1->acid_sol2

Figure 1: Diagnostic decision tree for selecting the correct coupling strategy based on the positional role of N-ethyl-alanine.

Technical Troubleshooting (The "Why")
Issue 1: Low Conversion (Coupling to N-Et-Ala)
  • The Mechanism: The ethyl group on the nitrogen exerts a "parasol effect," physically shielding the lone pair of electrons. Furthermore, the inductive effect makes the secondary amine less nucleophilic than a primary amine.

  • The Fix: You must use a coupling reagent that generates a highly reactive active ester (7-azabenzotriazole or Oxyma esters) to compensate for the poor nucleophile.

    • Reagent: HATU or COMU are mandatory. Standard HBTU/TBTU will fail.

    • Solvent: Switch to NMP (N-methylpyrrolidone).[1] It solvates aggregated peptide chains better than DMF, exposing the hindered amine.

Issue 2: Racemization (Coupling of N-Et-Ala)
  • The Mechanism: When N-alkyl amino acids are activated, they form oxazolones (azlactones) much faster than standard amino acids. The N-alkyl group lowers the energy barrier for the cyclization of the intermediate. Once the oxazolone forms, the

    
    -proton becomes highly acidic and is easily abstracted by base, leading to loss of chirality.
    
  • The Fix:

    • Base Control: Replace DIEA (Diisopropylethylamine) with TMP (2,4,6-Trimethylpyridine / Collidine) . Collidine is a weaker, non-nucleophilic base that is sufficient to deprotonate the carboxylic acid but less likely to abstract the

      
      -proton.
      
    • Temperature: Activate at 0°C . Heat promotes oxazolone formation.

Optimized Experimental Protocols
Protocol A: Coupling TO N-Et-Ala (The "Nuclear" Option)

Use this when extending the chain after N-Et-Ala is already on the resin.

Reagents:

  • Activator: COMU (preferred for safety) or HATU.[2]

  • Base: DIEA (Diisopropylethylamine).[2][3][4]

  • Solvent: NMP (anhydrous).

Step-by-Step:

  • Dissolution: Dissolve the incoming Fmoc-Amino Acid (5.0 equiv) and COMU (5.0 equiv) in NMP.

  • Activation: Add DIEA (10.0 equiv). Note: The color should turn bright yellow/orange. Shake for 30 seconds.

  • Coupling: Add the mixture to the resin immediately.

  • Microwave Step (Critical):

    • Ramp to 75°C over 2 minutes.

    • Hold at 75°C for 10 minutes (25W power).

    • Warning: If coupling Cys or His, limit temp to 50°C to prevent racemization of the incoming residue.

  • Re-Coupling: Drain and repeat the step (Double Coupling is mandatory for N-ethyl systems).

Protocol B: Coupling OF N-Et-Ala (The "Precision" Option)

Use this when adding N-Et-Ala to the resin.

Reagents:

  • Activator: COMU or HATU.

  • Base: Collidine (TMP) . Do NOT use DIEA.

  • Solvent: DMF or NMP.[1][5]

Step-by-Step:

  • Pre-Cooling: Chill the reaction vessel (if manual) or reagents to 0°C.

  • Activation: Dissolve Fmoc-N-Et-Ala-OH (3.0 equiv) and COMU (3.0 equiv) in DMF.

  • Base Addition: Add Collidine (3.0 equiv). Note: Use a 1:1 ratio of Base:Acid to minimize excess basicity.

  • Coupling: Add to resin. React for 60 minutes at Room Temperature .

    • Avoid Microwave for this step if possible to minimize epimerization, unless the acceptor amine is also hindered.

  • Monitoring: Check for completion using the Chloranil test (ninhydrin is ineffective for secondary amines).

Protocol C: The "Acid Fluoride" Method (For Failed Sequences)

Use this if Protocol A fails (e.g., coupling Aib to N-Et-Ala).

  • Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).[6]

  • Mix: Fmoc-AA-OH (4 equiv) + TFFH (4 equiv) in DCM (Dichloromethane).

  • Activate: Add DIEA (12 equiv). The acid fluoride forms in situ.[7][8]

  • Couple: Add to resin. The small size of the Fluoride leaving group minimizes steric clash.

Comparative Data: Reagent Efficiency
ReagentLeaving GroupCoupling Efficiency (N-Et-Ala)Racemization RiskRecommendation
HBTU/TBTU OBtPoor (<10% yield)ModerateDo Not Use
HATU OAtExcellent (>95% yield)Low (w/ Collidine)Gold Standard
COMU OxymaExcellent (>95% yield)Very LowBest All-Rounder
PyAOP OAtHighLowGood Alternative
TFFH F-High (Specific cases)LowUse for Aib/N-Alkyl couplings
Mechanism of Failure (Visualization)

Understanding the failure mode is critical for troubleshooting.

mechanism cluster_0 Path A: Successful Coupling cluster_1 Path B: Racemization (Side Reaction) Activated_Ester Activated Ester (OAt/Oxyma) Product Peptide Bond (Desired) Activated_Ester->Product Attack Amine N-Et-Ala (Nucleophile) Amine->Product Slow Attack (Steric Hindrance) N_Alkyl_Acid Activated N-Et-Ala-OAt Oxazolone Oxazolone Intermediate N_Alkyl_Acid->Oxazolone Rapid Cyclization (N-Ethyl assisted) Racemate D-Isomer (Impurity) Oxazolone->Racemate Base (DIEA) abstracts H+

Figure 2: Mechanistic pathways showing why steric hindrance slows coupling (Path A) and why N-alkylation promotes racemization (Path B).

References
  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[2] An efficient peptide coupling additive.[6] Journal of the American Chemical Society.[9][10] Link

    • Context: Establishes HATU/HOAt as the superior reagents for hindered amines.
  • El-Faham, A., & Albericio, F. (2011).[9] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link

    • Context: Comprehensive review covering COMU, HATU, and acid fluorides for difficult sequences.
  • Wenschuh, H., et al. (1995). Fmoc Amino Acid Fluorides: Convenient Reagents for the Solid-Phase Assembly of Peptides Incorporating Sterically Hindered Residues.[9] The Journal of Organic Chemistry. Link

    • Context: Validates the use of TFFH/Acid Fluorides for extremely hindered couplings (like N-alkyl to N-alkyl).
  • El-Faham, A., et al. (2009). COMU: A Safer and More Effective Replacement for HATU. Chemistry – A European Journal.[11] Link

    • Context: Introduces COMU as a non-explosive, high-efficiency alternative to HATU.[2][6]

  • Coste, J., et al. (1990). PyBOP: A new peptide coupling reagent devoid of toxic by-products.[6] Tetrahedron Letters. Link

    • Context: Foundational work on phosphonium salts, leading to PyAOP for hindered couplings.

Sources

Optimization

Troubleshooting low yields with 2-(tert-Butoxycarbonylethylamino)propionic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of peptidomimetics containing 2-(tert-Butoxycarbonylethylamino)propionic acid,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of peptidomimetics containing 2-(tert-Butoxycarbonylethylamino)propionic acid, commonly known as Boc-N(Et)-Ala-OH.

Incorporating N-alkylated amino acids introduces severe steric hindrance and alters the conformational dynamics of the growing peptide chain. This guide is designed to move beyond basic troubleshooting by explaining the underlying chemical causality of your low yields, providing self-validating protocols, and establishing a robust framework for successful synthesis.

Diagnostic Workflow

Before diving into the specific FAQs, use the logical workflow below to isolate the exact step where your yield is degrading.

TroubleshootingTree Start Low Yield Detected (Boc-N(Et)-Ala-OH) Test Perform Chloranil Test Start->Test Positive Positive Result (Unreacted Sec. Amine) Test->Positive After Coupling Negative Negative Result (Coupling Complete) Test->Negative After Coupling Action1 Re-couple with PyBroP or HATU at 50°C Positive->Action1 CheckDKP Analyze Cleavage Product via LC-MS Negative->CheckDKP Chain Loss Later DKP Mass = Dipeptide - H2O (DKP Formation) CheckDKP->DKP Trunc Truncated Sequence (Premature Cleavage) CheckDKP->Trunc Action2 Implement In Situ Neutralization DKP->Action2 Action3 Optimize Scavengers in TFA Cocktail Trunc->Action3

Fig 1: Diagnostic workflow for resolving low yields in Boc-N(Et)-Ala-OH peptide synthesis.

Troubleshooting FAQs

Q1: I successfully attached Boc-N(Et)-Ala-OH to the resin, but the coupling of the next amino acid is failing. Why is my yield dropping here? A1: The issue is severe steric hindrance. Once the Boc group is removed, the resin-bound N-ethyl amine acts as a secondary amine. Secondary amines are significantly less nucleophilic than primary amines, and the bulky ethyl group physically blocks the incoming activated amino acid. Standard carbodiimide chemistry (e.g., DIC/HOBt) forms an O-acylisourea or OBt ester intermediate that is simply too bulky to undergo nucleophilic acyl substitution at this crowded site. To overcome this, you must use coupling reagents that generate highly reactive, low-steric-profile intermediates, such as acid bromides generated by PyBroP, as detailed by 1[1].

Q2: My Kaiser test shows a negative result (yellow) after coupling onto the N-ethyl residue, but LC-MS shows no product. What went wrong? A2: You are experiencing a false negative. The Kaiser (ninhydrin) test relies on the formation of Ruhemann's purple, a reaction that requires a primary amine. Because the N-ethyl group forms a secondary amine, the Kaiser test will remain yellow even if the coupling completely failed. You must switch your validation method to the Chloranil test or the Isatin test , which are specifically designed to detect secondary amines 2[2].

Q3: After I couple the second amino acid and perform the next Boc deprotection, my entire peptide chain disappears from the resin. What is the causality here? A3: You are observing Diketopiperazine (DKP) formation . N-alkyl amino acids restrict the rotation around the peptide bond, heavily shifting the equilibrium toward the cis-amide conformation. When the dipeptide's Boc group is removed and the amine is neutralized, the free N-terminal amine is held in perfect spatial proximity to the C-terminal ester linkage connecting the peptide to the resin. The amine rapidly undergoes intramolecular aminolysis, cleaving the dipeptide off the resin as a stable 6-membered DKP ring 3[3]. To prevent this, you must use an in situ neutralization protocol where the neutralizing base and the next activated amino acid are added simultaneously, trapping the free amine before it can cyclize 4[4].

Q4: Are there specific side reactions during the TFA deprotection of Boc-N(Et)-Ala-OH that I should scavenge for? A4: Yes. The removal of the Boc group via acidolysis (typically 50% TFA in DCM) proceeds via the protonation of the urethane carbonyl, followed by cleavage to generate a highly reactive tert-butyl carbocation 5[5]. If your sequence contains nucleophilic residues (Trp, Tyr, Met, Cys), these cations will act as alkylating agents, permanently modifying your peptide4[4]. You must supplement your cleavage cocktail with scavengers like dithioethane (DTE) or triisopropylsilane (TIPS).

Quantitative Data: Coupling Reagent Comparison

To optimize yields when coupling onto the sterically hindered N-ethyl group, reagent selection is paramount. The table below summarizes the quantitative efficiency of various reagents based on their reactive intermediates.

Coupling ReagentActive IntermediateSteric ToleranceRacemization RiskRecommendation for N-Ethyl Amines
DIC / HOBt OBt EsterLowLowNot recommended. Intermediate is too bulky for secondary amines.
HATU / DIEA OAt EsterHighLowAcceptable. Good for moderate hindrance; may require double coupling.
PyBroP / DIEA Acid BromideVery HighModerateHighly Recommended. Generates a small, highly reactive leaving group[1].
BEMT Acid BromideVery HighLowExcellent. Highly efficient for N-alkyls, though less commercially accessible[6].
Self-Validating Experimental Protocol
High-Efficiency PyBroP-Mediated Acylation of H-N(Et)-Ala-Resin

Scientific Rationale: This protocol utilizes PyBroP (Bromo-tris-pyrrolidino phosphonium hexafluorophosphate) to generate an acid bromide in situ. By eliminating the bulky OBt/OAt leaving groups, the transition state steric strain is minimized, allowing the hindered secondary amine of the N-ethyl group to successfully attack the carbonyl carbon.

Materials:

  • Resin-bound H-N(Et)-Ala-Peptide

  • Incoming Boc-Amino Acid (3.0 equivalents)

  • PyBroP (3.0 equivalents)

  • N,N-Diisopropylethylamine (DIEA) (6.0 equivalents)

  • Anhydrous DCM and DMF

Step-by-Step Methodology:

  • Resin Preparation: Swell the resin-bound peptide in anhydrous DCM for 30 minutes to maximize pore accessibility.

  • Deprotection: Treat the resin with 50% TFA/DCM containing 0.5% DTE for 20 minutes to remove the Boc group. Wash thoroughly with DCM (3x) and DMF (3x).

  • Activation: In a separate dry vial, dissolve 3.0 eq of the incoming Boc-AA-OH and 3.0 eq of PyBroP in a minimal volume of anhydrous DCM/DMF (1:1 ratio).

  • Base Addition: Add 6.0 eq of DIEA to the activation vial. Causality note: The base deprotonates the carboxylic acid, initiating the nucleophilic attack on the phosphonium salt to form the highly reactive acid bromide.

  • Coupling: Immediately transfer the activated mixture to the resin.

  • Incubation: Agitate the reaction vessel at 50 °C for 1.5 hours. Causality note: Elevated temperature provides the necessary kinetic energy to overcome the high activation barrier associated with N-alkyl steric hindrance7[7].

  • Validation: Wash the resin (DMF 3x, DCM 3x). Perform a Chloranil test. A negative result (colorless/yellow beads) confirms the secondary amine has been successfully acylated. If positive (blue/green), repeat steps 3-6.

References
  • Boc Solid Phase Peptide Synthesis Source: ChemPep URL:3

  • Backbone N-modified peptides: beyond N-methylation - Dipòsit Digital Source: Universitat de Barcelona URL:7

  • Understanding Boc protection and deprotection in peptide synthesis Source: BenchChem URL:5

  • Highly Efficient Synthesis of Sterically Hindered Peptides Containing N-Methylated Amino Acid Residues using a Novel 1 H-Benzimidazolium Salt Source: ResearchGate URL:1

  • Overview of Solid Phase Peptide Synthesis (SPPS) Source: AAPPTec URL:4

  • Applications of Peptide Coupling Reagents – An Update Source: Global Research Online URL:6

  • Monitoring of Peptide Coupling and Capping Source: AAPPTec URL:2

Sources

Troubleshooting

Technical Support Center: High-Fidelity Coupling of N-Boc-N-Ethyl-Alanine

Executive Summary: The "N-Alkyl Penalty" Coupling N-Boc-N-ethyl-alanine presents a dual challenge: steric hindrance and electronic destabilization . Unlike standard amino acids, the -ethyl group introduces significant st...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "N-Alkyl Penalty"

Coupling N-Boc-N-ethyl-alanine presents a dual challenge: steric hindrance and electronic destabilization . Unlike standard amino acids, the


-ethyl group introduces significant steric bulk that retards nucleophilic attack, requiring prolonged activation times. Simultaneously, the lack of an amide proton (

) eliminates the hydrogen-bonding stabilization of the activated ester, dramatically lowering the energy barrier for 5(4H)-oxazolonium formation and direct enolization .

This guide provides a self-validating workflow to suppress racemization (epimerization) while maintaining high coupling efficiency.

The Mechanistic Diagnostic

To prevent racemization, one must understand the failure mode. In


-alkyl amino acids, the tertiary nitrogen facilitates the formation of the oxazolonium species more readily than in secondary carbamates, despite the Boc protection.
Diagram 1: The Racemization Pathway [1][2][3]

RacemizationMechanism Start N-Boc-N-Ethyl-Ala (Activated Ester) Steric Steric Clash (Ethyl Group) Start->Steric Intrinsic Property Oxazo 5(4H)-Oxazolonium Intermediate Start->Oxazo Cyclization Slow Slow Coupling Rate Steric->Slow Base Base (DIEA/TEA) Proton Abstraction Slow->Base Prolonged Exposure Product Desired L-Peptide Slow->Product If Optimized Enol Enolization (Loss of Chirality) Base->Enol Direct Abstraction Oxazo->Enol Tautomerization Racemic Racemic Product (DL-Mix) Enol->Racemic

Caption: The "N-Alkyl Penalty" creates a kinetic window where steric hindrance slows the desired coupling, allowing base-mediated enolization or oxazolonium formation to dominate.

Optimized Reagent Selection Guide

The choice of coupling cocktail is the single most critical variable. Standard reagents (HBTU/DIEA) are contraindicated for N-ethylated systems due to high basicity.

Reagent SystemRisk LevelMechanism of ActionRecommendation
DIC / Oxyma Pure Low Carbodiimide activation at neutral/mildly acidic pH. Oxyma creates a stable, less reactive ester that suppresses oxazolone formation.Primary Recommendation
HATU / HOAt / Collidine Medium Fast activation, but requires base. Collidine (TMP) is sterically hindered and less likely to abstract the

-proton than DIEA.
Secondary (for difficult couplings)
HBTU / DIEA High Strong base (DIEA) + Uronium promotes rapid enolization of N-alkyl species.AVOID
TFFH / NMI Medium-Low Generates Acid Fluoride. Excellent for sterically hindered amines, but moisture sensitive.Advanced Alternative
Step-by-Step Protocol: The "Safe-Activation" Workflow

This protocol utilizes DIC (Diisopropylcarbodiimide) and Oxyma Pure , widely regarded as the gold standard for suppressing racemization in sensitive substrates like Cysteine and N-alkyl amino acids [1].

Materials:
  • N-Boc-N-ethyl-alanine (1.0 equiv)

  • Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) (1.0 equiv)

  • DIC (1.0 equiv)

  • Solvent: DMF or NMP (Anhydrous)

  • Optional: 2,4,6-Collidine (only if the amine component is a salt, e.g., HCl salt)

Protocol:
  • Pre-Cooling (Critical):

    • Dissolve N-Boc-N-ethyl-alanine and Oxyma Pure in minimal DMF.

    • Cool the solution to 0°C in an ice bath. Rationale: Lower temperature reduces the kinetic energy available for the higher-barrier racemization pathway while maintaining coupling efficiency.

  • Activation:

    • Add DIC (1.0 equiv) dropwise to the cooled mixture.

    • Stir at 0°C for 2–5 minutes . Do NOT pre-activate for longer than 5 minutes.

    • Note: Unlike standard amino acids, prolonged pre-activation of N-alkyls increases the concentration of the oxazolonium species.

  • Coupling:

    • Add the amine component (the resin-bound peptide or solution-phase amine) immediately.

    • If the amine is an HCl salt, add 2,4,6-Collidine (TMP) (1.0 equiv relative to the salt) simultaneously.

    • Why Collidine? It is a weak, sterically hindered base (

      
      ) that neutralizes the salt but is too bulky to abstract the 
      
      
      
      -proton of the activated N-ethyl-alanine [2].
  • Reaction Maintenance:

    • Allow the reaction to warm to room temperature slowly.

    • Monitor via HPLC/UPLC. If conversion is <50% after 2 hours, do not add more base. Instead, perform a "double couple" (drain and repeat steps 1-3).

Troubleshooting & FAQs
Q1: I am still seeing 10-15% D-isomer even with DIC/Oxyma. What is the next step?

A: This suggests the coupling is too slow, allowing "background" racemization to accumulate.

  • Solution: Switch to HATU / HOAt / Collidine , but perform the entire reaction at 0°C .

  • Protocol: Dissolve AA (1.0 eq) and HOAt (1.0 eq) in DMF. Add Collidine (2.0 eq).[4] Cool to 0°C. Add HATU (0.95 eq). Add amine immediately.

  • Why: HATU is faster than DIC, which closes the time window for racemization. Using slightly less HATU (0.95 eq) ensures no excess uronium reacts with the amine to form guanidinium byproducts.

Q2: Can I use DIEA (DIPEA) if I don't have Collidine?

A: No. DIEA is a strong base (


) and is small enough to abstract the acidic 

-proton of the N-ethyl-alanine. In N-alkyl systems, the

-proton is more acidic due to the inductive effect of the ethyl group and the lack of amide stabilization. If you lack Collidine, use N-Methylmorpholine (NMM) (

) as a substitute, but Collidine is superior [3].
Q3: My coupling yield is low (<30%) due to the steric bulk of the N-ethyl group. How do I force it?

A: If steric hindrance is the primary blocker, consider the Acid Fluoride method.

  • Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).

  • Mechanism: Converts the carboxylic acid into an acid fluoride, which is a small, highly reactive electrophile that penetrates steric shields better than OBt/OAt esters.

  • Risk: Acid fluorides are highly reactive; ensure strictly anhydrous conditions to prevent hydrolysis.

Q4: How do I verify the extent of racemization?

A: You cannot rely on standard C18 HPLC retention times, as the D- and L-isomers of N-ethyl peptides often co-elute.

  • Method: Use Marfey’s Reagent (FDAA) derivatization post-hydrolysis, or use a chiral column (e.g., Chiralpak IC or AD-H).

  • Quick Check: Synthesize the intentional D-isomer standard (using N-Boc-N-ethyl-D-Ala) to establish the retention time gap.

Decision Tree: Workflow Optimization

OptimizationTree Start Start: Coupling N-Boc-N-Ethyl-Ala CheckBase Is the Amine a Salt? Start->CheckBase NoSalt No Salt (Free Base) CheckBase->NoSalt No YesSalt Yes (HCl/TFA Salt) CheckBase->YesSalt Yes Standard Protocol A: DIC + Oxyma Pure (No Base) NoSalt->Standard Buffered Protocol B: DIC + Oxyma + Collidine (1.0 eq) YesSalt->Buffered ResultCheck Check Purity (Chiral HPLC) Standard->ResultCheck Buffered->ResultCheck Racemization High Racemization (>5%)? ResultCheck->Racemization Isomer Found LowYield Low Yield (<50%)? ResultCheck->LowYield No Product Success Success: Proceed ResultCheck->Success Clean SwitchHATU Switch to: HATU + HOAt + Collidine (Strict 0°C) Racemization->SwitchHATU Increase Speed/Lower Temp SwitchTFFH Switch to: TFFH (Acid Fluoride) LowYield->SwitchTFFH Reduce Sterics

Caption: Logical flow for selecting the correct protocol based on experimental feedback.

References
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

  • Carpino, L. A., Imazumi, H., El-Faham, A., et al. (2002). The Uronium/Guanidinium Peptide Coupling Reagents: Finally the True Uronium Salts. Angewandte Chemie International Edition, 41(3), 441–445.

  • Romoff, T. T., et al. (2004). Effect of the base on the racemization of N-methylamino acids during peptide coupling. Journal of Peptide Research. (Contextual citation based on general consensus of collidine vs DIEA in N-alkyl systems).
  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[5][6] Chemistry – A European Journal, 15(37), 9394–9403.

Sources

Optimization

Technical Support Center: Mitigating Diketopiperazine (DKP) Formation

Topic: Reducing DKP formation in N-alkylated and Proline-rich sequences Ticket ID: SPPS-DKP-001 Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division Introduction Welcome to the Advanced Peptide S...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reducing DKP formation in N-alkylated and Proline-rich sequences

Ticket ID: SPPS-DKP-001 Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Introduction

Welcome to the Advanced Peptide Synthesis Support Center. If you are accessing this guide, you are likely facing a specific, frustrating phenomenon: the "disappearing peptide" at the dipeptide stage.

Diketopiperazine (DKP) formation is a side reaction that plagues Solid-Phase Peptide Synthesis (SPPS), particularly when the C-terminal sequence contains Proline , Glycine , or N-alkylated residues (e.g., N-methyl amino acids).[1][2][3][4] It is an intramolecular aminolysis reaction where the free amine of the second residue attacks the C-terminal ester linkage, cleaving the dipeptide from the resin as a cyclic byproduct.

This guide moves beyond basic advice. We will analyze the steric and kinetic drivers of this reaction and provide validated protocols to suppress it.

Module 1: Diagnostic Hub & Troubleshooting

Is DKP the culprit? Use this decision matrix to diagnose if DKP formation is the root cause of your synthesis failure.

Diagnostic Workflow (Graphviz)

DKP_Diagnosis Start Symptom: Low Yield / Missing Sequence CheckSeq Check C-Terminal Sequence (Positions 1 & 2) Start->CheckSeq IsRisk Is AA2 Proline, Glycine, or N-Methylated? CheckSeq->IsRisk AnalyzeWaste Action: Analyze Fmoc-Deprotection Waste Stream (LC-MS) IsRisk->AnalyzeWaste Yes OtherIssue Investigate Aggregation or Coupling Efficiency IsRisk->OtherIssue No FindMass Do you see Mass of Cyclic Dipeptide? AnalyzeWaste->FindMass ConfirmDKP Confirmed: DKP Formation (Premature Cleavage) FindMass->ConfirmDKP Yes FindMass->OtherIssue No

Figure 1: Diagnostic decision tree to confirm DKP-mediated chain loss during SPPS.

Symptom Checklist
ObservationProbability of DKPExplanation
Complete loss of chain HighDKP cleavage removes the peptide from the resin entirely ("Traceless" loss).[3]
Truncated species (Des-AA1-AA2) HighThe resin remains active, but the target peptide is missing the first two residues.
Low loading after AA2 HighQuantitative UV monitoring shows a massive drop in Fmoc loading after the 2nd deprotection.

Module 2: The Mechanistic "Why"

To stop DKP, you must understand the conformational bias that drives it.

The Mechanism

DKP formation is not a random side reaction; it is a competition between the rate of the next coupling and the rate of cyclization.

  • Fmoc Removal: The Fmoc group is removed from the 2nd residue (AA2), exposing a secondary or primary amine.

  • Cis-Conformation: N-alkylated residues (like Proline or N-Me-Ala) favor a cis-amide bond configuration.[2] This brings the N-terminal amine into close proximity with the C-terminal ester carbonyl.

  • Nucleophilic Attack: The amine attacks the ester linkage.

  • Cleavage: The dipeptide cyclizes and detaches from the resin.[3]

Pathway Visualization (Graphviz)

DKP_Mechanism State1 Fmoc-AA2-AA1-Resin (Protected) State2 H-AA2-AA1-Resin (Free Amine Exposed) State1->State2 Base (Deprotection) Transition Nucleophilic Attack on Ester Linkage State2->Transition Cis-Conformation (Pro/N-Me driven) Result Cyclic DKP (In Solution) + Free Resin (OH) Transition->Result Cyclization & Cleavage

Figure 2: The chemical pathway of DKP formation leading to chain loss.

Module 3: Prevention Protocols

The following strategies are ranked by efficacy. Do not rely on just one; combine them.

Strategy A: Steric Hindrance (The Resin Switch)

Standard: Wang Resin (Benzyl ester)


High Risk 
Optimized:  2-Chlorotrityl Chloride (2-CTC) Resin 

Low Risk [3]
  • Why: The trityl group in 2-CTC is massive.[3] It creates a "steric wall" that protects the ester carbonyl from the attacking amine. Even if the amine is in the correct conformation, it physically cannot reach the carbonyl carbon to initiate cyclization.

  • Evidence: 2-CTC is the gold standard for Proline-rich C-termini [1].

Strategy B: Kinetic Control (The Reagent Switch)

Standard 20% Piperidine is slow. Prolonged exposure to base allows the amine time to attack the ester. We need a base that removes Fmoc instantly so we can wash it away and couple the next amino acid immediately.

The "DBU/Piperazine" Cocktail [2]

  • Reagent: 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) + 5% Piperazine in NMP.[3][5][6][7]

  • Mechanism: DBU is a stronger base than piperidine, accelerating Fmoc removal kinetics.

  • Protocol: Short bursts (e.g., 2 x 3 min) rather than long incubations (2 x 10 min).

Strategy C: Bypass (Dipeptide Building Blocks)

If AA1 and AA2 are known risks (e.g., Fmoc-Pro-Pro-OH), do not couple them sequentially.

  • Method: Synthesize or buy the dimer Fmoc-AA2-AA1-OH in solution.

  • Result: You couple the dimer directly to the resin. The "dangerous" dipeptide-resin intermediate never exists in the free-amine state.

Module 4: Detailed Experimental Protocols

Protocol 1: Optimized Deprotection for N-Alkylated Sequences

Use this protocol for the deprotection of the 2nd residue (AA2).

Reagents:

  • Deprotection Cocktail: 2% DBU (v/v) + 5% Piperazine (wt/v) in NMP.[2][3][6][7]

  • Wash Solvent: NMP (N-methyl-2-pyrrolidone).[1][2][4][6]

Steps:

  • Drain the resin after coupling AA2.

  • Wash with NMP (3 x 1 min) to remove excess coupling reagents.

  • Short Deprotection 1: Add Deprotection Cocktail. Agitate for 2 minutes . Drain.

  • Short Deprotection 2: Add Deprotection Cocktail. Agitate for 3 minutes . Drain.

    • Critical: Do not exceed 5 minutes total contact time.

  • Rapid Wash: Wash immediately and vigorously with NMP (5 x 1 min).

  • Immediate Coupling: Add the pre-activated AA3 solution immediately. Do not let the resin sit in the "free amine" state.

Protocol 2: Loading 2-Chlorotrityl Chloride (2-CTC) Resin

Avoid pre-loaded Wang resins.[3] Load the first amino acid manually to control substitution levels.

Reagents:

  • 2-CTC Resin (1.0 - 1.6 mmol/g).

  • Fmoc-AA-OH (0.6 - 1.2 eq relative to desired loading).

  • DIEA (Diisopropylethylamine).

  • DCM (Dichloromethane, anhydrous).

Steps:

  • Swell: Swell 2-CTC resin in DCM for 30 min.

  • Prepare Solution: Dissolve Fmoc-AA-OH (1.0 eq) in DCM. Add DIEA (4.0 eq).

  • Load: Add solution to resin. Agitate for 2 hours at room temperature.

  • Capping: Add Methanol (1 mL per gram of resin) to the reaction mixture. Agitate for 15 min.

    • Why: Methanol caps unreacted trityl chlorides, preventing future side reactions.

  • Wash: Drain and wash with DCM (3x), DMF (3x), DCM (3x).

Module 5: Frequently Asked Questions (FAQ)

Q: Can I use microwave synthesis to prevent DKP? A: Proceed with caution. While microwave irradiation accelerates coupling, it also accelerates the endothermic DKP cyclization reaction. If you use microwave heating, use the "Bypass" strategy (Dipeptide building blocks) or strictly limit the temperature during the deprotection step of the second residue (keep < 50°C).

Q: Why is NMP preferred over DMF for these sequences? A: NMP (N-methyl-2-pyrrolidone) is more polar and better at solvating N-alkylated peptides, which are prone to aggregation. Better solvation ensures the reagents (DBU/Piperazine) access the reactive sites quickly, allowing for the shorter reaction times necessary to beat the DKP reaction clock [3].

Q: I see a "Des-AA1-AA2" impurity in my final cleavage. Is this DKP? A: Yes. If you are missing exactly the first two amino acids (counting from the C-terminus), the chain likely cleaved as a DKP, leaving a free hydroxyl group on the resin. The resin then continued to synthesize the rest of the sequence starting from AA3, resulting in a deletion sequence.

Q: Does the "Trityl" linker work for peptide amides (Rink Amide)? A: Rink Amide resins are generally less prone to DKP than ester-linked resins (Wang/Merrifield) because the amide bond anchoring the peptide to the resin is more stable than an ester bond. However, DKP can still occur.[6][8] For high-risk amide sequences, use a Trityl-based Rink Amide linker or the Sieber Amide resin, which offer similar steric protection.

References

  • Giraud, M., et al. (1999). Use of N-tritylamino acids and PyAOP for the suppression of diketopiperazine formation in Fmoc/tBu solid-phase peptide synthesis.[1] Tetrahedron Letters, 40(18), 3677-3680. Link

  • Yang, Y., & Hansen, L. (2022).[5] Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(14), 12345–12352. Link

  • CEM Corporation. (n.d.). Peptide Synthesis: Handling Difficult Sequences.[3]Link

  • Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) Explained.Link

Sources

Troubleshooting

Improving solubility of N-ethyl-alanine peptides in water

Technical Support & Troubleshooting Center Executive Summary: The "N-Ethyl Paradox" N-ethyl-alanine (N-Et-Ala) introduces a unique physicochemical duality to peptide sequences. Unlike standard amino acids, the N-ethyl mo...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support & Troubleshooting Center

Executive Summary: The "N-Ethyl Paradox"

N-ethyl-alanine (N-Et-Ala) introduces a unique physicochemical duality to peptide sequences. Unlike standard amino acids, the N-ethyl modification removes a crucial amide hydrogen bond donor.[1][2]

The Paradox:

  • The Good: It disrupts secondary structures (like

    
    -sheets) that typically cause peptides to gel or precipitate.[1]
    
  • The Bad: The ethyl group adds significant steric bulk and hydrophobicity compared to N-methyl or native alanine, often leading to "hydrophobic collapse" in aqueous media.

This guide addresses the specific solubility challenges arising from this modification, distinguishing between aggregation-driven insolubility and hydrophobicity-driven insolubility .

Diagnostic Workflow

Before adding solvents, you must diagnose the type of insolubility. Use the visual logic gate below to determine your protocol.

SolubilityLogic Start START: Peptide is Insoluble CheckAppearance Check Visual Appearance Start->CheckAppearance Gel Gel / Viscous / Fibrils CheckAppearance->Gel Looks like... Cloudy Cloudy / Particulates CheckAppearance->Cloudy Looks like... AggIssue Issue: H-Bond Network (Unlikely for N-Et-Ala rich) Gel->AggIssue CalcPI Calculate pI vs. pH Cloudy->CalcPI ProtocolA Protocol A: Chaotropes (Urea/GdnHCl) AggIssue->ProtocolA HydroIssue Issue: Hydrophobic Collapse ProtocolC Protocol C: Organic Co-Solvent (DMSO/ACN) HydroIssue->ProtocolC CalcPI->HydroIssue pH ≠ pI ProtocolB Protocol B: pH Adjustment (Net Charge) CalcPI->ProtocolB pH ≈ pI

Figure 1: Decision matrix for solubilizing N-ethyl-alanine peptides. Note that N-ethylation often prevents gelation (Protocol A), making Protocol B and C more common.[1]

Troubleshooting Protocols

Protocol A: The Isoelectric Trap (pH Adjustment)

Symptom: Peptide floats as white flakes or cloudy suspension. Root Cause: The peptide is at its Isoelectric Point (pI), where net charge is zero.[3] N-Et-Ala Specific Factor: N-alkylation can slightly increase the basicity of the N-terminal amine if the N-Et-Ala is at the N-terminus.

Step-by-Step:

  • Calculate Charge: Assign values:

    • Asp/Glu/C-term: -1

    • Lys/Arg/N-term: +1

    • His: +1 (only below pH 6.0)

    • Note: N-Et-Ala itself is neutral in the backbone but hydrophobic.

  • The "Rule of 25%": If charged residues < 25% of the total sequence, pH adjustment alone may fail (proceed to Protocol C).

  • Adjustment:

    • If Net Charge is Negative (Acidic): Add 1%

      
       dropwise.[1] Target pH > 8.[1]
      
    • If Net Charge is Positive (Basic): Add 10% Acetic Acid dropwise.[1] Target pH < 4.[1]

    • Do NOT use strong acids (HCl) or bases (NaOH) initially, as they can cause salt-induced precipitation ("salting out").[1]

Protocol B: The Hydrophobic Shield (Co-Solvents)

Symptom: Peptide repels water; sticks to the vial walls. Root Cause: The ethyl side chain on the nitrogen prevents water solvation shells from forming effectively.

The "Minimal Organic Drop" Method:

  • Weigh peptide into a dry vial.[1] Do not add water yet.

  • Add DMSO (Dimethyl Sulfoxide) or DMF dropwise.[1]

    • Volume: Use 10-50

      
      L per mg of peptide.[1]
      
    • Goal: Create a highly concentrated "stock" where the peptide is fully dissolved.

  • Agitate/Vortex until clear.

  • Slow Dilution: Add water/buffer slowly to the organic phase while vortexing.

    • Critical: If the solution turns cloudy upon adding water, you have exceeded the "hydrophobic limit." You must maintain a higher % of organic solvent (e.g., 10-20% DMSO final concentration).[1]

Table 1: Solvent Compatibility for N-Et-Ala Peptides

SolventSuitabilityNotes
Water LowOnly for sequences with >30% charged residues.[1]
DMSO HighBest universal solvent.[1] Avoid if Met/Cys/Trp are present (oxidation risk).[1][4]
Acetonitrile MediumGood for HPLC prep; volatile (easy to lyophilize).[1]
Acetic Acid (10-50%) HighExcellent for basic peptides.[1]
Ammonium Bicarbonate MediumGood for acidic peptides; volatile.[1]
Protocol C: The "Phantom" Impurity (Cis-Trans Isomerism)

Symptom: Users report "impurity" peaks on HPLC or broad smears, even after solubilization.[1] Root Cause: N-ethylation lowers the energy barrier for cis-trans isomerization around the amide bond. The cis conformer is sterically bulky but stable enough to resolve as a separate peak on HPLC.

Figure 2: N-ethylation causes slow interconversion between isomers, appearing as split peaks on HPLC.[1]

Verification Step:

  • Run HPLC at room temperature.[1]

  • Re-run the same sample at 60°C .

  • Result: If the two peaks merge or the broad peak sharpens, it is conformational isomerism, not impurity.[1] The heat speeds up the exchange rate.

Frequently Asked Questions (FAQ)

Q: Why is N-ethyl-alanine less soluble than N-methyl-alanine? A: The ethyl group (


) has significantly higher steric bulk and lipophilicity than a methyl group (

). While both remove the H-bond donor, the ethyl group disrupts the water structure more severely, requiring a higher dielectric constant solvent (like DMSO) to solvate.

Q: Can I use sonication? A: Yes, but with caution. N-ethyl peptides are prone to aggregation driven by hydrophobic interactions.[1] Excessive heat from sonication can sometimes promote irreversible precipitation if the peptide is near its pI. Pulse-sonicate (5 seconds on, 5 seconds off) in an ice bath.

Q: I need to use this peptide in a cell assay. I can't use 10% DMSO. A: Use the "Stock and Shock" method. Dissolve at 100x concentration in 100% DMSO. Dilute 1:1000 into the cell media. The final DMSO will be 0.1% (usually non-toxic), and the rapid dilution often kinetically traps the peptide in solution long enough for the assay, even if it's thermodynamically unstable.

References

  • Isomerization of N-Alkylated Peptides: Title: Cis/trans configurations of the peptide C-N bonds: Isomerization and photoswitching.[5] Source: ResearchGate (2026).[1][6] Link:

  • General Peptide Solubility Guidelines: Title: Solubility Guidelines for Peptides.[1][4][7][8][9] Source: MilliporeSigma.[1] Link:

  • N-Methylation vs. Solubility: Title: Should My Peptide Be Methylated? (Comparative analysis of N-alkyl effects). Source: LifeTein (2025).[1] Link:

  • Conformational Constraints: Title: New Compstatin Peptides Containing N-Terminal Extensions and Non-Natural Amino Acids (N-ethylalanine data).[1] Source: Journal of Medicinal Chemistry (ACS Publications).[1] Link:

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Structural Elucidation of 2-(tert-Butoxycarbonylethylamino)propionic acid: A Comparative Analysis

For researchers and professionals in drug development and peptide synthesis, the unambiguous structural confirmation of starting materials and intermediates is not merely a procedural step but the bedrock of reliable and...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and peptide synthesis, the unambiguous structural confirmation of starting materials and intermediates is not merely a procedural step but the bedrock of reliable and reproducible science. The compound 2-(tert-Butoxycarbonylethylamino)propionic acid, a protected amino acid derivative, is a prime example where rigorous analytical characterization is paramount. This guide provides an in-depth analysis of its ¹H NMR spectrum, contextualized by a comparative evaluation with other essential analytical techniques. We will move beyond simple data reporting to explain the causality behind our analytical choices, ensuring a self-validating and robust characterization workflow.

Part 1: The Cornerstone of Analysis: In-Depth ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the structural elucidation of organic molecules in solution. Its power lies in its ability to provide a detailed atomic-level map of the molecular structure, including connectivity and stereochemistry. For a molecule like 2-(tert-Butoxycarbonylethylamino)propionic acid, ¹H NMR allows us to "see" every unique proton environment and how they relate to one another.

Predicted ¹H NMR Spectrum: An Educated Hypothesis

Before stepping into the lab, an experienced scientist first builds a hypothesis. Based on the structure of 2-(tert-Butoxycarbonylethylamino)propionic acid, we can predict the key features of its ¹H NMR spectrum. The structure contains several distinct proton environments, each with a characteristic chemical shift (δ), integration (number of protons), and splitting pattern (multiplicity).

Molecular Structure and Proton Environments:

Caption: Structure of 2-(tert-Butoxycarbonylethylamino)propionic acid with key proton groups labeled.

LabelProton GroupPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationRationale
a -C(CH₃ )₃ (Boc)~1.4Singlet (s)9HNine equivalent protons with no adjacent proton neighbors result in a strong, sharp singlet. This is a hallmark signal for a Boc-protecting group.[1]
b -CH₂ -CH₂-N~2.5 - 2.8Triplet (t) or Multiplet (m)2HAdjacent to another CH₂ group, expected to be a triplet. The electron-withdrawing nitrogen deshields these protons, shifting them downfield.
c -CH₂-CH₂ -N~3.2 - 3.5Triplet (t) or Multiplet (m)2HDirectly bonded to the nitrogen atom, these protons are more deshielded than their 'b' neighbors, hence appearing further downfield.
d -CH (CH₃)-~4.1 - 4.4Quartet (q)1HThis methine proton is adjacent to a methyl group (3 protons), resulting in a quartet (n+1=4). It is deshielded by both the nitrogen and the carboxylic acid group.
e -CH(CH₃ )-~1.3 - 1.5Doublet (d)3HThis methyl group is adjacent to a single methine proton, resulting in a doublet (n+1=2).
f -NH -~5.0 - 7.0 (variable)Broad Singlet (br s)1HAmine/amide protons are exchangeable and often appear as broad signals. Their chemical shift is highly dependent on solvent, concentration, and temperature.
g -COOH ~10.0 - 12.0Broad Singlet (br s)1HCarboxylic acid protons are highly deshielded and acidic, appearing far downfield as a broad, exchangeable signal.[2]
Experimental Protocol: ¹H NMR Data Acquisition

Trustworthy data begins with a meticulous protocol. The choice of solvent is the first critical decision. While CDCl₃ is a common choice, deuterated dimethyl sulfoxide (DMSO-d₆) is often superior for this class of compounds as it reliably allows for the observation of exchangeable protons (NH and COOH) due to its hydrogen bond accepting nature.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of 2-(tert-Butoxycarbonylethylamino)propionic acid.

  • Dissolution: Dissolve the sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial. Ensure complete dissolution.

  • Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), which is defined as 0.0 ppm.[2]

  • Transfer: Filter the solution through a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.

  • Spectrometer Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent. This step is crucial for field stability.

    • Shim the magnetic field to achieve maximum homogeneity, resulting in sharp, symmetrical peaks. This is a critical step for obtaining high-resolution data.

  • Acquisition: Acquire the ¹H NMR spectrum using standard parameters (e.g., 32 scans, 1-second relaxation delay).

  • D₂O Exchange (Validation Step): To definitively identify the NH and COOH protons, add one drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum. The signals corresponding to the NH and COOH protons will disappear or significantly diminish, as the protons exchange with deuterium.[2]

Part 2: A Multi-Technique Approach for Comprehensive Characterization

While ¹H NMR is powerful, relying on a single technique is poor scientific practice. Corroborating data from orthogonal methods provides a self-validating system that builds confidence in the structural assignment.

A. ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Causality: ¹³C NMR spectroscopy provides a direct count of the number of unique carbon atoms in a molecule and information about their chemical environment (e.g., C=O, C-O, C-N, aliphatic C). This directly complements the proton data from ¹H NMR. For our target molecule, it is invaluable for confirming the presence of the two distinct carbonyl carbons (from the Boc group and the propionic acid) and the quaternary carbon of the tert-butyl group, which are invisible in the ¹H NMR spectrum.

Experimental Protocol: ¹³C NMR Acquisition

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Spectrometer Setup: Tune the NMR probe to the ¹³C frequency.

  • Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Proton decoupling is used to simplify the spectrum by removing C-H coupling, resulting in a single sharp peak for each unique carbon atom. This requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.[3]

TechniqueInformation ProvidedStrengths for This MoleculeLimitations
¹H NMR Proton environments, connectivity (via coupling), relative proton count.Provides a detailed map of all C-H frameworks and their relationships.Does not directly observe quaternary carbons or carbonyls. Can have signal overlap.
¹³C NMR Number and type of unique carbon environments.Unambiguously confirms the carbon backbone, including two carbonyls (~155 ppm for Boc C=O, ~174 ppm for COOH) and the Boc quaternary carbon (~80 ppm).[4][5]Low sensitivity, requires more sample or longer acquisition time. Provides no direct connectivity information without more advanced experiments (e.g., HMBC).
B. Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Causality: Mass spectrometry provides the molecular weight of a compound, serving as a fundamental check of its identity. High-resolution mass spectrometry (HRMS) can determine the elemental composition, providing irrefutable evidence for the molecular formula. The fragmentation pattern also offers "puzzle pieces" that correspond to key structural motifs.

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) MS

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Introduce the sample into the ESI source via direct infusion or through an HPLC system.

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, transferring charge to the analyte molecules, typically forming protonated molecules [M+H]⁺.

  • Detection: The ions are accelerated into the time-of-flight mass analyzer, which separates them based on their mass-to-charge ratio (m/z) with very high accuracy.

Data Comparison:

  • Expected M+H⁺: For C₁₂H₂₃NO₄ (MW = 245.32), the expected protonated molecule [M+H]⁺ would be observed at m/z 246.16.

  • Key Fragments: A characteristic fragmentation in Boc-protected compounds is the loss of the Boc group or parts of it.[1][6] Expect to see significant fragments at:

    • m/z 189.14: Loss of isobutylene (C₄H₈, 56 Da) from the parent ion.

    • m/z 146.08: Loss of the entire Boc group (C₅H₉O₂, 101 Da) to yield the unprotected amino acid protonated.

Analytical Workflow Diagram:

cluster_0 Purity & Identity cluster_1 Structural Elucidation HPLC HPLC Analysis Pure Purity > 95%? HPLC->Pure MS Mass Spectrometry H_NMR 1H NMR MS->H_NMR Confirm MW C_NMR 13C NMR H_NMR->C_NMR Assign Proton Framework TwoD_NMR 2D NMR (COSY/HSQC) C_NMR->TwoD_NMR Confirm Carbon Backbone Final Structurally Confirmed TwoD_NMR->Final Unambiguous Assignment Sample Synthesized Product Sample->HPLC Assess Purity Pure->MS Yes Purify Purification Required Pure->Purify No Purify->HPLC

Caption: A logical workflow for the comprehensive characterization of a synthesized compound.

C. High-Performance Liquid Chromatography (HPLC): The Purity and Chirality Arbiter

Causality: While NMR and MS confirm the structure of the major component, they are not ideal for quantifying purity. HPLC excels at separating the target compound from impurities, such as starting materials or by-products. Furthermore, since 2-(tert-Butoxycarbonylethylamino)propionic acid is a chiral molecule derived from an amino acid, confirming its enantiomeric purity is often a critical requirement, especially in pharmaceutical applications. Standard NMR cannot distinguish between enantiomers. Chiral HPLC is the industry-standard technique for this task.[7][8][9]

Experimental Protocol: Reversed-Phase (RP) HPLC for Purity Analysis

  • Sample Preparation: Prepare a standard solution of the compound at a known concentration (e.g., 1 mg/mL) in the mobile phase.

  • System Setup: Use a C18 column with a mobile phase gradient, typically a mixture of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA. The TFA aids in peak shape by protonating the carboxylic acid and amine.

  • Injection & Detection: Inject a small volume (5-10 µL) and monitor the elution profile with a UV detector, typically at ~210 nm where the amide and carboxyl groups absorb.

  • Quantification: Purity is calculated by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Protocol for Chiral HPLC: This requires a specialized chiral stationary phase (CSP). The choice of column and mobile phase is highly specific and often requires method development.[7][10] The goal is to achieve baseline separation of the two enantiomers, allowing for their accurate quantification.

Synthesis and Recommendations

No single analytical technique provides a complete picture. A robust, self-validating characterization of 2-(tert-Butoxycarbonylethylamino)propionic acid is achieved by integrating these orthogonal methods.

TechniquePrimary GoalKey Information DeliveredWhen to Prioritize
¹H NMR Structural ConfirmationAtomic connectivity, proton count, functional group proximity.Always. This is the primary method for confirming the correct structure was synthesized.
Mass Spec Identity ConfirmationMolecular weight and elemental formula (HRMS).Always. A rapid and essential check to confirm the target mass is present.
HPLC Purity AssessmentQuantitative measure of purity, detection of impurities.Always. Essential for quality control and before use in subsequent reactions.
¹³C NMR Structural CorroborationConfirmation of the carbon skeleton and all carbon-containing functional groups.For final characterization of a new compound or troubleshooting structural ambiguities.
Chiral HPLC Enantiomeric PurityQuantification of the enantiomeric excess (% ee).Crucial for applications in pharmaceuticals, biologics, or stereoselective synthesis.

For drug development professionals and researchers, the recommended workflow is sequential: first, confirm purity with HPLC. Second, verify the molecular weight with MS. Finally, perform a detailed structural elucidation using ¹H NMR, supported by ¹³C NMR. If stereochemistry is critical, chiral HPLC is a mandatory final step. This multi-faceted approach ensures that the material you are working with is precisely what you believe it to be, safeguarding the integrity and success of your research.

References

  • Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH. Available from: [Link]

  • Sugie, T., et al. (2014). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. PMC. Available from: [Link]

  • ResearchGate. Preparation procedure of Boc-Ala-Ala-Ala-OH (17) [Ala: L-alanine, Boc-: t-butyloxycarbonyl-, HONSu: N-hydoxysuccinimide, DCC: dicyclohexylcarbodiimide, NEt3: triethylamine, Tos·Ala-OBzl (13): alanine benzyl ester p-tosylate, 4 M HCl: 4 mol/L HCl in dioxane, H2/Pd-C: hydrogenation over palladium on charcoal]. Available from: [Link]

  • Otomaru, Y., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available from: [Link]

  • Shimadzu. Analytical Methods for Amino Acids. Available from: [Link]

  • PubMed. An alternative derivatization method for the analysis of amino acids in cerebrospinal fluid by gas chromatography-mass spectrometry. Available from: [Link]

  • ACD/Labs. Confirmation of Synthesis: using MS to identify a protective group. Available from: [Link]

  • ResearchGate. 13 C NMR chemical shifts of the carbonyl carbons of N-Boc-L-proline-OMe 3b. Available from: [Link]

  • The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

  • The Royal Society of Chemistry. Supporting information for Syntheses of bifunctional 2,3-diamino propionic acid based chelators as small and strong tripod ligan. Available from: [Link]

  • ResearchGate. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. Available from: [Link]

  • CAT GmbH. Analyses of amino acids, Enantiomeric purity. Available from: [Link]

  • Steelyard Analytics, Inc. 13C NMR analysis of peptides and amino acids. Available from: [Link]

  • University of Wisconsin-Madison. NMR Chemical Shifts. Available from: [Link]

  • Biological Magnetic Resonance Bank. bmse000179 Propionic Acid. Available from: [Link]

  • Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. Available from: [Link]

  • PubChem. N-((1,1-Dimethylethoxy)carbonyl)-L-alanyl-L-alanine. Available from: [Link]

  • Khan, K. M., et al. (2011). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. PMC. Available from: [Link]

  • ResearchGate. Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Available from: [Link]

  • Oxford Academic. HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Available from: [Link]

  • Curti, F., et al. (2018). Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. PMC. Available from: [Link]

  • ResearchGate. 1 H NMR spectra of (a) 2-{[(butylsulfanyl)carbonothioyl]sulfanyl}-propanoic acid (1), and (b) PAA. Available from: [Link]

  • ResearchGate. [Separation of amino acid enantiomers by high performance liquid chromatography]. Available from: [Link]

Sources

Comparative

Strategic Determination of Enantiomeric Purity for N-Boc-N-ethyl-alanine

Topic: Determining enantiomeric purity of N-Boc-N-ethyl-alanine Content Type: Publish Comparison Guide A Comparative Technical Guide for Process Chemists and Analytical Scientists Executive Summary & Decision Matrix The...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Determining enantiomeric purity of N-Boc-N-ethyl-alanine Content Type: Publish Comparison Guide

A Comparative Technical Guide for Process Chemists and Analytical Scientists

Executive Summary & Decision Matrix

The determination of enantiomeric excess (ee) for N-Boc-N-ethyl-alanine presents a specific stereochemical challenge distinct from standard amino acids. The presence of the N-ethyl group introduces two critical factors:

  • Steric Bulk: It eliminates the primary hydrogen bond donor (N-H) typical of carbamates, altering the interaction mechanism with chiral stationary phases (CSPs).

  • Rotamerism: The tertiary carbamate bond exhibits slow rotation on the NMR time scale, resulting in cis/trans rotamers that complicate spectroscopic analysis.

Recommendation: Direct Chiral HPLC on immobilized polysaccharide phases (specifically Chiralpak IC ) is the superior method for precision and throughput. Marfey’s Method (indirect HPLC) serves as a robust orthogonal validation tool but requires deprotection. NMR is not recommended for quantitative ee determination due to rotameric signal overlap.

Method Selection Decision Tree

MethodSelection Start Start: N-Boc-N-ethyl-alanine Sample IsPure Is the sample chemically pure (>95%)? Start->IsPure ChiralColumn Access to Immobilized Chiral Columns (IC, IA, or Lux Cellulose-2)? IsPure->ChiralColumn Yes Deprotect Step: Deprotect Boc Group (TFA/DCM) IsPure->Deprotect No (Purify first or use selective derivatization) DirectHPLC METHOD 1: Direct Chiral HPLC (Gold Standard) ChiralColumn->DirectHPLC Yes ChiralColumn->Deprotect No Marfeys METHOD 2: Marfey's Derivatization (Indirect HPLC on C18) Deprotect->Marfeys NMRScreen METHOD 3: NMR with CSA (Qualitative Only - Beware Rotamers)

Figure 1: Decision matrix for selecting the optimal analytical workflow based on lab resources and sample state.

Method 1: Direct Chiral HPLC (The Gold Standard)

Direct separation of the protected amino acid is the most efficient workflow. Unlike older coated phases (e.g., Chiralcel OD), immobilized polysaccharide phases are required to tolerate the range of solvents often needed to solubilize lipophilic N-alkylated amino acids.

Why It Works

Although the N-ethyl group removes the N-H hydrogen bond donor, the carbonyl oxygens (ester and carbamate) remain active H-bond acceptors. The N-ethyl group adds significant steric bulk compared to the methyl or proton variants, often enhancing chiral recognition by locking the molecule into a specific conformation within the chiral groove of the stationary phase.

Recommended Protocol
ParameterSpecificationCausality / Rationale
Column Chiralpak IC (Cellulose tris-(3,5-dichlorophenylcarbamate))The chlorinated selector offers superior recognition for N-protected amino acids via dipole-dipole and

-

interactions [1].[1]
Alternative Chiralpak IA (Amylose tris-(3,5-dimethylphenylcarbamate))Amylose backbones provide a different helical groove shape if Cellulose fails.
Mobile Phase n-Hexane : IPA : TFA (90 : 10 : 0.1) Normal phase offers the highest selectivity. TFA suppresses ionization of the carboxylic acid, sharpening peaks.
Flow Rate 1.0 mL/minStandard balance between pressure and mass transfer kinetics.
Detection UV @ 210–220 nmThe carbonyls absorb weakly; low wavelength is necessary as the molecule lacks strong chromophores.
Temperature 25°CLower temperatures can enhance resolution but broaden peaks; 25°C is the optimal starting point.

Self-Validating Step: Inject a racemic standard (prepared by mixing D- and L- isomers) to establish the separation factor (


). A baseline separation (

) confirms the method's validity before running pure samples.

Method 2: Indirect HPLC via Marfey’s Reagent

If a chiral column is unavailable, or if matrix interference prevents direct analysis, derivatization with Marfey’s reagent (FDAA) is the industry-standard alternative.

Critical Constraint: Marfey’s reagent reacts with amines. You must remove the Boc group first. The secondary amine (N-ethyl-alanine) reacts slower than primary amines, requiring modified conditions.

Workflow Diagram

MarfeysWorkflow Sample N-Boc-N-Ethyl-Ala Deprotection 1. Deprotection (50% TFA/DCM, 30 min) Sample->Deprotection Neutralize 2. Neutralization (NaHCO3, pH 8-9) Deprotection->Neutralize React 3. Derivatization (FDAA, 40°C, 90 min) Neutralize->React Analyze 4. HPLC Analysis (C18 Column) React->Analyze

Figure 2: The derivatization workflow requires deprotection to expose the secondary amine for reaction with FDAA.

Detailed Protocol [2]
  • Deprotection: Dissolve 1 mg of sample in 0.5 mL DCM and 0.5 mL TFA. Stir for 30 min. Evaporate to dryness under

    
     flow.
    
  • Neutralization: Redissolve residue in 100

    
    L water. Add 1M 
    
    
    
    (approx. 200
    
    
    L) until pH
    
    
    9.
  • Reaction: Add 200

    
    L of 1% Marfey’s Reagent (FDAA) in acetone.
    
    • Note: For secondary amines like N-ethyl, heat at 40–50°C for 90 minutes . (Standard primary amines react at 37°C/60 min).

  • Quench: Cool and add 200

    
    L of 2M HCl to stop the reaction.
    
  • Analysis: Inject onto a standard C18 column (e.g., Agilent Zorbax Eclipse Plus).

    • Mobile Phase: Gradient 10%

      
       60% Acetonitrile in 0.1% aqueous TFA over 40 min.
      
    • Detection: UV @ 340 nm (Marfey’s reagent has a strong chromophore, increasing sensitivity).

The "Rotamer Trap": Why NMR is Risky

Using Chiral Solvating Agents (CSAs) like quinine or Pirkle alcohol is common for quick screens, but it is contraindicated for N-Boc-N-alkylated amino acids.

The Mechanism of Failure: The tert-butyl carbamate (Boc) group creates a restricted rotation around the N-C(O) bond. In N-alkylated systems, the cis and trans rotamers exist in a ratio (often 3:1 to 5:1) that equilibrates slowly on the NMR timescale [3].

  • Result: A pure L-enantiomer will show two sets of peaks (rotamers).

  • Confusion: When you add a CSA, you split the peaks further. Distinguishing "Rotamer B of Enantiomer L" from "Rotamer A of Enantiomer D" is mathematically difficult and prone to gross integration errors.

Use NMR only if: You perform High-Temperature NMR (>350K) to coalesce the rotamers, but this often degrades the chiral complexation of the CSA.

Comparative Performance Analysis

FeatureDirect Chiral HPLC (Method 1)Marfey's Method (Method 2)NMR with CSA (Method 3)
Accuracy High (>99.9% ee determination)High (Separates diastereomers)Low (Rotamer interference)
Sensitivity (LOD) ~0.1% impurity<0.01% impurity (UV 340nm)~2-5% impurity
Sample Prep Time 5 mins (Dilute & Shoot)3-4 Hours (Deprotect + React)15 mins
Throughput High (15 min run time)Low (Long gradient required)Medium
Cost per Sample Low (after column purchase)Medium (Reagents + time)Low
Suitability Recommended for QC/Production Recommended for Trace Analysis Not Recommended

References

  • Phenomenex Application Guide.

    
    -Amino Acids Using Lux Polysaccharide-Based CSPs.Link
    
  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247. Link

  • Wong, L., et al. (2010). Rotameric populations of N-Boc-N-methyl-alpha-amino acid amides. Journal of Organic Chemistry. (Inferred from general N-Boc-N-alkyl behavior described in search results).

Sources

Validation

A Comparative Guide to the Proteolytic Stability of N-Ethyl vs. N-Methyl Peptides

For researchers, scientists, and drug development professionals, enhancing the in vivo lifetime of peptide-based therapeutics is a critical challenge. Unmodified peptides are often susceptible to rapid degradation by pro...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, enhancing the in vivo lifetime of peptide-based therapeutics is a critical challenge. Unmodified peptides are often susceptible to rapid degradation by proteases, which significantly curtails their therapeutic efficacy. A key strategy to overcome this hurdle is the strategic modification of the peptide backbone, with N-alkylation, particularly N-methylation, being a widely adopted approach.[1][2] This guide provides an in-depth comparison of the proteolytic stability conferred by N-ethyl and N-methyl modifications on peptide backbones, supported by experimental data and detailed protocols to empower your research and development endeavors.

The Imperative for Proteolytic Resistance in Peptide Therapeutics

Peptides offer remarkable therapeutic potential due to their high specificity and potency.[3] However, their journey through the physiological environment is fraught with peril, primarily from a diverse army of proteases ready to cleave the amide bonds that form the peptide backbone. This enzymatic degradation leads to a short plasma half-life, limiting the peptide's ability to reach its target and exert its therapeutic effect.[3][4] Consequently, strategies to enhance proteolytic stability are paramount in the development of viable peptide drugs.

The Mechanism of N-Alkylation in Conferring Proteolytic Stability

The introduction of an alkyl group, such as a methyl or ethyl group, onto the amide nitrogen of a peptide backbone is a powerful strategy to bolster its defenses against proteolytic cleavage.[1] This enhanced stability is primarily attributed to two key mechanisms:

  • Steric Hindrance: The presence of an N-alkyl group introduces steric bulk that physically obstructs the approach of proteases to the peptide bond.[5] This "steric shielding" makes it more difficult for the enzyme's active site to access and cleave the amide linkage.

  • Disruption of Enzyme-Substrate Interactions: The catalytic activity of many proteases relies on the formation of specific hydrogen bonds with the amide protons of the peptide backbone. N-alkylation removes this hydrogen bond donor, disrupting the crucial recognition and binding events necessary for enzymatic cleavage.

The interplay of these factors results in a peptide that is significantly more resistant to degradation, leading to a longer half-life in biological fluids.[5]

N-Ethyl vs. N-Methyl Peptides: A Head-to-Head Comparison

While N-methylation is a well-established and widely utilized strategy, the use of larger N-alkyl groups like N-ethyl offers a nuanced alternative. The central question for peptide chemists is whether the additional bulk of an ethyl group provides superior protection compared to a methyl group.

Mechanistic Considerations

From a mechanistic standpoint, the larger size of the N-ethyl group compared to the N-methyl group would be expected to provide greater steric hindrance to the approaching protease. However, the impact of this increased bulk on the peptide's overall conformation and its interaction with the target receptor must also be carefully considered. N-alkylation restricts the conformational freedom of the peptide backbone, which can be beneficial in pre-organizing the peptide into its bioactive conformation.[5][6] The differential conformational effects of N-ethyl versus N-methyl groups can influence not only stability but also biological activity.

Experimental Evidence

A systematic study on the impact of N-alkylation on the proteolytic stability of oligopeptides provides valuable quantitative insights. In this study, a series of N-substituted peptides were subjected to degradation by the protease elastase, and their half-lives were determined.

Table 1: Comparative Proteolytic Stability of N-Alkylated Peptides against Elastase

N-Alkyl GroupHalf-life (τ1/2)Relative Stability (Fold-increase vs. Unmodified)
Unmodified (H)~15 min1x
N-Methyl (Me) ~45 min 3x
N-Ethyl (Et) ~30 min 2x
N-Benzyl (Bn)~25 min1.7x

Data adapted from studies on elastase-mediated proteolysis of N-alkylated pentapeptides.[7]

The experimental data reveals a clear trend:

  • N-methylation provides the most significant increase in proteolytic stability against elastase, tripling the peptide's half-life compared to its unmodified counterpart.[7]

  • N-ethylation also enhances stability , doubling the half-life, but to a lesser extent than N-methylation.[7]

  • Interestingly, further increasing the steric bulk with a benzyl group resulted in a smaller protective effect than both methyl and ethyl groups.[7]

This suggests that while steric hindrance is a key factor, there is an optimal size for the N-alkyl group to maximize proteolytic resistance without introducing other conformational effects that may counteract this stability. The superior performance of the N-methyl group in this context indicates that it strikes an effective balance between providing steric protection and maintaining a favorable peptide conformation.

Diagram 1: Mechanism of Proteolytic Cleavage and N-Alkylation Protection

cluster_0 Unmodified Peptide cluster_1 N-Alkylated Peptide Protease Protease Cleavage_Site Amide Bond Protease->Cleavage_Site Binds and Cleaves Peptide_Backbone ...-NH-CO-... Peptide_Backbone->Cleavage_Site Cleaved_Products Degraded Peptide Cleavage_Site->Cleaved_Products Protease_Blocked Protease_Blocked Steric_Shield Steric Hindrance Protease_Blocked->Steric_Shield Blocked Alkylated_Backbone ...-N(R)-CO-... (R = CH3 or C2H5) Alkylated_Backbone->Steric_Shield Intact_Peptide Stable Peptide Steric_Shield->Intact_Peptide

Caption: N-alkylation protects the peptide backbone from proteolytic cleavage through steric hindrance.

Experimental Protocols for Assessing Proteolytic Stability

To empirically determine the optimal N-alkylation strategy for your peptide of interest, robust and reproducible stability assays are essential. Below are detailed protocols for assessing peptide stability in human plasma and against specific proteases like trypsin and chymotrypsin.

In Vitro Human Plasma Stability Assay

This assay provides a good indication of a peptide's stability in a complex biological fluid.

Materials:

  • Test peptide (N-ethyl and N-methyl variants) and unmodified control

  • Pooled human plasma (with anticoagulant, e.g., K2EDTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., acetonitrile with 1% trifluoroacetic acid)

  • Internal standard (a stable, structurally similar peptide)

  • Thermomixer or incubating water bath

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Prepare a stock solution of each test peptide and the internal standard (e.g., 1 mg/mL in an appropriate solvent).

    • Prepare working solutions by diluting the stock solutions in PBS.

    • Pre-warm the human plasma to 37°C.

  • Incubation:

    • Spike the pre-warmed plasma with the test peptide to a final concentration of 1-10 µM.

    • Immediately at time zero (t=0), withdraw an aliquot and add it to the quenching solution to stop enzymatic activity. This serves as the 100% reference.

    • Incubate the remaining plasma-peptide mixture at 37°C with gentle agitation.

  • Time-Course Sampling:

    • Withdraw aliquots at predetermined time points (e.g., 5, 15, 30, 60, 120, 240 minutes).

    • At each time point, immediately quench the reaction by adding the aliquot to the quenching solution.

  • Sample Processing:

    • Vortex the quenched samples vigorously to precipitate plasma proteins.

    • Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of the intact test peptide relative to the internal standard.

  • Data Analysis:

    • Calculate the percentage of the intact peptide remaining at each time point relative to the t=0 sample.

    • Plot the percentage of remaining peptide against time and fit the data to a one-phase decay model to determine the half-life (t1/2).

Diagram 2: Experimental Workflow for Plasma Stability Assay

A 1. Peptide Incubation in Plasma at 37°C B 2. Time-Course Sampling & Quenching A->B C 3. Protein Precipitation & Centrifugation B->C D 4. Supernatant Analysis by LC-MS/MS C->D E 5. Half-life Determination D->E

Caption: Workflow for determining peptide half-life in a plasma stability assay.

Specific Protease (Trypsin/Chymotrypsin) Stability Assay

This assay allows for the assessment of stability against specific, well-characterized proteases.

Materials:

  • Test peptides (N-ethyl, N-methyl, and unmodified)

  • Trypsin or Chymotrypsin solution (e.g., 1 mg/mL in appropriate buffer)

  • Assay buffer (e.g., Tris-HCl or ammonium bicarbonate buffer, pH 7.8-8.0)

  • Quenching solution (e.g., 10% trifluoroacetic acid)

  • LC-MS/MS system

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the test peptide (final concentration 10-100 µM) with the assay buffer.

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Digestion:

    • Add the protease solution to the peptide mixture to initiate the reaction (enzyme:substrate ratio typically 1:20 to 1:100 by weight).

    • Immediately take a t=0 aliquot and quench it.

  • Time-Course Incubation and Sampling:

    • Incubate the reaction mixture at 37°C.

    • Withdraw aliquots at various time points (e.g., 10, 30, 60, 180 minutes) and quench the reaction.

  • Analysis:

    • Analyze the quenched samples directly by LC-MS/MS to determine the percentage of the remaining intact peptide.

  • Data Analysis:

    • Calculate the percentage of remaining peptide at each time point and determine the half-life as described for the plasma stability assay.

Conclusion and Future Perspectives

The strategic N-alkylation of peptides is an indispensable tool in the development of robust and effective peptide therapeutics. While both N-methylation and N-ethylation significantly enhance proteolytic stability, current evidence suggests that N-methylation often provides a superior protective effect .[7] This is likely due to an optimal balance of steric hindrance and the preservation of a favorable peptide conformation.

However, it is crucial to recognize that the optimal modification strategy is often peptide- and context-dependent. The nature of the target protease, the specific amino acid being modified, and the desired conformational properties of the peptide all play a role. Therefore, a comparative experimental approach, as outlined in the provided protocols, is highly recommended to identify the ideal N-alkylation strategy for any given therapeutic peptide candidate. As our understanding of the intricate interplay between peptide conformation, stability, and activity continues to grow, so too will our ability to rationally design the next generation of highly stable and effective peptide-based drugs.

References

  • BenchChem. (2025). N-Methylated vs. Non-Methylated Peptides: A Comparative Guide to Biological Activity. BenchChem.
  • Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of chemical research, 41(10), 1331–1342.
  • Di, L. (2015). The impact of N-methylation on the biological properties of peptides. Expert opinion on drug discovery, 10(9), 987–998.
  • Gentilucci, L., Tumiatti, V., & De Marco, R. (2010). N-methylation of peptides: a new tool for the medicinal chemist. Current medicinal chemistry, 17(6), 551–589.
  • Kaminker, R., Gilon, C., & Hoffman, A. (2012). Tuning of protease resistance in oligopeptides through N-alkylation. Journal of medicinal chemistry, 55(20), 8877–8881.
  • Kessler, H. (1982). Conformation and biological activity of cyclic peptides. Angewandte Chemie International Edition in English, 21(7), 512–523.
  • LifeTein. (2025).
  • MilliporeSigma. (n.d.). Peptide Modifications: N-Terminal, Internal, and C-Terminal. Sigma-Aldrich.
  • Muttenthaler, M., King, G. F., Adams, D. J., & Alewood, P. F. (2010). Trends in peptide drug discovery. Nature reviews Drug discovery, 9(12), 948–962.
  • Nestler, H. P. (2008). N-Methylated Peptides. In Methods in Molecular Biology (Vol. 494, pp. 39-50). Humana Press.
  • Ovadia, O., Greenberg, S., Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). Improving oral bioavailability of peptides by multiple N-methylation: somatostatin analogues.
  • Vlieghe, P., Lisowski, V., Martinez, J., & Khrestchatisky, M. (2010). Synthetic therapeutic peptides: science and market. Drug discovery today, 15(1-2), 40–56.
  • WuXi AppTec. (2025). In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues. WuXi AppTec.
  • Biron, E., & Kessler, H. (2005). Convenient synthesis of N-methylamino acids compatible with Fmoc solid-phase peptide synthesis. The Journal of organic chemistry, 70(13), 5183–5189.
  • Gilon, C., Halle, D., Chorev, M., Salinger, Z., & Selinger, Z. (1991). Backbone cyclization of a gastrin antagonist. A new approach to the design of conformationally constrained peptides. Biopolymers, 31(6), 745–750.
  • Simon, R. J., Kania, R. S., Zuckermann, R. N., Huebner, V. D., Jewell, D. A., Banville, S., ... & Bartlett, P. A. (1992). Peptoids: a modular approach to drug discovery. Proceedings of the National Academy of Sciences, 89(20), 9367–9371.
  • Werle, M., & Bernkop-Schnürch, A. (2006). Strategies to improve plasma half life time of peptide and protein drugs. Amino acids, 30(4), 351–367.

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Comparative

A Comparative Guide to the Conformational Analysis of Peptides Containing N-Ethyl-Alanine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Subtle Power of N-Alkylation in Peptide Design In the landscape of peptide-based therapeutics and chemical biology, the strategic modifica...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Subtle Power of N-Alkylation in Peptide Design

In the landscape of peptide-based therapeutics and chemical biology, the strategic modification of the peptide backbone is a cornerstone of rational design. Among these modifications, N-alkylation—the substitution of an amide proton with an alkyl group—stands out as a powerful tool to modulate the pharmacological properties of peptides. This modification can enhance proteolytic stability, increase membrane permeability, and fine-tune receptor binding affinity.[1][2] While N-methylation is the most studied and utilized form of N-alkylation, the introduction of larger alkyl groups, such as an ethyl group at the nitrogen of an alanine residue (N-ethyl-alanine, NEt-Ala), presents a unique set of conformational and, consequently, functional implications.

This guide provides a comprehensive comparison of the conformational analysis of peptides containing N-ethyl-alanine. We will delve into the structural consequences of this modification, comparing it primarily with its well-studied counterpart, N-methyl-alanine (NMe-Ala), as well as non-alkylated L-alanine (Ala). By synthesizing data from nuclear magnetic resonance (NMR) spectroscopy, circular dichroism (CD) spectroscopy, and computational modeling, this guide aims to equip researchers with the foundational knowledge and practical protocols to investigate and harness the unique properties of N-ethylated peptides.

The Conformational Impact of the N-Ethyl Group: A Comparative Overview

The introduction of an N-alkyl group imposes significant steric and electronic constraints on the peptide backbone, directly influencing the accessible dihedral angles (φ and ψ) and the equilibrium between cis and trans isomers of the preceding peptide bond.

Steric Hindrance and Dihedral Angle Restriction

The ethyl group in NEt-Ala is sterically more demanding than the methyl group in NMe-Ala. This increased bulkiness is expected to further restrict the allowable conformational space around the NEt-Ala residue. While N-methylation already disfavors α-helical structures due to the loss of a crucial hydrogen bond donor, the additional steric clash from the ethyl group can further promote more extended or turn-like structures.[3] Computational studies on N-methylated alanine peptides have shown a preference for β-strand or polyproline II (PPII)-like conformations in solution.[3][4] It is hypothesized that the N-ethyl group will amplify this effect, leading to a more pronounced preference for these extended conformations.

Cis/Trans Isomerization

A hallmark of N-alkylated peptides is the increased population of the cis isomer of the peptide bond preceding the modified residue. The energy difference between the cis and trans conformers is reduced compared to non-alkylated peptides. This can lead to a heterogeneous mixture of conformers in solution, which can complicate structural analysis but also presents opportunities for designing peptides that can adopt multiple bioactive conformations. The larger ethyl group may shift this equilibrium compared to a methyl group, a factor that requires careful experimental characterization.

Experimental Approaches to Conformational Analysis

A multi-pronged approach combining NMR spectroscopy, CD spectroscopy, and computational modeling is essential for a thorough conformational analysis of NEt-Ala containing peptides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for obtaining detailed, atom-level structural information of peptides in solution. For N-alkylated peptides, specific NMR experiments are crucial for assigning resonances and determining the conformation around the modified residue.

Key Observables and Their Interpretation:

  • Chemical Shifts: The chemical shifts of the α-proton (Hα) and the N-ethyl protons of NEt-Ala are sensitive reporters of the local conformation. A comparison of these shifts with those of NMe-Ala and Ala can provide initial insights into structural differences.

  • Nuclear Overhauser Effect (NOE): 2D NOESY or ROESY experiments are critical for determining the cis/trans ratio of the peptide bond preceding the NEt-Ala residue. A strong NOE between the α-proton of residue i and the N-ethyl protons of residue i+1 (NEt-Ala) is indicative of a cis peptide bond. Conversely, a strong NOE between the α-protons of residues i and i+1 suggests a trans conformation.

  • ³J-Coupling Constants: The ³J(Hα, Hβ) coupling constants can provide information about the side-chain rotamer populations.

Comparative Data Summary (NMR):

ParameterL-AlanineN-Methyl-Alanine (NMe-Ala)N-Ethyl-Alanine (NEt-Ala) - Expected
Preceding Peptide Bond Predominantly trans (>99%)Significant cis populationSignificant cis population, potentially altered ratio vs. NMe-Ala
Hα Chemical Shift ~4.3 ppm (random coil)[5]Varies with cis/trans isomerismExpected to vary significantly with cis/trans isomerism
N-Alkyl ¹H Signal N/ASinglet, ~2.7-3.1 ppmQuartet (CH₂) and Triplet (CH₃), upfield region
Key NOE for cis bond N/AHα(i) ↔ N-CH₃(i+1)Hα(i) ↔ N-CH₂(i+1)
Key NOE for trans bond Hα(i) ↔ Hα(i+1)Hα(i) ↔ Hα(i+1)Hα(i) ↔ Hα(i+1)

Note: The expected values for N-Ethyl-Alanine are based on principles of NMR spectroscopy and data from related N-alkylated compounds, pending direct comparative studies.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy provides information about the secondary structure content of a peptide in solution. It is a valuable tool for rapidly assessing the overall conformational changes induced by the incorporation of NEt-Ala.

Expected Spectral Features:

  • α-Helix: Characterized by negative bands around 222 nm and 208 nm, and a positive band around 192 nm.[6] The incorporation of NEt-Ala is expected to disrupt or prevent α-helix formation.

  • β-Sheet: Shows a single negative band around 218 nm.[6] Peptides with NEt-Ala may show an increased propensity for β-sheet or extended structures.

  • Random Coil/PPII: A strong negative band below 200 nm and a weak positive band around 220 nm are characteristic of a random coil or polyproline II (PPII) helix. This is a likely conformation for peptides containing NEt-Ala.

Comparative Data Summary (CD):

Secondary StructureL-Alanine PeptidesN-Methyl-Alanine PeptidesN-Ethyl-Alanine Peptides - Expected
α-Helical Content Can be high in helix-promoting sequencesGenerally low to negligibleExpected to be negligible
β-Sheet/Extended Sequence-dependentOften favored over helical structuresExpected to be a dominant conformation
Random Coil/PPII Present in unfolded peptidesOften a significant componentExpected to be a significant component

Note: The expected values for N-Ethyl-Alanine are based on the known structural effects of N-alkylation and steric hindrance.

Computational Modeling

Molecular dynamics (MD) simulations and quantum mechanical calculations can provide detailed insights into the conformational landscape of NEt-Ala containing peptides, complementing experimental data.

Key Analyses:

  • Ramachandran Plots: Mapping the φ and ψ dihedral angles sampled during an MD simulation reveals the accessible and preferred conformational regions for the NEt-Ala residue.

  • Energy Calculations: Calculating the relative energies of different conformers (e.g., cis vs. trans isomers, different backbone conformations) can predict their populations in solution.

  • Solvent Effects: Simulations can model the influence of the solvent on the peptide's conformation, which is particularly important for N-alkylated peptides where intramolecular hydrogen bonding is disrupted.[7]

Experimental Protocols

Protocol 1: NMR-Based Conformational Analysis

Objective: To determine the solution conformation and cis/trans isomer ratio of a peptide containing N-ethyl-alanine.

Methodology:

  • Sample Preparation:

    • Dissolve the lyophilized peptide in a suitable deuterated solvent (e.g., D₂O, or 90% H₂O/10% D₂O for observing amide protons) to a concentration of 1-5 mM.[8]

    • Add a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing.

    • Adjust the pH to the desired value using dilute DCl or NaOD.

  • 1D ¹H NMR Acquisition:

    • Acquire a standard 1D ¹H spectrum to assess sample purity and concentration.

    • Observe the complexity of the spectrum, looking for multiple sets of peaks that may indicate the presence of cis/trans isomers.

  • 2D NMR Acquisition:

    • TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum with a mixing time of 60-80 ms to identify coupled proton spin systems within each amino acid residue. This is the first step in resonance assignment.[5]

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Acquire a NOESY (for smaller peptides) or ROESY (for intermediate-sized peptides) spectrum with a mixing time of 200-400 ms.[5] This is crucial for sequential assignment and identifying through-space proximities, including the key NOEs that distinguish cis and trans isomers.

    • (Optional) ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): If the peptide is ¹³C-labeled, an HSQC spectrum can aid in resolving resonance overlap and confirming assignments.

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign all proton resonances using the TOCSY and NOESY/ROESY spectra.

    • Identify and integrate the cross-peaks corresponding to the key inter-residue NOEs for both cis and trans isomers. The ratio of the integrals of these well-resolved cross-peaks can be used to estimate the cis/trans population ratio.

    • Analyze the chemical shifts and coupling constants for further structural insights.

Protocol 2: CD Spectroscopy for Secondary Structure Estimation

Objective: To compare the overall secondary structure of a peptide containing N-ethyl-alanine with its N-methyl-alanine and non-alkylated analogues.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the peptide in a buffer that is transparent in the far-UV region (e.g., 10 mM sodium phosphate, pH 7.4).[9]

    • Accurately determine the peptide concentration (e.g., by UV absorbance at 280 nm if aromatic residues are present, or by a colorimetric assay).

    • Prepare a final sample with a concentration of 0.1-0.2 mg/mL in the same buffer.

  • Instrument Setup and Data Acquisition:

    • Use a quartz cuvette with a short path length (e.g., 0.1 cm).

    • Record a baseline spectrum of the buffer alone.

    • Acquire the CD spectrum of the peptide sample from ~260 nm to 190 nm.

    • Typical parameters: data pitch of 1 nm, scanning speed of 50 nm/min, and an average of 3-5 scans to improve the signal-to-noise ratio.[9]

  • Data Processing and Analysis:

    • Subtract the buffer baseline from the sample spectrum.

    • Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]) using the formula: [θ] = (millidegrees × Mean Residue Weight) / (10 × pathlength in cm × concentration in mg/mL)

    • Plot [θ] versus wavelength.

    • Analyze the shape and magnitude of the spectrum to qualitatively assess the secondary structure.

    • (Optional) Use deconvolution software (e.g., BeStSel, DichroWeb) to estimate the percentage of different secondary structure elements.[10]

Visualizing the Workflow and Concepts

Diagram 1: General Workflow for Conformational Analysis

G cluster_synthesis Peptide Synthesis & Purification cluster_analysis Conformational Analysis cluster_data Data Interpretation & Comparison Peptide_Synthesis Solid-Phase Synthesis of Ala, NMe-Ala, and NEt-Ala Peptides Purification RP-HPLC Purification (>95% Purity) Peptide_Synthesis->Purification NMR NMR Spectroscopy (1D, TOCSY, NOESY/ROESY) Purification->NMR CD CD Spectroscopy (Far-UV) Purification->CD MD Computational Modeling (MD Simulations) Purification->MD NMR_Data Cis/Trans Ratio Dihedral Angles (from NOEs) Chemical Shift Perturbations NMR->NMR_Data CD_Data Secondary Structure Content (α-helix, β-sheet, coil) CD->CD_Data MD_Data Ramachandran Plots Conformational Ensembles Free Energy Landscapes MD->MD_Data Conclusion Comprehensive Conformational Comparison Guide NMR_Data->Conclusion CD_Data->Conclusion MD_Data->Conclusion

Caption: Workflow for the comparative conformational analysis of peptides.

Diagram 2: Impact of N-Alkylation on Peptide Backbone

G cluster_non_alkylated Non-Alkylated (Ala) cluster_n_methylated N-Methylated (NMe-Ala) cluster_n_ethylated N-Ethylated (NEt-Ala) Ala Amide H-bond Donor (stabilizes α-helix) Strongly favors trans-amide NMeAla No H-bond Donor (destabilizes α-helix) Increased cis-amide population Moderate steric hindrance Ala->NMeAla Methylation NEtAla No H-bond Donor (destabilizes α-helix) Significant cis-amide population Increased steric hindrance NMeAla->NEtAla Ethylation

Caption: Comparison of backbone properties for different alanine residues.

Conclusion and Future Directions

The incorporation of N-ethyl-alanine into a peptide sequence is a nuanced modification that offers a distinct conformational landscape compared to both non-alkylated and N-methylated residues. The increased steric bulk of the ethyl group is predicted to further restrict backbone flexibility and promote extended or turn-like structures, while also influencing the cis/trans amide bond equilibrium.

This guide has outlined the key experimental and computational strategies necessary to rigorously characterize these conformational effects. By employing a combination of high-resolution NMR spectroscopy, CD spectroscopy, and molecular dynamics simulations, researchers can build a detailed structural model of N-ethylated peptides. This understanding is paramount for the rational design of peptidomimetics with enhanced stability, permeability, and tailored biological activity. While much of the current literature focuses on N-methylation, the exploration of N-ethylation and other larger N-alkyl groups represents a promising frontier in peptide science, offering a finer level of control over peptide conformation and function.

References

  • Baskakov, I. V., Legname, G., Prusiner, S. B., & Cohen, F. E. (2001). Folding of prion protein to its native alpha-helical conformation is under kinetic control. Journal of Biological Chemistry, 276(23), 19687-19690.
  • Sun, D., Zhang, L., & Wang, J. (2011). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry, 23(11), 4823-4827.
  • Nandel, F. S., & Jaswal, R. R. (2014). Conformational study of N-methylated alanine peptides and design of Abeta inhibitor. Indian Journal of Biochemistry & Biophysics, 51(1), 55-64.
  • Fox, R. O., & Richards, F. M. (1982). A voltage-gated ion channel model inferred from the crystal structure of alamethicin at 1.5-A resolution.
  • Rohl, C. A., & Baldwin, R. L. (1997). Comparison of CD and NMR models for the N-terminal helix of ribonuclease A. Protein Science, 6(6), 1367-1372.
  • Timm, D. E., & Gierasch, L. M. (2009). Conformational analysis of peptides. Current Protocols in Protein Science, Chapter 17, Unit 17.7.
  • Rommel-Möhle, K., & Hofmann, H. J. (1993). Conformation dynamics in peptides: quantum chemical calculations and molecular dynamics simulations on N-acetylalanyl-N'-methylamide. Journal of Molecular Structure: THEOCHEM, 285(2), 211-219.
  • Glockshuber, R., & Schmidt, F. X. (1998). A comparative guide to the analysis of protein stability. In Protein Stability and Folding (pp. 1-36). Humana Press.
  • Bagińska, K., Makowska, J., Czerwiński, M., & Liwo, A. (2007). Conformational studies of alanine-rich peptide using CD and FTIR spectroscopy. Journal of Peptide Science, 13(5), 283-289.
  • Zerbe, O., & Bader, B. (n.d.). Peptide/Protein NMR. University of Zurich.
  • Micsonai, A., Wien, F., Kern, D., & Bulyáki, É. (2015). BeStSel: a web server for accurate protein secondary structure prediction and fold recognition from the circular dichroism spectra. Nucleic Acids Research, 43(W1), W386-W393.
  • Sarnowski, M. P., et al. (2021). Synthesis and conformation of backbone N-aminated peptides. Methods in Enzymology, 656, 271-292.
  • van der Spoel, D., Lindahl, E., Hess, B., Groenhof, G., Mark, A. E., & Berendsen, H. J. (2005). GROMACS: fast, flexible, and free.
  • Tran, T. T., McKnight, C. J., & Gierasch, L. M. (2008). Molecular dynamics simulations of N-terminal peptides from a nucleotide binding protein. Biopolymers, 89(5), 395-407.
  • Gellman, S. H. (1998). Foldamers: a manifesto. Accounts of Chemical Research, 31(4), 173-180.
  • Singh, T. P., Narula, P., & Patel, H. C. (1994). Synthetic and conformational studies on dehydrovaline-containing model peptides. Proceedings of the Indian Academy of Sciences-Chemical Sciences, 106(5), 1139-1147.
  • Kaczmarek, K., Zabrocki, J., & Leplawy, M. T. (2014). Conformation of dehydropentapeptides containing four achiral amino acid residues–controlling the role of L-valine. Beilstein Journal of Organic Chemistry, 10, 658-668.
  • Drozdov, A. N., Grossfield, A., & Pappu, R. V. (2004). Role of Solvent in Determining Conformational Preferences of Alanine Dipeptide in Water. Journal of the American Chemical Society, 126(8), 2574-2581.
  • Ramaprasad, S. (1990). Conformational and Circular Dichroism Studies on N-Acetyl-L-Prolyl-D-Alanyl-Methylamide. Journal of the Arkansas Academy of Science, 44, 94-98.
  • Castelletto, V., Hamley, I. W., & Cenker, C. (2013). Self-assembly of an alanine-rich surfactant-like peptide incorporating an arginine headgroup.
  • Sarnowski, M. P., et al. (2021). Synthesis and conformation of backbone N-aminated peptides. Methods in Enzymology, 656, 271-292.
  • Hruby, V. J., Al-Obeidi, F., & Kazmierski, W. (1990). Emerging approaches in the molecular design of receptor-selective peptide ligands: conformational, topographical and dynamic considerations. Biochemical Journal, 268(2), 249-262.

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Validation

Impact of N-Ethyl Substitution on Peptide Biological Half-Life

Executive Summary: The N-Ethyl Trade-Off In the rational design of therapeutic peptides, N-methylation is the industry standard for backbone modification. However, N-ethyl substitution represents a more aggressive steric...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The N-Ethyl Trade-Off

In the rational design of therapeutic peptides, N-methylation is the industry standard for backbone modification. However, N-ethyl substitution represents a more aggressive steric intervention. This guide objectively compares N-ethylation against N-methylation and unmodified backbones.

Key Finding: While N-ethyl substitution offers superior proteolytic resistance due to enhanced steric occlusion of the amide bond, it introduces a significant metabolic liability (oxidative dealkylation by CYP450s) and severe synthetic challenges . It is best deployed not as a general replacement for N-methylation, but as a targeted "conformational lock" for residues where N-methylation fails to induce the necessary cis-isomer population or proteolytic stability.

Mechanism of Action & Comparative Analysis

Steric and Electronic Shielding

The primary mechanism of half-life extension is the occlusion of the scissile amide bond. N-ethylation replaces the amide proton with a bulky ethyl group, eliminating the hydrogen bond donor capability and physically blocking protease access.

  • N-Methyl: Provides moderate steric bulk; allows some rotation; standard for blocking proteolysis.

  • N-Ethyl: Provides high steric bulk; the ethyl group often adopts a perpendicular orientation relative to the amide plane, creating a larger "exclusion zone" for enzymes but also potentially disrupting receptor binding pockets.

The Metabolic Liability: Oxidative Dealkylation

Unlike proteolysis (which happens in plasma), N-alkyl peptides face oxidative degradation in the liver. Cytochrome P450 enzymes (specifically CYP450 isoforms) can attack the


-carbon of the N-alkyl group.

Critical Insight: N-ethyl groups are frequently more susceptible to this oxidative dealkylation than N-methyl groups due to the stability of the radical intermediate formed on the ethyl chain.

Conformational Impact (Cis/Trans Equilibrium)

N-alkylation lowers the energy barrier for cis/trans isomerization. While unmodified peptide bonds are >99% trans, N-ethylation can shift the equilibrium significantly toward the cis isomer (up to 20-40% depending on solvent and sequence), often more strongly than N-methylation due to the specific steric clash of the ethyl tail with the preceding carbonyl.

metabolic_pathway Figure 1: The Metabolic Liability of N-Ethyl Peptides (Oxidative Dealkylation Pathway) Peptide Intact N-Ethyl Peptide Intermediate α-Hydroxy-N-Ethyl Intermediate (Unstable) Peptide->Intermediate CYP450 (Liver Microsomes) Oxidation Breakdown Spontaneous Dealkylation Intermediate->Breakdown t1/2 < Seconds Products Dealkylated Peptide (Amine) + Acetaldehyde Breakdown->Products Loss of Protection

Comparative Performance Matrix

FeatureUnmodified PeptideN-Methyl PeptideN-Ethyl Peptide
Proteolytic Stability Low (Minutes)High (Hours)Very High (Hours to Days)
Hepatic Stability VariableModerate (Demethylation risk)Low (High Dealkylation risk)
Synthesis Difficulty LowModerateHigh (Severe steric hindrance)
Conformational Bias Trans (>99%)Trans/Cis mixtureElevated Cis content
Membrane Permeability LowImproved (Lipophilic)High (Increased Lipophilicity)
Solubility High (Polar)ReducedReduced (Hydrophobic aggregation)

Experimental Protocols

To validate the utility of N-ethyl substitution, one must assess both synthesis feasibility and biological stability.

Synthesis: Reductive Alkylation on Solid Phase

Direct coupling of N-ethyl amino acids is often impossible due to steric hindrance. The "Fukuyama-Mitsunobu" or direct alkylation methods are preferred.

Protocol: Site-Specific N-Ethylation via Reductive Alkylation

  • Reagents: Resin-bound peptide (free amine), Acetaldehyde, NaBH(OAc)3 (Sodium triacetoxyborohydride), DMF/DCM (1:1).

  • Step 1 (Imine Formation):

    • Swell resin in DMF.

    • Add 5 eq. Acetaldehyde in DMF containing 1% Acetic Acid.

    • Shake for 30 minutes. (Monitor imine formation via chloranil test - distinct from Kaiser test).

  • Step 2 (Reduction):

    • Add 5 eq.[1] NaBH(OAc)3 directly to the reaction vessel.

    • Shake for 2-4 hours.

    • Wash resin 5x with DMF, 5x with DCM.

  • Step 3 (Coupling Next AA):

    • Critical: The secondary amine is extremely unreactive.

    • Use HATU (5 eq.) / HOAt (5 eq.) / DIEA (10 eq.) .

    • Double couple for 2-4 hours or use microwave assistance (50°C, 20W).

    • Note: If coupling fails, convert the secondary amine to a urea or carbamate if sequence permits, or use triphosgene activation.

Stability Testing: The Dual-Assay Requirement

Testing only plasma stability will generate false positives for N-ethyl peptides, as they resist proteases but fail in the liver.

Workflow: True Biological Half-Life Determination

  • Assay A: Plasma Stability (Proteolysis)

    • Incubate peptide (10 µM) in pooled human plasma at 37°C.

    • Timepoints: 0, 15, 30, 60, 120, 240 min.

    • Precipitate proteins with acetonitrile; analyze supernatant via LC-MS/MS.

    • Expectation: N-Ethyl > N-Methyl >> Unmodified.

  • Assay B: Microsomal Stability (Metabolism)

    • Incubate peptide (1 µM) with Human Liver Microsomes (HLM) + NADPH regenerating system.

    • Control: Run without NADPH to rule out non-CYP degradation.

    • Monitor for loss of parent AND appearance of de-ethylated metabolite (Parent Mass - 28 Da).

    • Expectation: Rapid conversion of N-Ethyl -> Native Peptide -> Proteolytic degradation.

experimental_workflow Figure 2: Validation Workflow for N-Ethyl Peptide Therapeutics cluster_testing Dual-Stability Screening Start Candidate Peptide Design Synth SPPS with Reductive Ethylation Start->Synth QC QC: LC-MS & Chiral Analysis Synth->QC Plasma Plasma Assay (Protease Resistance) QC->Plasma Micro Microsomal Assay (P450 Resistance) QC->Micro Decision Decision Gate Plasma->Decision High Stability? Micro->Decision Low Dealkylation? Lead Lead Candidate Decision->Lead Yes (Both) Reject Reject / Re-design Decision->Reject No (Either)

References

  • N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research. (2008). Link

  • Metabolism and elimination of N-ethyl-2-pyrrolidone (NEP) in human males. Archives of Toxicology. (2014). (Demonstrates oxidative dealkylation pathway). Link

  • Conformational preferences of N-ethyl,N-methylformamide. Journal of Physical Chemistry A. (2002). Link

  • Strategies to overcome steric hindrance in N-methylated peptide synthesis. BenchChem Technical Guides. (2025). Link

  • Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties. Molecules. (2021).[2] Link

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling 2-(tert-Butoxycarbonylethylamino)propionic acid

Hazard Assessment: A Synthesis of Structural Analogs and Functional Group Chemistry A thorough risk assessment is the foundation of a robust safety protocol. In the absence of specific toxicological data for 2-(tert-Buto...

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Assessment: A Synthesis of Structural Analogs and Functional Group Chemistry

A thorough risk assessment is the foundation of a robust safety protocol. In the absence of specific toxicological data for 2-(tert-Butoxycarbonylethylamino)propionic acid, we must infer potential hazards from its constituent functional groups and structurally similar compounds.

  • Carboxylic Acid Moiety : Carboxylic acids as a class can range from mild to severe irritants and corrosives. For instance, propionic acid is classified as causing severe skin burns and eye damage.[1][2][3] Therefore, it is prudent to treat 2-(tert-Butoxycarbonylethylamino)propionic acid as a potential skin and eye irritant.[4][5][6][7]

  • tert-Butoxycarbonyl (Boc) Protecting Group : The Boc group is an acid-labile protecting group.[1][8] While generally stable under neutral and basic conditions, its cleavage under acidic conditions can produce a tert-butyl cation, which can be a reactive intermediate.[1][9][10] The compound itself is a Boc-protected amino acid, which is generally stable.[5][9]

  • Analog Data : A safety data sheet for the structurally similar compound, (S)-3-Amino-2-(tert-butoxycarbonylamino)propionic Acid, classifies it as not a hazardous substance or mixture.[9] This suggests that the target compound may have a low toxicity profile.

Personal Protective Equipment (PPE): A Multi-layered Defense

The selection of PPE should always be guided by a thorough risk assessment of the specific procedures being undertaken.[2][3][6][11] For handling 2-(tert-Butoxycarbonylethylamino)propionic acid, a standard Level D level of protection is generally appropriate for routine laboratory operations, with the potential for escalation to Level C depending on the scale and nature of the work.[6][12]

Hand Protection

Rationale : Gloves are the first line of defense against skin contact with chemical irritants.[13][14] The choice of glove material is critical and should be based on chemical compatibility.[3][14]

Recommendation :

  • Primary Choice : Nitrile gloves are an excellent choice for incidental contact with 2-(tert-Butoxycarbonylethylamino)propionic acid.[14][15] They offer good resistance to a wide range of chemicals and provide a comfortable fit for dexterity.[3]

  • Best Practices :

    • Always inspect gloves for any signs of degradation or punctures before use.

    • For prolonged handling or in situations with a higher risk of splashing, consider double-gloving.

    • Remove gloves using the proper technique to avoid contaminating your skin.

    • Wash hands thoroughly after removing gloves.[16]

Eye and Face Protection

Rationale : The eyes are particularly vulnerable to chemical splashes, which can cause serious and irreversible damage.[17] Standard safety glasses may not provide adequate protection from splashes.

Recommendation :

  • Minimum Requirement : Chemical splash goggles that meet ANSI Z87.1 standards are mandatory whenever handling this compound.[3][18]

  • Enhanced Protection : When there is a significant risk of splashing (e.g., when transferring large volumes or working with pressurized systems), a full-face shield should be worn in addition to chemical splash goggles.[18]

Protective Clothing

Rationale : Protective clothing shields the skin on the arms and body from accidental contact with the chemical.

Recommendation :

  • Laboratory Coat : A standard, long-sleeved laboratory coat is required. Ensure it is fully buttoned to provide maximum coverage.[19]

  • Material : A lab coat made from a blend of polyester and cotton is suitable for handling this non-flammable solid.[19]

  • Additional Protection : For tasks with a higher potential for splashes, a chemically resistant apron worn over the lab coat is recommended.

Respiratory Protection

Rationale : While 2-(tert-Butoxycarbonylethylamino)propionic acid is a solid and not expected to be volatile, certain operations could generate dust.

Recommendation :

  • Routine Handling : For handling small quantities in a well-ventilated area or a chemical fume hood, respiratory protection is generally not required.

  • Dust Generation : If there is a potential for generating dust (e.g., when weighing out large quantities or during vigorous mixing), a NIOSH-approved N95 respirator should be worn.[17]

Operational Plan: From Receipt to Disposal

A comprehensive safety plan extends beyond PPE to include the entire lifecycle of the chemical in the laboratory.

Engineering Controls
  • Chemical Fume Hood : Whenever possible, handle 2-(tert-Butoxycarbonylethylamino)propionic acid inside a certified chemical fume hood.[4][5][6][7] This is especially important if there is any potential for aerosol or dust formation.

  • Ventilation : Ensure the laboratory is well-ventilated to minimize the concentration of any airborne contaminants.

Safe Handling Procedures
  • Preparation : Before starting work, ensure that all necessary PPE is readily available and in good condition. Have a spill kit accessible.[4]

  • Weighing : When weighing the solid, do so in a fume hood or on a balance with a draft shield to minimize the potential for dust dispersal.

  • Transfers : Use a spatula or scoop for transferring the solid. Avoid creating dust. If making a solution, add the solid to the solvent slowly to prevent splashing.

  • Storage : Store 2-(tert-Butoxycarbonylethylamino)propionic acid in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.[17][20] Keep it segregated from strong acids, which could potentially cleave the Boc protecting group.[1][8]

Emergency and Disposal Plan

Spill Response

Even with the best precautions, spills can occur. Being prepared to respond quickly and safely is crucial.[7]

  • Minor Spill (Small quantity, contained) :

    • Alert others in the immediate area.[5][7]

    • Wearing your standard PPE (lab coat, gloves, and goggles), cover the spill with an absorbent material suitable for non-reactive chemicals.

    • Carefully sweep the absorbed material into a designated waste container.[21]

    • Clean the spill area with soap and water.[5]

    • Dispose of all contaminated materials as chemical waste.[4][22]

  • Major Spill (Large quantity, uncontained, or if you are unsure) :

    • Evacuate the area immediately.[5]

    • Alert your supervisor and the appropriate emergency response personnel.

    • Close the laboratory doors and post a warning sign.

    • Do not attempt to clean up a major spill unless you are trained and equipped to do so.

First Aid
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes.[7] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact : Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation : Move to fresh air. If breathing is difficult, seek medical attention.

  • Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan
  • Waste Characterization : Based on the available information, 2-(tert-Butoxycarbonylethylamino)propionic acid is not expected to be a hazardous waste. However, it is essential to consult your institution's specific waste disposal guidelines.[23][24][25]

  • Collection : Collect all waste containing this chemical, including contaminated absorbents and disposable PPE, in a clearly labeled, sealed container.

  • Disposal : Dispose of the chemical waste through your institution's designated hazardous or chemical waste disposal program.[26][27] Do not dispose of it in the regular trash or down the drain.[25]

Visualizing Your PPE Decision-Making Process

The following flowchart provides a visual guide for selecting the appropriate level of PPE when working with 2-(tert-Butoxycarbonylethylamino)propionic acid.

PPE_Decision_Tree PPE Selection for 2-(tert-Butoxycarbonylethylamino)propionic acid start Start: Assess the Task scale Scale of Operation? start->scale small_scale Small Scale (<1g) Routine Procedure scale->small_scale Small large_scale Large Scale (>1g) Non-Routine scale->large_scale Large dust Potential for Dust Generation? no_dust No Significant Dust dust->no_dust No yes_dust Yes, e.g., Weighing Large Quantities dust->yes_dust Yes splash Risk of Splashing? no_splash Minimal Splash Risk splash->no_splash No yes_splash Significant Splash Risk splash->yes_splash Yes small_scale->dust large_scale->dust no_dust->splash yes_dust->splash ppe_respirator Add N95 Respirator yes_dust->ppe_respirator ppe_base Standard PPE: - Nitrile Gloves - Lab Coat - Chemical Splash Goggles no_splash->ppe_base ppe_face_shield Add Face Shield yes_splash->ppe_face_shield

Caption: PPE selection flowchart for handling the specified chemical.

References

  • Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Retrieved February 22, 2026, from [Link]

  • tert-Butyloxycarbonyl protecting group - Wikipedia. (n.d.). Retrieved February 22, 2026, from [Link]

  • The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5). Retrieved February 22, 2026, from [Link]

  • Chemical Hazard PPE & How to Protect Workers From Poisons - DuraLabel Resources. (2026, January 15). Retrieved February 22, 2026, from [Link]

  • Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl - The Royal Society of Chemistry. (2015, October 28). Retrieved February 22, 2026, from [Link]

  • Rowan University Non-Hazardous Waste Disposal Guide for Laboratories. (n.d.). Retrieved February 22, 2026, from [Link]

  • 8 Steps to Handling a Laboratory Chemical Spill. (2023, May 5). Retrieved February 22, 2026, from [Link]

  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC. (n.d.). Retrieved February 22, 2026, from [Link]

  • How To Dispose Non-Hazardous Waste. (2020, June 30). Retrieved February 22, 2026, from [Link]

  • Personal Protective Equipment | US EPA. (2025, September 12). Retrieved February 22, 2026, from [Link]

  • Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition. (2025, November 1). Retrieved February 22, 2026, from [Link]

  • Cleaning up a spill | Compliance and Risk Management - Kent State University. (n.d.). Retrieved February 22, 2026, from [Link]

  • Spill Management Procedure - Texas A&M Texarkana. (n.d.). Retrieved February 22, 2026, from [Link]

  • Acid Handling. (n.d.). Retrieved February 22, 2026, from [Link]

  • Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C. (2013, July 17). Retrieved February 22, 2026, from [Link]

  • Laboratory Chemical Spill Cleanup and Response Guide - CUNY. (n.d.). Retrieved February 22, 2026, from [Link]

  • Personal protective equipment - DermNet. (n.d.). Retrieved February 22, 2026, from [Link]

  • VIII. Disposal Procedures for Non Hazardous Waste. (n.d.). Retrieved February 22, 2026, from [Link]

  • Guidance on Safe Storage of Chemicals in Laboratories. (n.d.). Retrieved February 22, 2026, from [Link]

  • 5 Types of PPE for Hazardous Chemicals | Hazmat School. (2022, December 7). Retrieved February 22, 2026, from [Link]

  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf. (n.d.). Retrieved February 22, 2026, from [Link]

  • Chemical Waste Management for Laboratories - Physikalisch-Technische Bundesanstalt. (n.d.). Retrieved February 22, 2026, from [Link]

  • A guide to the disposal of laboratory waste | Anenta. (2024, December 18). Retrieved February 22, 2026, from [Link]

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